tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMALXRXYAFPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573269 | |
| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186390-79-4 | |
| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, registered under CAS number 186390-79-4, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic core, a tetrahydroisoquinoline (THIQ) framework, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. The presence of a nitro group at the 6-position offers a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled deprotection under specific conditions. This unique combination of features makes it an invaluable building block for medicinal chemists engaged in the discovery and development of novel therapeutics.
This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, a detailed synthetic protocol, its critical role as a synthetic intermediate, and essential safety information.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical entity in a research setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 186390-79-4 | |
| Molecular Formula | C₁₄H₁₈N₂O₄ | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage | Sealed in a dry environment at 2-8°C | |
| InChI Key | AKMALXRXYAFPLL-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Reaction Mechanism
The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the nitration of a Boc-protected tetrahydroisoquinoline.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of dioxane and 1N aqueous sodium hydroxide, add di-tert-butyl dicarbonate (1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.
Step 2: Synthesis of this compound
-
Cool a solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1 equivalent) in concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the nitro group and the Boc-protecting group makes this compound a highly valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Gateway to 6-Amino-Tetrahydroisoquinoline Derivatives
The nitro group can be readily reduced to an amine, providing access to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This amino functionality serves as a key anchor point for the introduction of diverse substituents through various coupling reactions.
Illustrative Reduction Workflow
Caption: Reduction of the nitro group to an amine.
Experimental Protocol: Reduction of the Nitro Group
A common method for the reduction of the nitro group is catalytic hydrogenation:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.
Building Block for Bioactive Molecules
The 6-amino-tetrahydroisoquinoline scaffold is a core component of various antagonists for G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The amino group can be acylated, alkylated, or used in cross-coupling reactions to build libraries of compounds for screening against various biological targets.
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.7-4.7 ppm), and the aromatic protons. The aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and the methyl carbons. The methylene carbons of the heterocyclic ring and the aromatic carbons will also be present, with the carbon bearing the nitro group being significantly deshielded.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1680-1700 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1340 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which can be used to confirm the molecular weight of the compound.
Conclusion
This compound is a strategically designed synthetic intermediate that provides a reliable and versatile entry point to a diverse range of functionalized tetrahydroisoquinoline derivatives. Its importance in medicinal chemistry, particularly in the synthesis of GPCR antagonists and other bioactive molecules, is well-established. A clear understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the pursuit of novel therapeutic agents.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). AbacipharmTech. Retrieved January 14, 2026, from [Link]
-
The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]
-
Metabolically Stable tert-Butyl Replacement. (2015). ACS Medicinal Chemistry Letters, 6(8), 913–917. [Link]
-
Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
substituted-3,4- dihydroisocoumarin-4- carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. (2023). Preprints.org. [Link]
-
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Lead Sciences. Retrieved January 14, 2026, from [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14015. [Link]
-
tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
Synthesis of nitro-containing isoquinoline-1,3-diones with tert-butyl nitrite. (2022). Tetrahedron Letters, 103, 153993. [Link]
- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry,
tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a valuable intermediate in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2][3] The introduction of a nitro group at the 6-position offers a versatile chemical handle for further molecular elaboration, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of nitrogen protection. This document details a preferred two-step synthetic route commencing from 1,2,3,4-tetrahydroisoquinoline, focusing on the strategic rationale, step-by-step experimental protocols, mechanistic insights, and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and well-validated methodology.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of modern medicinal chemistry.[1] This heterocyclic motif is prevalent in a vast array of isoquinoline alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neurotropic properties.[2][4][5][6] The conformational rigidity and structural features of the THIQ core allow it to serve as an effective pharmacophore, capable of precise interactions with biological targets.
The target molecule, this compound, combines three key features:
-
The THIQ Core: Provides the fundamental structural framework for biological activity.
-
The N-Boc Group: A robust protecting group for the secondary amine, preventing its participation in undesired side reactions. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions.
-
The 6-Nitro Group: This electron-withdrawing group serves two primary purposes. Firstly, it can modulate the electronic properties and biological activity of the molecule. Secondly, and more importantly, it is a highly versatile synthetic handle that can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions, enabling the generation of diverse compound libraries.
Strategic Synthesis Design and Retrosynthetic Analysis
Several synthetic strategies can be envisioned for the target molecule. A critical analysis of these routes is essential to select the most efficient and high-yielding pathway.
Possible Synthetic Routes
-
Route A: Nitration of Tetrahydroisoquinoline followed by N-Boc Protection. This approach involves the direct nitration of the parent THIQ ring, followed by protection of the secondary amine. However, nitration is performed under strong acidic conditions, which would protonate the basic secondary amine. The resulting ammonium cation is a powerful deactivating group and a meta-director, making regioselective nitration at the desired 6-position challenging and often resulting in poor yields and complex product mixtures.[7]
-
Route B: N-Boc Protection of Tetrahydroisoquinoline followed by Regioselective Nitration. This strategy reverses the order of steps. The initial protection of the nitrogen atom forms an N-Boc carbamate. This group deactivates the nitrogen, preventing its protonation, and acts as a mild ortho-, para-director in concert with the activating alkyl portion of the ring. This allows for a more controlled and regioselective electrophilic aromatic substitution (nitration) on the benzene ring, favoring the 6- and 8-positions. Steric hindrance from the fused ring system typically favors substitution at the less hindered 6-position. This is the preferred and most logical pathway.
-
Route C: De Novo Ring Construction. Methods like the Pictet-Spengler[8][9][10] or Bischler-Napieralski[11][12][13][14] reactions could be used, starting with a suitably substituted phenethylamine precursor (e.g., 4-nitrophenethylamine). While effective for creating the THIQ core, these routes often require more steps to prepare the necessary starting materials compared to modifying a commercially available THIQ core.
Selected Strategy: Pathway B
Based on the principles of regioselectivity and reaction control, Route B is the superior strategy. It provides the most direct and reliable pathway to the target molecule with predictable outcomes.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: Protocols and Mechanistic Discussion
This section provides detailed, step-by-step methodologies for the selected two-step synthesis.
Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline
The first step involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dioxane or dichloromethane (DCM), add an aqueous solution of sodium hydroxide (1N NaOH, 1.5 eq).[15]
-
The resulting biphasic mixture is stirred vigorously at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in the organic solvent.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two times.[15]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Data Presentation: Reagent Table for N-Boc Protection
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 12.0 | 1.2 |
| Sodium Hydroxide | 40.00 | 15.0 | 1.5 |
Expert Insight: The use of a biphasic system (e.g., Dioxane/Water or DCM/Water) with NaOH is highly efficient. The base activates the amine for nucleophilic attack on the Boc₂O, and the resulting Boc-protected product has high solubility in the organic phase, which simplifies the workup process via a simple extraction.
Step 2: Regioselective Nitration
This crucial step involves the electrophilic aromatic substitution on the electron-rich benzene ring of the N-Boc protected THIQ. Careful control of reaction conditions is paramount to ensure high regioselectivity for the 6-position and to prevent the formation of unwanted byproducts.
Experimental Protocol:
-
Cool a solution of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add potassium nitrate (KNO₃, 1.05 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C. Stir until the KNO₃ is fully dissolved.
-
In a separate flask, dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C.
-
Add the nitrating mixture (KNO₃ in H₂SO₄) dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization (e.g., from ethanol) if required.
Data Presentation: Reagent Table for Nitration
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | 233.31 | 10.0 | 1.0 |
| Potassium Nitrate (KNO₃) | 101.10 | 10.5 | 1.05 |
| Sulfuric Acid (98%) | 98.08 | - | Solvent/Catalyst |
Mechanistic Rationale & Trustworthiness: The N-acyl group is deactivating, but the benzylic CH₂ group is activating and ortho-, para-directing. The combined effect directs the incoming electrophile (NO₂⁺) primarily to the para position (C6) and the ortho position (C8). Due to the steric bulk of the fused aliphatic ring, the C6 position is significantly more accessible than the C8 position, leading to high regioselectivity for the desired 6-nitro isomer. Maintaining a low temperature (0 °C) is critical to minimize the rate of side reactions, such as di-nitration or oxidation, thereby ensuring a cleaner reaction profile and a high-purity product. This built-in control makes the protocol self-validating.
Overall Synthesis Workflow
The complete, validated pathway is summarized below.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. organicreactions.org [organicreactions.org]
- 15. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Physical and chemical properties of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 186390-79-4), a key intermediate in modern medicinal chemistry and drug development. The document elucidates the compound's core physical and chemical properties, predictable spectroscopic signatures, and critical chemical reactivity. By exploring its synthetic utility and strategic applications, this guide serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic transformations and handling protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Molecular Identity and Structural Framework
This compound is a bifunctional organic molecule built upon the 1,2,3,4-tetrahydroisoquinoline scaffold. This core structure is prevalent in a wide range of natural products and pharmacologically active compounds, making its derivatives highly valuable in drug discovery. The molecule's utility is defined by two key features: a nitro group on the aromatic ring, which can be readily transformed into other functional groups, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which allows for controlled, sequential reactions.
Chemical Structure
The structural arrangement consists of a fused benzene ring and a dihydropyridine ring, with the critical functional groups positioned for maximum synthetic versatility.
Caption: 2D structure of the title compound.
Nomenclature and Identification
Proper identification is crucial for regulatory compliance and scientific accuracy. The compound is cataloged under several identifiers across chemical databases.
| Parameter | Value | Source(s) |
| CAS Number | 186390-79-4 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 278.31 g/mol | [2] |
| IUPAC Name | tert-butyl 6-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | [2] |
| Synonyms | tert-butyl 6-nitro-3,4-dihydro-2(1H)-isoquinolinecarboxylate | [1] |
| InChI Key | AKMALXRXYAFPLL-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical state and stability of the compound dictate its handling, storage, and application in various reaction conditions.
General Properties
These properties are essential for laboratory handling and experimental design.
| Property | Value | Source(s) |
| Physical Form | Solid | [1] |
| Purity | ≥97% (Typical) | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Solubility Profile
While quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure. The presence of the large, nonpolar tert-butyl group and the aromatic ring suggests good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its polarity, imparted by the nitro and carboxylate groups, may allow for limited solubility in polar protic solvents like ethanol, but it is expected to be poorly soluble in water.
Spectroscopic Characterization (Predictive Analysis)
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its functional groups.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a prominent singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets between 2.5 and 4.0 ppm. The aromatic protons would be observed in the downfield region (7.0-8.5 ppm), with splitting patterns dictated by the substitution on the benzene ring.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and distinct signals for the aliphatic and aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. The carboxylate C=O stretch is expected to produce a strong absorption band around 1680-1700 cm⁻¹. The nitro group will exhibit two characteristic stretching bands, one symmetric and one asymmetric, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3][4]
Chemical Reactivity and Synthetic Strategy
The synthetic value of this compound lies in the orthogonal reactivity of its primary functional groups: the reducible nitro group and the acid-labile Boc-protecting group. This allows for selective manipulation, making it a versatile building block.
Key Reactive Sites
The molecule's design enables a predictable and controlled reaction sequence, which is a cornerstone of efficient molecular synthesis.
Caption: Primary reactive sites for synthetic transformation.
Protocol: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step, introducing a nucleophilic site for further elaboration, such as amide bond formation or reductive amination.
Objective: To synthesize tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 0.05-0.10 eq).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion, producing water as the only byproduct. The palladium catalyst provides a surface for the chemisorption of both hydrogen and the nitro compound, facilitating the reduction at a low energy cost.
Protocol: Deprotection of the Boc Group
Removal of the Boc group unmasks the secondary amine, enabling N-alkylation, N-arylation, or coupling reactions.
Objective: To synthesize 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection via TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting TFA salt can be neutralized with a base (e.g., aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Causality: The Boc group is designed to be stable to a wide range of conditions but labile to strong acids. TFA protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine cleanly and efficiently.
Applications in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a wide array of diseases.
-
Anti-Inflammatory Agents: Derivatives of the THIQ scaffold have been successfully developed as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[5] Overactivation of the STING axis is implicated in various autoimmune and autoinflammatory diseases.[5] The title compound serves as an ideal starting point for creating libraries of analogs to probe the structure-activity relationship (SAR) of STING inhibitors.
-
Oncology and Neurology: The THIQ core is present in numerous alkaloids with demonstrated biological activities, including antitumor and neuroprotective effects. This compound provides a synthetic entry point to novel analogs that may modulate complex biological pathways relevant to cancer and neurodegenerative disorders.
-
Drug Intermediate: As a versatile building block, it is commercially available for use in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[6]
Safety and Handling
Adherence to safety protocols is mandatory when handling this chemical.
GHS Hazard Classification
The compound is classified with the following hazards:
| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [1] |
| STOT, Single Exposure | H335: May cause respiratory irritation | Warning | GHS07 | [1] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]
References
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
PubMed. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. [Link]
-
Palacios, E. G., et al. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy. [Link]
-
ResearchGate. Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]
Sources
- 1. This compound | 186390-79-4 [sigmaaldrich.com]
- 2. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comprehensive Spectroscopic Guide to tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Functional Group Analysis
tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Molecular Formula: C₁₄H₁₈N₂O₄, CAS: 186390-79-4) is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by three key regions, each contributing distinct and predictable features to its spectroscopic profile.
-
N-Boc (tert-butoxycarbonyl) Group: This bulky protecting group is crucial for modulating the reactivity of the secondary amine. Its nine equivalent protons and quaternary carbon provide unmistakable signals in NMR spectroscopy.[1]
-
3,4-Dihydroisoquinoline Core: This partially saturated heterocyclic system provides a rigid framework. The aliphatic protons of the tetrahydroisoquinoline ring will exhibit characteristic splitting patterns in ¹H NMR.
-
6-Nitroaromatic Ring: The electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, leading to predictable downfield shifts of the aromatic protons in ¹H NMR and characteristic stretching vibrations in IR spectroscopy.[2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its constituent parts and data from analogous structures.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~8.0-8.2 | m | 2H | Ar-H | The protons ortho and para to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and shifted downfield. |
| ~7.3-7.5 | d | 1H | Ar-H | The proton meta to the nitro group will be at a relatively higher field compared to the other aromatic protons. |
| ~4.6 | s | 2H | N-CH₂-Ar | The benzylic protons adjacent to the nitrogen of the carbamate are expected to be a singlet due to the restricted rotation of the N-Boc group at room temperature. |
| ~3.7 | t | 2H | N-CH₂-CH₂ | These protons are adjacent to the nitrogen and will be deshielded, appearing as a triplet due to coupling with the adjacent CH₂ group. |
| ~2.9 | t | 2H | CH₂-Ar | These benzylic protons will appear as a triplet, coupled to the adjacent N-CH₂ group. |
| 1.48 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will present as a sharp, intense singlet, a hallmark of the N-Boc protecting group.[1] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~155 | C=O (carbamate) | The carbonyl carbon of the Boc group typically appears in this region. |
| ~147 | Ar-C-NO₂ | The carbon atom directly attached to the nitro group is significantly deshielded. |
| ~140 | Ar-C | Quaternary aromatic carbon. |
| ~135 | Ar-C | Quaternary aromatic carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~123 | Ar-CH | Aromatic methine carbon. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~81 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~45 | N-C H₂-Ar | The benzylic carbon adjacent to the nitrogen. |
| ~42 | N-C H₂-CH₂ | The aliphatic carbon adjacent to the nitrogen. |
| ~29 | C H₂-Ar | The benzylic carbon. |
| ~28.5 | C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Predicted Infrared (IR) Data (ATR)
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| ~2975, 2930 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the dihydroisoquinoline ring and the tert-butyl group. |
| ~1695 | Strong | C=O stretch (carbamate) | The strong absorption of the carbamate carbonyl is a key diagnostic feature. |
| ~1520 | Strong | N-O asymmetric stretch | A characteristic and intense band for aromatic nitro compounds.[2][3] |
| ~1345 | Strong | N-O symmetric stretch | The second characteristic and intense band for aromatic nitro compounds.[2][3] |
| ~1250, 1160 | Strong | C-N stretch, C-O stretch | Associated with the carbamate and ether linkages of the Boc group. |
Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Assignment | Rationale and Expert Insights |
| 279.13 | [M+H]⁺ | The protonated molecular ion. |
| 223.09 | [M+H - C₄H₈]⁺ | A characteristic fragmentation of the N-Boc group, corresponding to the loss of isobutylene (56 Da). |
| 177.07 | [M+H - Boc]⁺ | Loss of the entire Boc group (101 Da). |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline correction.
-
Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Caption: Workflow for ESI-MS analysis.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [6] * Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [7][8] * Ensure the final solution is free of particulate matter; filter if necessary.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, in NMR, the presence of the sharp singlet for the tert-butyl group at ~1.48 ppm serves as an internal validation of successful Boc-protection. [1]In IR, the simultaneous observation of the strong carbamate C=O stretch and the two intense N-O stretches of the nitro group confirms the presence of all key functionalities. In mass spectrometry, the characteristic neutral loss of 56 Da (isobutylene) from the molecular ion is a reliable indicator of the Boc group. [9][10]By cross-referencing the data from these independent techniques, a high degree of confidence in the structure and purity of the synthesized compound can be achieved.
References
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
IR: nitro groups. University of Calgary. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
NMR sample preparation guidelines. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]
-
Infrared Absorption Guide. Scribd. [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Stability of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This technical guide provides a comprehensive overview of the critical quality attributes of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines robust methodologies for purification, characterization, and stability assessment. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and consistency of this compound in research and manufacturing environments. The guide emphasizes the rationale behind experimental designs, offering field-proven insights into achieving high purity and ensuring long-term stability.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a dihydroisoquinoline core, a nitroaromatic moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups imparts specific chemical properties that are crucial to its role as a synthetic intermediate but also present challenges in terms of purity and stability. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the Boc group, though stable under many conditions, is sensitive to strong acids and high temperatures.[1][2] The dihydroisoquinoline structure itself can be susceptible to oxidation, leading to the formation of the corresponding aromatic isoquinoline.[3]
Given its importance as a building block in the synthesis of more complex, biologically active molecules, establishing a well-defined purity profile and understanding its degradation pathways are paramount for regulatory compliance and the successful development of safe and effective pharmaceuticals.[4][5]
Purification Strategies for Optimal Purity
Achieving high purity of this compound is essential to prevent the carry-over of impurities into subsequent synthetic steps. The polarity imparted by the nitro group and the carbamate functionality dictates the choice of purification techniques.
Crystallization: The Primary Purification Step
Crystallization is often the most effective method for purifying this compound on a large scale. The key to successful crystallization is the selection of an appropriate solvent system.
Rationale for Solvent Selection: The ideal solvent should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, with minimal loss of product in the mother liquor.[6] For polar nitroaromatic compounds, protic solvents or mixtures with water are often effective.[6][7]
Recommended Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of the crude compound in a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, and toluene) at both room temperature and boiling point.
-
Optimal Solvent System: A mixed solvent system of ethanol and water is often highly effective.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inner surface of the flask with a glass rod can induce nucleation.[7]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at a temperature not exceeding 50 °C.
-
Chromatographic Purification
For smaller scales or when crystallization fails to remove closely related impurities, column chromatography is the method of choice.
Rationale for Stationary and Mobile Phase Selection: The compound's polarity suggests that normal-phase silica gel chromatography is appropriate. The mobile phase should be optimized to achieve good separation between the desired product and any impurities.
Recommended Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The precise gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Stability Assessment: A Proactive Approach
Understanding the stability of this compound is critical for defining storage conditions and re-test periods. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8] These studies are conducted under conditions more stringent than accelerated stability testing as outlined in the ICH Q1A(R2) guideline.[9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
A Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Strategic Building Block for Modern Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 186390-79-4). We will explore the strategic rationale behind its design, detailing its synthesis, key chemical transformations, and applications. This document serves as a technical resource for researchers and drug development professionals, providing not only protocols but also the expert insights necessary to leverage this building block's full potential in creating novel therapeutics.
The Strategic Value Proposition: Why This Building Block?
At its core, this compound is an elegantly designed molecular scaffold that solves several challenges in medicinal chemistry simultaneously. Its utility arises from the orthogonal reactivity of its three key components:
-
The Tetrahydroisoquinoline (THIQ) Core: A proven pharmacophore that provides a rigid, three-dimensional structure capable of presenting substituents in precise vectors to interact with biological targets.[1]
-
The Boc Protecting Group: The tert-butyloxycarbonyl group on the nitrogen serves a dual purpose. First, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions. Second, its presence is critical for directing the regioselective nitration to the C-6 position of the aromatic ring.[2] This protection can be cleanly removed under acidic conditions, revealing the nitrogen for subsequent modification.
-
The C-6 Nitro Group: This electron-withdrawing group is the molecule's primary functional handle for diversification. It is not merely a placeholder but a versatile precursor to a crucial amino group via reduction. The resulting aniline moiety is a gateway to a vast array of chemical modifications, including amide bond formation, sulfonylation, and C-N cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.
This combination of a privileged core with orthogonally reactive functional groups makes it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical & Spectroscopic Profile
A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 186390-79-4 | [3] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [3] |
| Molecular Weight | 278.31 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, Sealed in dry conditions | [4] |
Characterization is typically confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS), with expected signals corresponding to the Boc group protons (~1.5 ppm), the aliphatic protons of the THIQ core (2.8-3.8 ppm), and the distinct aromatic protons influenced by the nitro group's electron-withdrawing nature.
Synthesis: A Study in Regiocontrol
The synthesis of the title compound is a multi-step process where each step is chosen for strategic reasons, culminating in the desired regiochemistry. The general pathway involves the formation of the THIQ core, followed by N-protection and, finally, selective nitration.
Synthetic Workflow Rationale
The most common methods for constructing the core THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[5][6] The Pictet-Spengler condensation, for instance, involves the reaction of a β-phenethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Once the 1,2,3,4-tetrahydroisoquinoline core is formed, the sequence of protection and nitration is critical. Attempting to nitrate the unprotected THIQ leads to a mixture of products and potential N-nitration, as the secondary amine is highly reactive under strong acidic conditions.[2] By first installing the Boc group, the nitrogen is rendered non-nucleophilic, and the N-acyl group directs electrophilic aromatic substitution primarily to the C-6 position (para to the benzylic methylene group), ensuring high regioselectivity.
Caption: General synthetic workflow for the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established chemical principles.
Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline
-
Materials: 1,2,3,4-Tetrahydroisoquinoline, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate (aq.).
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Add a suitable base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Regioselective Nitration
-
Materials: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).
-
Procedure:
-
Caution: This reaction is highly exothermic and requires careful temperature control.
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated H₂SO₄ to -5 to 0°C.
-
Slowly add the N-Boc protected THIQ (1.0 eq) from Step 1, ensuring the internal temperature does not exceed 5°C.
-
Prepare a nitrating mixture by carefully adding fuming HNO₃ (1.1 eq) to cold H₂SO₄.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, very carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product.
-
The Building Block in Action: Key Transformations
The true utility of this reagent is realized through its subsequent transformations. The Boc and nitro groups provide orthogonal handles for a modular approach to library synthesis.
Caption: Key transformations of the title building block.
Transformation 1: Reduction of the Nitro Group
This is arguably the most critical reaction, converting the nitro group into a versatile primary amine.
-
Rationale: The 6-amino-THIQ derivative is a powerful intermediate for introducing diversity. The resulting aniline moiety can undergo a wide range of reactions, including amide coupling, sulfonylation, reductive amination, and Buchwald-Hartwig amination.
-
Protocol: Catalytic Hydrogenation
-
Materials: this compound, Palladium on Carbon (10% Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Seal the vessel, evacuate, and backfill with H₂ gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature under an H₂ atmosphere for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate[4], which is often pure enough for subsequent steps.
-
-
Transformation 2: Deprotection of the Boc Group
This reaction unmasks the secondary amine of the THIQ core.
-
Rationale: Liberating the N-2 position allows for N-alkylation, N-arylation, or acylation, providing another vector for molecular diversification.
-
Protocol: Acidolysis with TFA
-
Materials: The Boc-protected THIQ derivative, Dichloromethane (DCM), Trifluoroacetic Acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Cool the solution to 0°C.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at 0°C to room temperature for 1-3 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product is the TFA salt of the deprotected amine. It can be converted to the free base by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent like ethyl acetate.
-
-
Strategic Application in a Medicinal Chemistry Campaign
The true power of this building block is its ability to facilitate rapid and logical SAR exploration. Consider a hypothetical campaign to develop a novel kinase inhibitor.
Objective: Synthesize a library of compounds to probe the binding pocket of a target kinase, using the 6-amino-THIQ core as a central scaffold.
-
Scaffold Synthesis: Prepare a multi-gram quantity of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate using the protocols described above.
-
Library Generation (Amide Coupling): In a parallel synthesizer or an array of vials, couple the 6-amino scaffold with a diverse set of commercially available carboxylic acids (R-COOH) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This explores the "R" group space.
-
Orthogonal Derivatization: Take a subset of the most promising amides from the initial screen. Remove the Boc group using TFA. The resulting secondary amine can then be functionalized, for example, via reductive amination with a set of aldehydes (R'-CHO), to explore the "R'" space at the N-2 position.
Caption: A modular approach to library synthesis using the building block.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its synthesis, while requiring careful control, is robust and yields a product rich with potential. The orthogonally protected functional groups—the Boc-amine and the latent amine of the nitro group—allow medicinal chemists to build molecular complexity in a controlled, stepwise manner. By mastering the synthesis and subsequent transformations of this versatile building block, research organizations can significantly enhance their ability to efficiently navigate chemical space and develop novel, high-value therapeutic candidates.
References
-
tert-Butyl 6-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | CAS 186390-79-4. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]
-
Ganesan, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Pascual-Álvarez, A., et al. (2021). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]
-
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Lead Sciences. Retrieved January 14, 2026, from [Link]
-
Ganesan, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 14, 2026, from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available at: [Link]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 4. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
A Technical Guide to tert-Butyl 6-Nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Executive Summary: In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate emerges as a scaffold of significant interest, embodying a strategic triad of functionalities: a privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a synthetically versatile nitro group, and an amine-protecting tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth analysis of this compound's potential, detailing its core attributes, key chemical transformations, and strategic applications in the design of targeted drug libraries for oncology, neurodegenerative disorders, and infectious diseases. We present field-proven experimental protocols and logical workflows to empower researchers in leveraging this potent intermediate for accelerated drug development.
Section 1: The Molecular Scaffold - A Triad of Functionality
The utility of this compound[1] in drug discovery stems from the synergistic interplay of its three principal components. Each component offers distinct advantages that a medicinal chemist can exploit to generate molecular diversity and tune pharmacological properties.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Structure
The THIQ scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved drugs.[2] Its rigid, three-dimensional architecture is adept at presenting substituents in defined spatial orientations, facilitating precise interactions with biological targets. THIQ-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and neuroprotective effects.[2][3][4][5][6] This inherent bioactivity makes the THIQ core an excellent starting point for library development against a multitude of diseases.
The Nitro Group (-NO₂): A Double-Edged Sword
The aromatic nitro group is a unique and potent functional group in drug design, acting as both a powerful modulator of electronic properties and a versatile synthetic handle.[7]
-
As a Pharmacophore: The nitro group's strong electron-withdrawing nature can significantly alter the electronic distribution within the molecule, influencing its binding affinity to target proteins and overall pharmacodynamic profile.[7][8][9] In some contexts, particularly under hypoxic conditions found in solid tumors or certain bacteria, the nitro group can be bioreductively activated to form reactive cytotoxic agents, a strategy intentionally used in designing hypoxia-activated prodrugs.[10][11]
-
As a Synthetic Handle: The true power of the nitro group in this scaffold lies in its capacity to be chemically reduced to a primary amine (aniline). This transformation is one of the most reliable and fundamental reactions in medicinal chemistry, unlocking a vast chemical space. The resulting aniline moiety is a nucleophilic center ripe for a plethora of subsequent derivatization reactions, including amide bond formations, sulfonylation, and transition-metal-catalyzed cross-coupling reactions.
Despite its utility, the nitro group is often flagged as a potential structural alert or toxicophore due to the possibility of in vivo reduction to reactive hydroxylamines, which can lead to toxicity.[8][11] This "double-edged sword" nature necessitates careful consideration. In later stages of drug development, if toxicity is a concern, the nitro group can often be replaced by a suitable bioisostere, such as a trifluoromethyl group or a cyano group, which can mimic its electronic properties with a potentially improved safety profile.[12][13][14][15]
The Boc Protecting Group (-Boc): Enabling Synthetic Strategy
The secondary amine of the THIQ core is a nucleophilic and basic center. Protecting this amine is crucial to prevent unwanted side reactions during subsequent synthetic manipulations, such as the nitration of the aromatic ring or derivatization of the aniline formed after nitro reduction.[16] The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several reasons:[17][18][19]
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[17]
-
Mild Removal: It can be removed (deprotected) under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which are orthogonal to many other protecting groups.[17][20][21][22][23] This orthogonality is critical for complex, multi-step syntheses.
The presence of the Boc group ensures that chemical transformations can be directed with precision to other parts of the molecule.
Section 2: Synthetic Pathways and Key Transformations
The strategic value of this compound lies in its position as a key intermediate from which vast libraries of diverse compounds can be generated. The workflow hinges on two pivotal transformations: the reduction of the nitro group and the subsequent deprotection of the Boc group.
Core Transformations: A Gateway to Diversity
The central synthetic strategy involves the sequential or interchangeable manipulation of the nitro and Boc groups. The most common pathway involves the reduction of the nitro group to an aniline, which is then elaborated into a variety of amides, ureas, sulfonamides, or biaryl structures before the final Boc deprotection.
Sources
- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 7. svedbergopen.com [svedbergopen.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB<sub>1</sub> receptor positive allosteric modulators (PAMs) [morressier.com]
- 15. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. BOC Protection and Deprotection [pt.bzchemicals.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Reactivity of the Nitro Group in tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, primarily due to the versatile reactivity of the nitro moiety. This document will explore the electronic effects governing this reactivity, detail key transformations such as reduction to the corresponding amine, and discuss the potential for nucleophilic aromatic substitution. Methodologies, mechanistic insights, and practical considerations are presented to provide researchers, scientists, and drug development professionals with a thorough understanding and actionable knowledge for the application of this key building block in synthetic chemistry.
Introduction: The Significance of a Versatile Intermediate
This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules.[1] Its structure combines a 1,2,3,4-tetrahydroisoquinoline core, a common scaffold in numerous natural products and pharmaceuticals, with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitro group on the aromatic ring.
The Boc group provides stability and prevents unwanted side reactions at the secondary amine, while the nitro group at the 6-position is the primary site of chemical manipulation. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, dictating its reactivity.[2][3] This guide will focus on the chemical transformations of this nitro group, which is a gateway to a variety of functional group interconversions crucial for the synthesis of complex molecular architectures.
Electronic Landscape and Reactivity Profile
The reactivity of the nitro group in this specific isoquinoline derivative is governed by several electronic factors. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[4] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[4][5]
The interplay between the electron-withdrawing nitro group and the electronic nature of the dihydroisoquinoline ring system creates a unique reactivity profile. The key transformations of the nitro group in this context are primarily its reduction to an amine and its potential to act as a leaving group in nucleophilic aromatic substitution reactions.
Key Transformation: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis.[6][7] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. The resulting compound, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a valuable building block for further functionalization.[8][9][10][11][12]
Methodologies for Nitro Group Reduction
A variety of methods can be employed for the reduction of the nitro group in this compound. The choice of reagent is critical to ensure chemoselectivity, particularly the preservation of the Boc protecting group.
3.1.1. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6][13]
-
Palladium on Carbon (Pd/C): This is a widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.[13]
-
Raney Nickel: This is another effective catalyst, particularly when dehalogenation is a concern in related substrates.[13]
-
Platinum(IV) Oxide (Adam's catalyst): This catalyst is also effective for the hydrogenation of nitroarenes.[6]
3.1.2. Metal-Mediated Reductions
Several metals in the presence of an acid are effective for the reduction of aromatic nitro compounds.[7]
-
Iron (Fe) in Acidic Media: A classic and cost-effective method.[13]
-
Tin(II) Chloride (SnCl2): A mild reagent that can be used for this transformation.[13]
-
Zinc (Zn) in Acidic Media: Another viable option for this reduction.[13]
3.1.3. Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a catalyst like Pd/C.[14][15] This method is often performed at room temperature and is known for its operational simplicity.[14]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol provides a step-by-step methodology for the reduction of this compound to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Celite®
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate can be purified by column chromatography or recrystallization if necessary.
Caption: The general two-step mechanism for an SNAr reaction.
Summary of Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the reduction of the nitro group.
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenation | Pd/C, H2 | Methanol | Room Temp. | 2-6 h | >95% | [13] |
| Transfer Hydrogenation | Pd/C, HCOOH·NH3 | Methanol | Room Temp. | 1-4 h | High | [14][15] |
| Metal Reduction | Fe, HCl | Ethanol/H2O | Reflux | 2-4 h | Good | [13] |
| Metal Reduction | SnCl2·2H2O | Ethanol | Reflux | 1-3 h | High | [7] |
Conclusion
The nitro group of this compound is a highly versatile functional group that serves as a linchpin for the synthesis of a wide array of more complex molecules. Its reactivity is dominated by its facile reduction to the corresponding 6-amino derivative, a transformation that can be achieved with high efficiency and chemoselectivity using several established methods, most notably catalytic hydrogenation. While the potential for nucleophilic aromatic substitution exists, it would require further functionalization of the aromatic ring with a suitable leaving group. A thorough understanding of the reactivity of this nitro group is essential for its strategic application in the fields of medicinal chemistry and drug discovery, enabling the development of novel therapeutics.
References
-
Burke, P. J., Wong, L. C., Jenkins, T. C., Knox, R. J., & Stanforth, S. P. (2011). The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. Bioorganic & Medicinal Chemistry Letters, 21(24), 7447–7450. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Lead Sciences. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Portada, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]
-
PubChem. 5-Nitroisoquinoline. [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
Sources
- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. svedbergopen.com [svedbergopen.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 10. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , 98% , 164148-92-9 - CookeChem [cookechem.com]
- 11. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 12. tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:164148-92-9 - Abovchem [abovchem.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
The Strategic Imperative of the Boc Group in the Synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles vital to medicinal chemistry.[1][2] This technical guide provides a comprehensive analysis of the critical role of the Boc group in the synthesis and manipulation of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This key intermediate serves as a versatile scaffold for the development of novel therapeutics.[3] We will dissect the rationale behind its selection, its impact on the reactivity and stability of the isoquinoline core, and provide detailed, field-proven protocols for its introduction and removal. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this indispensable synthetic tool.
Introduction: The Significance of the 6-Nitro-3,4-dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a nitro group at the 6-position of the dihydroisoquinoline core profoundly alters the electronic properties of the molecule, opening avenues for a diverse range of chemical transformations and biological applications.[3] This functionalization has been instrumental in the development of novel anticancer, antimicrobial, and neuroprotective agents.[3][4] The synthesis of derivatives based on this core, however, necessitates precise control over the reactivity of the secondary amine within the heterocyclic ring. This is where the strategic implementation of a protecting group becomes paramount.
The Boc Protecting Group: A Strategic Choice
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[5] Its widespread adoption is attributable to a unique combination of characteristics that make it exceptionally well-suited for the synthesis of complex molecules like this compound.
Rationale for Boc Protection:
-
Deactivation of the Amine: The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the secondary amine in the dihydroisoquinoline ring.[1][6] By converting the amine into a carbamate, its lone pair of electrons is delocalized through resonance, rendering it significantly less reactive towards electrophiles and preventing unwanted side reactions during subsequent synthetic manipulations.
-
Enhanced Solubility and Handling: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents and can facilitate purification by chromatography.
-
Stability and Orthogonality: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[7][8] This stability allows for selective reactions to be performed on other parts of the molecule without affecting the protected amine. Crucially, its lability under acidic conditions provides an orthogonal deprotection strategy, meaning it can be removed without disturbing other common protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) or the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups.[1][2]
-
Steric Influence: The steric bulk of the Boc group can play a role in directing the stereochemical outcome of reactions at adjacent centers, a valuable tool in asymmetric synthesis.
The Impact of the Nitro Group on Reactivity
The presence of the electron-withdrawing nitro group at the 6-position of the isoquinoline ring system influences the overall reactivity of the molecule. Electrophilic aromatic substitution reactions are directed to the 5- and 8-positions.[9][10] Conversely, the pyridine ring is activated towards nucleophilic attack, primarily at the 1-position.[9][11] The Boc group effectively shields the nitrogen atom from participating in these reactions, allowing for selective functionalization of the aromatic ring.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that hinges on the successful introduction of the Boc protecting group. The following is a detailed, field-proven protocol.
Boc Protection of 6-nitro-1,2,3,4-tetrahydroisoquinoline
Reaction Scheme:
Caption: Boc protection of the secondary amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 6-nitro-1,2,3,4-tetrahydroisoquinoline | 56447-59-9 | 178.19 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.1 - 1.5 |
| Triethylamine (TEA) or 4-DMAP | 121-44-8 | 101.19 | 1.1 - 1.5 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 | 84.93 | - |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA) or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq.) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound as a solid.[12]
Mechanism of Boc Protection:
The protection mechanism involves a nucleophilic acyl substitution.[13][14] The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. The base then deprotonates the positively charged nitrogen to yield the N-Boc protected product.[5] The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide.[14]
Caption: Mechanism of Boc protection of an amine.
Deprotection: The Controlled Removal of the Boc Group
The facile removal of the Boc group under acidic conditions is one of its most significant advantages.[15][16] This allows for the unmasking of the amine at the desired stage of a synthetic sequence.
Acidic Deprotection Protocol:
Reaction Scheme:
Caption: Acidic deprotection of the Boc group.
Reagents and Conditions for Boc Deprotection:
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 30 min - 2 h |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 0 - 25 | 30 min - 4 h |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as DCM.
-
Acid Addition: Add a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent and excess acid are typically removed under reduced pressure.
-
Isolation: The resulting amine is usually obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, the salt can be neutralized with a mild base such as sodium bicarbonate solution, followed by extraction with an organic solvent.
Mechanism of Acidic Deprotection:
The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[16] This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[16][17] The unstable carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine.[17] A potential side reaction is the alkylation of other nucleophilic sites by the tert-butyl cation, which can be mitigated by the use of scavengers like anisole.[15]
Caption: Mechanism of acidic Boc deprotection.
Conclusion: An Indispensable Tool in Drug Discovery
The Boc protecting group plays a pivotal and strategic role in the synthesis of this compound and its subsequent elaboration into more complex, biologically active molecules. Its ability to effectively mask the reactivity of the secondary amine, coupled with its stability and predictable, mild removal, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently and efficiently utilize this versatile protecting group in their quest for novel therapeutics.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
Common Organic Chemistry. Boc Protection - Common Conditions. [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Isoquinoline. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Química Organica.org. quinoline and isoquinoline theory. [Link]
-
PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]
-
ResearchGate. Synthesis of nitro‐containing isoquinoline‐1,3‐diones with tert‐butyl nitrite. [Link]
-
YouTube. Reactions of Isoquinoline | TYBSc Chemistry. [Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Appretech. tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. proprep.com [proprep.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. youtube.com [youtube.com]
- 11. Quinoline and Isoquinoline [quimicaorganica.org]
- 12. This compound | 186390-79-4 [sigmaaldrich.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 6-Amino-THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a particularly valuable building block in drug discovery. The presence of a primary aromatic amine at the 6-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine ensures chemoselectivity in subsequent synthetic steps. This application note provides a comprehensive guide to the synthesis of this key intermediate from its nitro precursor, focusing on a robust and widely applicable catalytic hydrogenation protocol.
Chemical Principle and Mechanistic Overview: The Reduction of Aromatic Nitro Groups
The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental transformation in organic synthesis.[1][2] Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred approach due to its high efficiency, chemoselectivity, and the relatively clean nature of the reaction.[1][3]
The reduction of a nitroarene to an aniline is a multi-step process that is believed to proceed through nitroso and hydroxylamine intermediates.[1] While these intermediates are typically not isolated during the reaction, their transient formation is a key aspect of the mechanistic pathway.
The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.[4]
-
Stepwise Reduction: The nitro group is sequentially reduced, first to a nitroso group, then to a hydroxylamine.
-
Final Reduction: The hydroxylamine intermediate is further reduced to the final aniline product.
-
Desorption: The newly formed aniline desorbs from the catalyst surface, allowing for the catalytic cycle to continue.
Experimental Protocol: Synthesis of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
This protocol details a reliable method for the catalytic hydrogenation of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to yield the desired 6-amino product.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Example | CAS Number |
| This compound | C₁₄H₁₈N₂O₄ | 294.31 | Solid | Sigma-Aldrich | 186390-79-4[5] |
| Palladium on Carbon (10% Pd) | Pd/C | - | Solid, pyrophoric when dry | Sigma-Aldrich | 7440-05-3 |
| Methanol (MeOH) | CH₃OH | 32.04 | Flammable liquid | Fisher Scientific | 67-56-1 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Flammable liquid | VWR | 141-78-6 |
| Celite® (Diatomaceous Earth) | SiO₂ | 60.08 | Fine powder | Sigma-Aldrich | 61790-53-2 |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Flammable gas | Airgas | 1333-74-0 |
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
Visualizing the Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Carefully add 10% palladium on carbon (0.1 eq by weight of the nitro compound) to the solution under a nitrogen or argon atmosphere. Safety Note: Palladium on carbon is pyrophoric and can ignite in the air, especially when dry. Handle with care in an inert atmosphere.[6]
-
Seal the flask, attach a hydrogen balloon to one neck, and connect the other neck to a vacuum line.
-
-
Hydrogenation:
-
Securely clamp the flask and begin stirring.
-
Carefully open the vacuum line to evacuate the flask, then backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[6]
-
Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol and ethyl acetate to ensure all the product is collected.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, can be purified further by flash column chromatography if necessary.
-
Characterization of the Product
The final product, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a solid at room temperature.[7] Its identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 164148-92-9[8][9][10] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and the stirring is vigorous enough to keep the catalyst suspended. A fresh batch of catalyst may be required.
-
Catalyst Handling: Always handle palladium on carbon in a well-ventilated fume hood and under an inert atmosphere to prevent ignition.[6]
-
Solvent Choice: Methanol is a common solvent for catalytic hydrogenations. Other protic solvents like ethanol can also be used.
-
Alternative Hydrogen Sources: For laboratories not equipped for handling hydrogen gas, transfer hydrogenation methods using reagents like ammonium formate or hydrazine hydrate in the presence of Pd/C can be effective alternatives.[2][11]
Conclusion
The catalytic hydrogenation of this compound using palladium on carbon is a highly effective and reliable method for the synthesis of the corresponding 6-amino derivative. This protocol provides a detailed, step-by-step guide for researchers in the field of drug discovery and development, enabling the efficient production of this valuable synthetic intermediate.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Graphene-based materials in catalysis. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]
-
MDPI. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
RSC Publishing. Reduction of nitroarenes to anilines in basic alcoholic media. [Link]
-
NIH. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
University of Rochester. Nitro Reduction - Common Conditions. [Link]
-
RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
ResearchGate. A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
YouTube. Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]
-
ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]
-
ACS Omega. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. [Link]
-
Lead Sciences. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | 186390-79-4 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 8. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 9. chemscene.com [chemscene.com]
- 10. tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:164148-92-9 - Abovchem [abovchem.com]
- 11. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of a Protected Nitro-Dihydroisoquinoline using Iron and Ammonium Chloride
Abstract
This application note provides a detailed protocol for the chemoselective reduction of the aromatic nitro group in tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate to the corresponding amine, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The described method utilizes inexpensive and readily available iron powder in the presence of ammonium chloride, offering a robust, scalable, and milder alternative to other reduction techniques such as catalytic hydrogenation or reductions using tin or zinc.[1][2][3] This protocol is particularly valuable in drug development and medicinal chemistry, where the resulting amino-dihydroisoquinoline scaffold is a key building block for various therapeutic agents.[4] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss critical process parameters and safety considerations.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing access to a wide array of primary aromatic amines that are fundamental intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[5][6] While numerous methods exist for this conversion, the Béchamp reduction, originally developed by Antoine Béchamp in 1854 using iron and a strong acid, has seen modern adaptations that enhance its practicality and environmental profile.[1][7] The use of iron with ammonium chloride in a neutral solvent system, such as ethanol/water, mitigates the harsh acidity and waste generation associated with the classical Béchamp reduction.[1]
This modified method is highly chemoselective, leaving other reducible functional groups, such as esters and, in this case, the tert-butoxycarbonyl (Boc) protecting group, intact.[1] The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, with the ammonium chloride acting as a proton source and electrolyte to facilitate the process. The overall transformation involves the intermediate formation of nitroso and hydroxylamine species, which are subsequently reduced to the final amine.[1][7]
Mechanistic Rationale
The reduction of a nitroarene by iron is a heterogeneous reaction that occurs on the surface of the iron particles.[8] The generally accepted mechanism involves the following key steps:
-
Adsorption: The nitroarene adsorbs onto the surface of the iron metal.[8]
-
Electron Transfer: Iron, acting as the reducing agent, donates electrons to the nitro group.
-
Protonation: Ammonium chloride provides a source of protons (via the ammonium ion) in the aqueous alcoholic solvent system, which protonates the oxygen atoms of the nitro group.
-
Sequential Reduction: The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[7][9]
-
Iron Oxidation: The iron is oxidized to iron(II) and iron(III) oxides and hydroxides.
The role of ammonium chloride is crucial; it acts as a mild acid source and an electrolyte, which helps to maintain the reaction rate without the need for strong, corrosive acids like HCl. This makes the workup procedure simpler and the overall process more amenable to substrates with acid-sensitive functional groups.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | |
| Iron powder, electrolytic grade | <10 μm | Commercially Available | Finer powder increases surface area and reaction rate.[10] |
| Ammonium chloride (NH₄Cl) | ACS Reagent Grade | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Deionized Water (H₂O) | |||
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available | |
| Celite® 545 | Commercially Available | Filter aid. | |
| Sodium bicarbonate (NaHCO₃), saturated aqueous solution | Prepared in-house | ||
| Brine, saturated aqueous solution | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a suitable stir bar
-
Heating mantle with a temperature controller
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for the reduction of the nitro-dihydroisoquinoline.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (1.0 eq).
-
Add ethanol (10-15 mL per gram of starting material).
-
In a separate beaker, dissolve ammonium chloride (4.0-5.0 eq) in deionized water (4-5 mL per gram of starting material) and add this solution to the reaction flask.
-
With vigorous stirring, add iron powder (4.0-5.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours). The use of electrolytic grade iron can significantly reduce the reaction time.[10]
-
Work-up: Once the reaction is complete, cool the mixture to approximately 40 °C. Crucial Safety Note: It is important to add water before the complete removal of the alcoholic solvent to prevent a potential uncontrolled exothermic reaction.[10]
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and then with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Extraction and Purification: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is often obtained in high purity and may not require further purification.[10] If necessary, the crude material can be purified by column chromatography on silica gel.
Characterization Data for tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
| Property | Value |
| CAS Number | 164148-92-9[11] |
| Molecular Formula | C₁₄H₂₀N₂O₂[11] |
| Molecular Weight | 248.32 g/mol [11] |
| Appearance | Solid |
| Purity (Typical) | >97%[11] |
Safety and Handling Precautions
-
The reduction of nitroarenes is a highly exothermic process.[3] Proper temperature control and portion-wise addition of reagents are essential, especially on a larger scale.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handle iron powder with care, as fine powders can be pyrophoric.
-
Ensure that all glassware is properly secured.
-
As noted in the protocol, do not distill the solvent to dryness before adding water to the reaction mixture post-completion to avoid a potential runaway reaction.[10]
Discussion
This iron and ammonium chloride-mediated reduction offers several advantages for the synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate:
-
Chemoselectivity: The method is highly selective for the nitro group, leaving the Boc-protecting group and the dihydroisoquinoline core intact.
-
Cost-Effectiveness: Iron and ammonium chloride are inexpensive and readily available reagents.[1][5]
-
Milder Conditions: The reaction avoids the use of strong acids or high-pressure hydrogenation, making it compatible with a wider range of functional groups and safer to perform.[10]
-
Scalability: This procedure has been shown to be scalable to large, industrial batches.[10]
-
Simplified Work-up: The work-up procedure is straightforward, involving filtration to remove the iron sludge followed by standard extraction.[10]
Conclusion
The reduction of this compound using iron powder and ammonium chloride is a reliable, efficient, and cost-effective method for the preparation of the corresponding amine. The protocol detailed in this application note provides a clear and safe procedure for researchers in the field of organic synthesis and drug development. The mild reaction conditions and high chemoselectivity make this a preferred method for this key transformation.
References
- Grokipedia. Béchamp reduction.
- ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
- Wikipedia. Béchamp reduction.
- Scribd. Chemists' Guide to Béchamp Reduction.
- RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
- Sciencemadness.org. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?.
- Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- eScholarship.org. Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction.
- Chemius. nitro razredčilo.
- YouTube. (2022). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- ResearchGate. (2025). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines.
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- NIH. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.
- ChemScene. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.
- Reddit. (2025). Nitro reduction conditions.
- ResearchGate. Iron/ammonium chloride‐mediated reduction of 3a‐nitro‐3,3a,4,9b‐tetrahydrocyclopenta[c]chromene 3a.
- CookeChem. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , 98% , 164148-92-9.
- Sigma-Aldrich. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , 98% , 164148-92-9 - CookeChem [cookechem.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemscene.com [chemscene.com]
- 12. Mobile [my.chemius.net]
Application Notes and Protocols for the Purification of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This document provides a comprehensive guide to the purification of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 186390-79-4), a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2][3] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of final drug candidates. These application notes detail three primary purification methodologies: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (Prep-HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale, troubleshooting guidance, and validation techniques to ensure a self-validating and robust purification workflow.
Introduction and Compound Profile
This compound is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in numerous natural products and pharmaceuticals.[2][4] The presence of the nitro group provides a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the secondary amine.[5] Impurities from the synthesis, such as starting materials, side-products, or reagents, can interfere with downstream reactions, leading to lower yields and complex purification challenges later in the synthetic route. Therefore, rigorous purification of this intermediate is a non-negotiable step in any synthetic campaign.
Compound Properties
A clear understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 186390-79-4 | [6][7] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [6][7] |
| Molecular Weight | 278.31 g/mol | [7] |
| Appearance | Solid | [6] |
| Standard Purity | Typically >97% | [6] |
| Storage | Sealed in a dry environment, 2-8°C | [6] |
Safety and Handling
As a nitro-aromatic compound, appropriate safety measures are mandatory. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8][9]
-
Precautions:
Strategic Approach to Purification
The selection of a purification technique is dictated by the impurity profile of the crude material, the required scale, and the target purity level. A multi-step approach is often necessary, beginning with a bulk purification method followed by a high-resolution polishing step if needed.
Purification Decision Workflow
The following diagram outlines a logical workflow for purifying the title compound, from initial assessment of the crude product to the validated, pure substance.
Caption: Decision workflow for selecting the appropriate purification technique.
Protocol 1: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to the polar nitro group and the non-polar Boc group, this compound is a moderately polar compound, making it an excellent candidate for normal-phase silica gel chromatography.
Application: This is the most common and versatile method for purifying the crude product after synthesis, capable of removing a wide range of impurities. It is particularly effective for separations where impurities have significantly different polarities from the product.[5][11]
Detailed Step-by-Step Protocol
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate, EtOAc).
-
Goal: Achieve a retention factor (Rf) of 0.25 - 0.35 for the product spot. This Rf value typically ensures good separation on the column.
-
Causality Note: An optimal Rf in this range allows the compound to interact sufficiently with the silica for separation without requiring excessively large volumes of solvent for elution.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the sand layer in the column.
-
Expertise & Experience: Dry loading is superior for compounds that have limited solubility in the mobile phase, as it prevents precipitation at the top of the column and ensures a narrow starting band, leading to sharper peaks and better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined by TLC analysis.
-
Maintain a constant flow rate. If using an automated system, set the appropriate gradient. For manual columns, apply gentle air pressure.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Weigh the flask to determine the yield of the purified product.
-
Troubleshooting Flash Chromatography
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect mobile phase. | Re-optimize the solvent system using TLC. A less polar system will increase retention, while a more polar one will decrease it. |
| Product Elutes Too Fast | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., Ethyl Acetate). |
| Streaking on TLC/Column | Sample is too acidic/basic; compound degradation on silica. | Add a small amount (0.1-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. The THIQ nitrogen is protected, but impurities may be acidic or basic. |
| Cracked Silica Bed | Column ran dry or was packed improperly. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
Protocol 2: Recrystallization
Principle: This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain either soluble or insoluble at all temperatures.
Application: Recrystallization is an excellent method for the final purification of a solid product that is already relatively pure (>90%). It is highly effective at removing small amounts of structurally similar impurities and can yield material of very high crystalline purity. For Boc-protected compounds that may initially present as oils, inducing crystallization can be a powerful purification step.[12][13]
Detailed Step-by-Step Protocol
-
Solvent System Screening:
-
Place a small amount (20-30 mg) of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes) to each tube.
-
A suitable single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If no single solvent is ideal, screen solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexanes). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves completely.
-
Trustworthiness Note: Using the absolute minimum volume of hot solvent is critical for maximizing recovery. Excess solvent will keep more of the product dissolved upon cooling, reducing the yield.
-
-
Decolorization/Hot Filtration (Optional):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can cause the product to "crash out" as a powder, trapping impurities.
-
Causality Note: Slow cooling allows for the methodical formation of a crystal lattice, which is a highly ordered structure that naturally excludes molecules that do not fit (i.e., impurities).
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[13][14]
-
Once crystal formation is established at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or place them in a vacuum oven at a mild temperature (e.g., 40°C) to remove all traces of solvent.
-
Protocol 3: Preparative HPLC
Principle: High-Performance Liquid Chromatography (HPLC) offers superior resolving power compared to flash chromatography by using smaller stationary phase particles and high pressure. Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[15][16]
Application: This method is reserved for achieving the highest possible purity (>99.5%) or for separating very challenging mixtures, such as regioisomers or diastereomers, that are inseparable by other means.
Workflow Diagram for Prep-HPLC
Caption: Standard workflow for purification by preparative HPLC.
Detailed Step-by-Step Protocol
-
Analytical Method Development:
-
Using an analytical HPLC system, develop a separation method. For this compound, a reverse-phase C18 column is a good starting point.
-
The mobile phase will typically consist of acetonitrile (ACN) and water, often with a small amount of an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Run a gradient elution (e.g., 10% to 90% ACN over 15 minutes) to find the approximate solvent composition that elutes the product.
-
Optimize the gradient to achieve baseline separation between the product peak and any impurities.
-
-
Scale-Up and Sample Preparation:
-
Based on the analytical method, scale the flow rate and injection volume for the preparative column according to the manufacturer's guidelines.
-
Dissolve the compound in a solvent that is compatible with the mobile phase (e.g., a small amount of DMSO or DMF, then dilute with the mobile phase).
-
The concentration should not exceed the solubility limit in the mobile phase to avoid precipitation on the column.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the starting mobile phase composition.
-
Inject the sample and begin the run.
-
Set the fraction collector to trigger collection based on the UV absorbance signal corresponding to the product peak.
-
-
Product Recovery and Validation:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (ACN) via rotary evaporation.
-
If the mobile phase contained water, the remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield a fluffy, pure solid.
-
Confirm the identity and purity of the final product using NMR and LC-MS.
-
Final Purity Validation
Regardless of the method used, the purity of the final product must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structural integrity of the molecule and ensure the absence of signals corresponding to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides orthogonal purity assessment (typically by UV at multiple wavelengths) and confirms the correct mass of the compound.
-
Melting Point (MP): A sharp and un-depressed melting point range is a classic indicator of high purity for a crystalline solid.
By following these detailed protocols and understanding the principles behind them, researchers can confidently and reproducibly purify this compound to the high standard required for advanced applications in medicinal chemistry and drug development.
References
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. Available at: [Link]
-
PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]
-
PubChem. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Available at: [Link]
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Available at: [Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: [Link]
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. Available at: [Link]
-
Lirias. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Available at: [Link]
-
PubMed. Approach to vicinal t-Boc-amino dibromides via catalytic aminobromination of nitrostyrenes without using chromatography and recrystallization. Available at: [Link]
-
Wikipedia. Tetrahydroisoquinoline. Available at: [Link]
-
Chemistry Stack Exchange. Can we use HPLC to purify an organic reaction product?. Available at: [Link]
-
ResearchGate. Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and.... Available at: [Link]
-
PubChem. Tert-butyl isoquinoline-6-carboxylate. Available at: [Link]
-
PubMed Central. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. Available at: [Link]
- Google Patents. CN112159343A - Purification method of tert-butyl hydroperoxide.
-
Royal Society of Chemistry. Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. Available at: [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide - Google Patents [patents.google.com]
- 4. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. This compound | 186390-79-4 [sigmaaldrich.com]
- 7. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Validated Approach to Monitoring Reactions of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate using HPLC and TLC
Abstract
This application note provides a comprehensive guide to the analysis of reactions involving tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1] We present detailed, validated protocols for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress, assess purity, and identify potential byproducts. The methodologies are designed to be robust and transferable, catering to the needs of researchers in drug discovery and process development. The rationale behind the selection of chromatographic conditions is discussed in detail, emphasizing a systematic approach to method development.[2][3][4]
Introduction: The Significance of Analytical Oversight
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] The presence of the nitro group and the Boc-protected amine makes it a versatile scaffold for the synthesis of a wide range of substituted tetrahydroisoquinolines, which are core structures in many natural products and synthetic drugs.[5] Common reactions involving this intermediate include the reduction of the nitro group to an amine, and the deprotection of the tert-butyloxycarbonyl (Boc) group.[6][7]
Given the functional group density, these transformations can sometimes lead to a mixture of products, including starting material, the desired product, and various impurities. Therefore, robust and reliable analytical methods are crucial for:
-
Reaction Monitoring: To determine the point of complete consumption of the starting material and optimal formation of the product.
-
Purity Assessment: To quantify the purity of the final product and identify any process-related impurities.
-
Process Optimization: To understand the impact of varying reaction conditions on the product profile.
This guide provides a systematic approach to both TLC and HPLC analysis, ensuring data integrity and reproducibility.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is an invaluable, rapid, and cost-effective technique for the qualitative monitoring of reactions involving this compound. Its primary utility lies in providing a quick snapshot of the reaction components.
The Rationale Behind Method Selection
The choice of stationary and mobile phases is dictated by the polarity of the analyte and related species. This compound is a moderately polar compound due to the presence of the nitro group and the carbamate. The polarity is expected to change significantly during its reactions:
-
Reduction of the nitro group to an amine will increase the polarity of the molecule.
-
Deprotection of the Boc group will also result in a more polar secondary amine.[6]
Therefore, a normal-phase TLC system using silica gel as the stationary phase is ideal. The mobile phase should be a mixture of a non-polar and a moderately polar solvent to achieve good separation.
Step-by-Step TLC Protocol
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing tank
-
Capillary spotters
-
UV lamp (254 nm and 366 nm)
-
Potassium permanganate stain
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
-
Reaction mixture aliquots
-
Standard solutions of starting material and expected product (if available)
Protocol:
-
Mobile Phase Preparation: Prepare a 30:70 mixture of ethyl acetate and hexanes. This ratio generally provides a good starting point for the separation of moderately polar compounds.
-
Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to create a standard solution.
-
Dilute a small aliquot of the reaction mixture in the same solvent.
-
Using a capillary spotter, apply small spots of the starting material standard and the reaction mixture onto the baseline. Ensure the spots are small and do not touch.
-
-
Development:
-
Pour the mobile phase into the developing tank to a depth of about 0.5 cm.
-
Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the tank, ensuring the baseline is above the solvent level.
-
Cover the tank and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the isoquinoline core will show as dark spots.
-
For compounds not visible under UV or for further confirmation, stain the plate by dipping it into a potassium permanganate solution followed by gentle heating with a heat gun. Organic compounds will appear as yellow-brown spots on a purple background.
-
-
Interpretation: Calculate the Retention Factor (Rf) for each spot:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The starting material, being less polar, will have a higher Rf value than the more polar product (e.g., the corresponding amine or deprotected isoquinoline).
-
Data Presentation: TLC
| Compound | Expected Rf (30:70 EtOAc/Hexanes) | Visualization Method |
| This compound | ~0.6 | UV (254 nm), KMnO₄ |
| tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | ~0.3 | UV (254 nm), KMnO₄ |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | ~0.1 (or baseline) | UV (254 nm), KMnO₄ |
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
For accurate quantification of purity and precise monitoring of reaction kinetics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility.
The Rationale Behind Method Selection
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[2] This is well-suited for the analysis of the moderately polar compounds .
-
Column: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical intermediates.[8]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with different polarities and to ensure that all components are eluted in a reasonable time.[9]
-
Detector: A UV detector is ideal as the isoquinoline core of the analytes possesses a strong chromophore. A Diode Array Detector (DAD) is even more beneficial as it can provide spectral data for peak purity assessment and identification.
Step-by-Step HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% ACN.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the reaction mixture in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | %B |
| 0 | 30 |
| 15 | 90 |
| 17 | 90 |
| 18 | 30 |
| 20 | 30 |
-
System Suitability: Before running samples, perform a system suitability test by injecting a standard solution multiple times to ensure the system is performing correctly (e.g., check for reproducibility of retention times and peak areas).
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The area of each peak is proportional to the concentration of the corresponding component.
-
Calculate the percentage purity or the relative amounts of each component by area percent normalization.
-
Data Presentation: HPLC
| Compound | Expected Retention Time (min) |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | ~3.5 |
| tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | ~6.8 |
| This compound | ~10.2 |
Visualization of Analytical Workflows
Caption: Workflow for TLC analysis.
Caption: Workflow for HPLC analysis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
TLC: The co-spotting of the starting material alongside the reaction mixture provides an internal standard for comparison, validating the progress of the reaction.
-
HPLC: The use of a gradient elution ensures that both early-eluting polar compounds and late-eluting non-polar compounds are captured within a single run. The system suitability test, performed before sample analysis, validates the performance of the chromatographic system on a given day. The use of a DAD allows for peak purity analysis, confirming that a single chromatographic peak corresponds to a single component.
By adhering to these protocols, researchers can be confident in the accuracy and reliability of their analytical data, leading to more informed decisions in the drug development process.
References
- HPLC Method Development and Valid
- Overview of RP-HPLC method development for drug estim
- A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING. (2011). Taylor & Francis Online.
- A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING. (2010). Semantic Scholar.
- RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). NIH.
- The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Investigation of Tricyclic Isoquinoline Deriv
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Derivatization of the Amino Group Following Reduction of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the amino group on the versatile building block, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The synthesis of this key intermediate is achieved through the efficient reduction of its nitro precursor, tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. We will explore robust reduction methodologies and subsequent derivatization strategies, including acylation, sulfonylation, and reductive amination. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, reaction mechanisms, and analytical characterization.
Introduction: The Strategic Importance of the 6-Amino-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals. The introduction of an amino group at the 6-position provides a critical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The Boc-protected intermediate, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 164148-92-9), is a particularly valuable synthon due to the orthogonal reactivity of the aromatic amine and the protected secondary amine within the heterocyclic ring.[1][2][3][4] This allows for selective derivatization of the exocyclic amino group while the core structure remains protected, facilitating the synthesis of diverse compound libraries for drug discovery programs.
Synthesis of the Key Intermediate: Reduction of the Nitro Precursor
The synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate begins with the reduction of its corresponding nitro compound, this compound (CAS: 186390-79-4).[5][6] The choice of reducing agent and reaction conditions is critical to ensure high yield, purity, and compatibility with the Boc-protecting group and the overall molecular framework. Two primary, reliable methods are presented here: catalytic transfer hydrogenation and reduction using tin(II) chloride.
2.1. Method 1: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a widely adopted method for the reduction of nitroarenes due to its high efficiency, selectivity, and milder conditions compared to high-pressure hydrogenation.[7] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[8][9]
Reaction Principle: In this process, a hydrogen donor, such as ammonium formate or hydrazine hydrate, generates hydrogen in situ on the surface of the palladium catalyst.[7][8] The activated hydrogen then reduces the nitro group to an amine. This method avoids the need for specialized high-pressure hydrogenation equipment.
Figure 1. Workflow for Catalytic Transfer Hydrogenation.
Protocol 2.1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol (10-20 mL/mmol), add 10% Pd/C (5-10 mol% by weight).
-
Reagent Addition: Add ammonium formate (5.0-10.0 eq) portion-wise to the stirred suspension. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
2.2. Method 2: Tin(II) Chloride Reduction
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and robust method for converting aromatic nitro compounds to anilines.[10][11] It is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Reaction Principle: Tin(II) chloride acts as the reducing agent, donating electrons to the nitro group in a stepwise fashion.[12][13] The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately yielding the corresponding amine.[12][13] The acidic environment, typically provided by hydrochloric acid, protonates the oxygen atoms of the nitro group, facilitating their removal as water.[12]
Protocol 2.2: Reduction using Tin(II) Chloride Dihydrate
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (10-20 mL/mmol).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution and heat the mixture to reflux (approximately 70-80 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or by adding 1M sodium hydroxide (NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction and Isolation: Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate. Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.
| Parameter | Method 1: Catalytic Transfer Hydrogenation | Method 2: Tin(II) Chloride Reduction |
| Primary Reagents | Pd/C, Ammonium Formate/Hydrazine | SnCl₂·2H₂O, Acid (implicit in salt) |
| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 60 °C | Reflux (70-80 °C) |
| Work-up | Filtration of catalyst | Basic quench, filtration of tin salts, extraction |
| Advantages | Cleaner reaction, easier work-up, avoids heavy metals | Tolerant of many functional groups, inexpensive |
| Disadvantages | Catalyst can be pyrophoric, potential for dehalogenation | Stoichiometric heavy metal waste, more complex work-up |
Derivatization of the 6-Amino Group
The resulting tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile intermediate for a variety of derivatization reactions. The primary aromatic amino group is a potent nucleophile, allowing for straightforward acylation, sulfonylation, and reductive amination.
Figure 2. Overview of Derivatization Pathways.
3.1. Acylation to Form Amides
Acylation of the primary amine to form an amide is a fundamental transformation that can modulate the electronic properties and hydrogen bonding capacity of the substituent. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base.[14][15][16]
Protocol 3.1: General Procedure for Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 mL/mmol).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath and add the desired acyl chloride (1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
3.2. Sulfonylation to Form Sulfonamides
The synthesis of sulfonamides is another crucial derivatization, as this functional group is a key component of many therapeutic agents. The reaction typically involves a sulfonyl chloride and a base.[17]
Protocol 3.2: General Procedure for Sulfonylation
-
Reaction Setup: Dissolve the amine (1.0 eq) in a suitable solvent like pyridine or DCM (10-20 mL/mmol). Pyridine can act as both the solvent and the base. If using DCM, add a base like TEA (1.5-2.0 eq).
-
Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1-1.2 eq) portion-wise or dropwise.
-
Reaction: Stir the mixture, allowing it to warm to room temperature, for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Isolation: If pyridine is the solvent, remove it under high vacuum. Otherwise, dilute with DCM and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude sulfonamide by column chromatography or recrystallization.
3.3. Reductive Amination to Form Secondary or Tertiary Amines
Reductive amination provides a powerful method for forming C-N bonds by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.[18][19] This reaction proceeds via an intermediate imine, which is reduced in situ.[19][20] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and tolerant of acidic conditions that can facilitate imine formation.[18]
Protocol 3.3: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloroethane (DCE) or DCM (10-20 mL/mmol), add acetic acid (1-2 eq) to catalyze imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 4-24 hours at room temperature, monitoring by TLC or LC-MS.
-
Work-up and Isolation: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediates and final derivatives.
-
Thin Layer Chromatography (TLC): A rapid technique for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is commonly employed.[21]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.[22] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[23] The spectra will confirm the reduction of the nitro group (disappearance of signals in the aromatic region and appearance of a broad amine singlet) and the successful installation of the new functional group (e.g., new amide N-H and alkyl/aryl signals for acylation).[25]
Conclusion
The reduction of this compound to its corresponding amine provides a gateway to a rich chemical space. The derivatization protocols for acylation, sulfonylation, and reductive amination described herein are robust, versatile, and scalable. These methods empower medicinal chemists and drug discovery scientists to efficiently generate libraries of novel 1,2,3,4-tetrahydroisoquinoline analogs for biological screening and the development of new therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. PubMed Central. Retrieved from [Link]
-
ChemHelper. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). ChemHelper.com. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4443–4447. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 8(6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. Retrieved from [Link]
-
Scientific Electronic Library Online. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia. Retrieved from [Link]
-
ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. ScienceMadness Discussion Board. Retrieved from [Link]
-
ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]
-
askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Retrieved from [Link]
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 163. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2022). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 7(26), 22378–22388. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. PubMed Central. Retrieved from [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Lead Sciences. Retrieved from [Link]
-
MDPI. (2021). Derivatization in Analytical Chemistry. Molecules, 26(15), 4637. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. organic-chemistry.org. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. AbacipharmTech. Retrieved from [Link]
-
MDPI. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 2(3), 398-415. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. Matrix Fine Chemicals. Retrieved from [Link]
Sources
- 1. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 164148-92-9 [sigmaaldrich.com]
- 4. tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:164148-92-9 - Abovchem [abovchem.com]
- 5. This compound | 186390-79-4 [sigmaaldrich.com]
- 6. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. ijcrt.org [ijcrt.org]
- 15. scribd.com [scribd.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. scielo.br [scielo.br]
Application Note: Accelerating Drug Discovery with Parallel Synthesis of Substituted Tetrahydroisoquinoline Libraries
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmacologically active compounds.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate as a versatile starting material for the parallel synthesis of diverse chemical libraries. We present detailed, field-proven protocols for creating two distinct libraries by functionalizing two key diversification points on the THIQ scaffold: the aromatic ring via the nitro group and the heterocyclic nitrogen via deprotection of the Boc group.
Introduction: The Strategic Value of the THIQ Scaffold and Parallel Synthesis
The rapid generation of structurally diverse small molecule libraries is a cornerstone of modern drug discovery, enabling efficient exploration of chemical space to identify and optimize lead compounds.[2] Parallel synthesis, in which discrete compounds are synthesized simultaneously in arrays of reaction vessels, offers a powerful method for this purpose.[3] The choice of the central scaffold is critical; it must be synthetically tractable and biologically relevant. The THIQ framework is an exemplary scaffold, found in numerous bioactive alkaloids and therapeutic agents.[1][4]
Our focus, This compound , is an ideal building block for parallel synthesis due to its orthogonal protecting groups and functional handles. The tert-butyloxycarbonyl (Boc) group provides stable protection for the ring nitrogen, which can be selectively removed under acidic conditions.[3][5][6] Concurrently, the nitro group at the 6-position serves as a synthetic precursor to an amine, opening a gateway for a wide array of derivatization reactions. This dual functionality allows for a systematic and divergent approach to library creation.
Overview of the Synthetic Strategy
Our strategy leverages the two key functional handles of the starting material to generate two orthogonal libraries from a common intermediate. The overall workflow is designed for efficiency and amenability to standard parallel synthesis equipment.
Figure 2: Two-dimensional library synthesis strategy.
References
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]
-
Geysen, H. M., Meloen, R. H., & Barteling, S. J. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002. Available at: [Link]
-
Gualandi, A., Mengozzi, L., Manoni, E., & Cozzi, P. G. (2014). Stereoselective Organocatalytic Addition of Nucleophiles to Isoquinolinium and 3,4-Dihydroisoquinolinium Ions: A Simple Approach for the Synthesis of Isoquinoline Alkaloids. Synfacts, 10(01), 0085. Available at: [Link]
-
Heravi, M. M., Zadsirjan, V., & Malmir, M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(7), 1765. Available at: [Link]
-
Kumar, R., et al. (2024). A Review on Combinatorial Chemistry and its Techniques. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
-
Singh, K. N., et al. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. Synthesis, 46(19), 2644-2650. Available at: [Link]
- U.S. Patent No. US20020055637A1. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. Google Patents.
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol for the N-tert-butyloxycarbonylation of amines using (Boc)2O and a catalytic amount of iodine under solvent-free conditions. The Journal of Organic Chemistry, 71(21), 8283–8286. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry and pharmaceutical development. The described two-step synthetic route begins with the catalytic hydrogenation of 6-nitro-1,2,3,4-tetrahydroisoquinoline, followed by a selective N-Boc protection. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, process optimization parameters, safety protocols, and analytical characterization data to ensure reliable and efficient production on a laboratory scale-up.
Introduction and Strategic Overview
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] Functionalized THIQ derivatives, such as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9), serve as crucial intermediates for synthesizing a wide range of therapeutic agents, including factor Xa inhibitors.[3] The presence of a Boc-protected secondary amine and a free primary aromatic amine allows for sequential, regioselective functionalization, making it a versatile synthon.
This document outlines a robust, two-step synthesis designed for scalability. The strategy involves:
-
Reduction of a Nitro Precursor: Synthesis of the key intermediate, 6-amino-1,2,3,4-tetrahydroisoquinoline, via catalytic transfer hydrogenation of its nitro-analogue. This method is chosen for its high efficiency, clean conversion, and operational safety at scale compared to other reduction methods.
-
Selective Boc Protection: Protection of the more nucleophilic secondary amine of the THIQ ring system using di-tert-butyl dicarbonate ((Boc)₂O) under optimized conditions to yield the target compound with high purity.[4][5]
Caption: Overall two-step synthetic scheme.
Part I: Scale-up Synthesis of 6-Amino-1,2,3,4-tetrahydroisoquinoline
Principle and Rationale
The conversion of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this step on a larger scale. It offers several advantages over metal/acid reductions (e.g., Sn/HCl), including milder reaction conditions, simpler work-up procedures (catalyst is removed by filtration), and higher yields with fewer byproducts. Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.
Experimental Protocol: Catalytic Hydrogenation (50 g Scale)
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Nitro-1,2,3,4-tetrahydroisoquinoline HCl | 57575-71-2 | 214.65 | 50.0 g | 0.233 | 1.0 |
| Palladium on Carbon (10 wt%, wet) | 7440-05-3 | - | 2.5 g (5 mol%) | - | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | 500 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 21.5 g | 0.256 | 1.1 |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50 psi (approx.) | - | - |
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation vessel (e.g., a Parr shaker or stirred autoclave) with 6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (50.0 g), methanol (500 mL), and sodium bicarbonate (21.5 g). The base is added to neutralize the HCl salt, liberating the free base for optimal reaction.
-
Inerting: Seal the vessel and purge the system with nitrogen gas (3 cycles) to remove atmospheric oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, carefully add the 10% Pd/C catalyst (2.5 g). Safety Note: Wet Pd/C is preferred to mitigate the risk of ignition upon contact with solvent vapors and air.
-
Hydrogenation: Seal the reactor again, purge with hydrogen gas (3 cycles), and then pressurize to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-6 hours. Progress can also be checked by TLC or LC-MS analysis of a carefully degassed and filtered aliquot.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 50 mL) to ensure complete recovery of the product. Safety Note: Do not allow the filtered catalyst cake to dry, as it can be pyrophoric. Quench it carefully with water.
-
Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-amino-1,2,3,4-tetrahydroisoquinoline can often be used directly in the next step. If required, it can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/heptane. Typical yield is 85-95%.
Part II: Selective Synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Principle and Rationale
The core of this synthesis is the chemoselective acylation of the secondary amine of the THIQ ring in the presence of the less reactive primary aromatic amine. The aliphatic secondary amine is significantly more nucleophilic and less sterically hindered than the aniline-type primary amine, whose lone pair is delocalized into the aromatic ring. This difference in reactivity allows for selective protection under controlled conditions.[4]
Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base to neutralize the acidic byproduct.[4][6] We use triethylamine (TEA) as the base. The reaction is monitored closely to prevent over-reaction or side product formation.
Caption: Experimental workflow for Boc protection.
Experimental Protocol: Boc Protection (40 g Scale)
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Amino-1,2,3,4-tetrahydroisoquinoline | 21377-31-1 | 148.21 | 40.0 g | 0.270 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 61.7 g | 0.283 | 1.05 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 41.0 mL (29.8 g) | 0.294 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 400 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 200 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | - | 200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~30 g | - | - |
Procedure:
-
Dissolution: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-amino-1,2,3,4-tetrahydroisoquinoline (40.0 g, 0.270 mol) in dichloromethane (400 mL).
-
Base Addition: Add triethylamine (41.0 mL, 0.294 mol) to the solution and stir for 5 minutes at room temperature.[4]
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Dissolve di-tert-butyl dicarbonate (61.7 g, 0.283 mol) in DCM (100 mL) and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with:
-
Water (200 mL)
-
1 M HCl (aq) (2 x 200 mL) to remove excess TEA.
-
Saturated NaHCO₃ (aq) (200 mL) to neutralize any residual acid.
-
Brine (200 mL) to facilitate phase separation.
-
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a solid or viscous oil.[4]
-
Purification: The crude product can be purified by recrystallization. Dissolve the material in a minimal amount of hot ethyl acetate and add heptane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator (4°C) to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a white to off-white solid. Typical yield is 80-90%.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃, δ): 7.00 (d, J=8.2 Hz, 1H, Ar-H), 6.55 (dd, J=8.2, 2.5 Hz, 1H, Ar-H), 6.48 (d, J=2.4 Hz, 1H, Ar-H), 4.45 (s, 2H, -NCH₂Ar), 3.60 (t, J=5.8 Hz, 2H, -NCH₂CH₂-), 3.55 (br s, 2H, -NH₂), 2.70 (t, J=5.8 Hz, 2H, -NCH₂CH₂-), 1.48 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃, δ): 154.9, 145.8, 137.9, 127.5, 122.1, 115.1, 113.8, 79.5, 45.4, 41.2, 29.0, 28.5.
-
Mass Spec (ESI+): m/z 249.16 [M+H]⁺.
-
HPLC Purity: >98% (detection at 254 nm).
-
Appearance: White to off-white crystalline solid.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
6-Nitro-1,2,3,4-tetrahydroisoquinoline: Potentially toxic and mutagenic. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry. Handle wet and under an inert atmosphere.[7]
-
Hydrogen Gas: Highly flammable. Ensure the reactor is properly sealed and operated in an area free from ignition sources.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Lachrymator and irritant. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.[7]
-
Triethylamine (TEA): Corrosive and flammable liquid with a strong odor. Causes severe skin and eye irritation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reduction | Inactive catalyst; insufficient hydrogen pressure; insufficient reaction time. | Use fresh catalyst; ensure the system is leak-free and pressure is maintained; extend reaction time and monitor by TLC/LC-MS. |
| Step 2: Incomplete Boc Protection | Insufficient (Boc)₂O; poor quality reagents; low temperature. | Use a slight excess (1.05-1.1 eq) of (Boc)₂O; ensure reagents are dry and pure; allow the reaction to warm to room temperature.[6] |
| Step 2: Formation of Di-Boc Product | Reaction temperature too high; prolonged reaction time; excess (Boc)₂O. | Maintain temperature control, especially during addition; monitor the reaction closely and stop once the starting material is consumed; use no more than 1.1 eq of (Boc)₂O. |
| Low Final Yield | Product loss during aqueous work-up (formation of emulsion); incomplete crystallization. | If emulsions form, add more brine to break them; optimize recrystallization solvent ratio and cooling rate. |
| Product Contamination | Inefficient washing during work-up; residual solvents. | Perform all recommended aqueous washes to remove byproducts and unreacted reagents; ensure the final product is thoroughly dried under vacuum. |
Conclusion
This application note details a validated and scalable two-step synthesis for tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. The protocol employs robust and well-understood chemical transformations, prioritizing safety, efficiency, and high purity of the final product. By providing detailed procedural steps, rationale, and troubleshooting advice, this guide serves as a reliable resource for chemists in research and process development environments, facilitating the consistent production of this valuable synthetic intermediate.
References
-
An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. Available at: [Link]
-
Optimization of PIL catalyzed Boc protection reaction of amine functionality. ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Available at: [Link]
-
Reactions that Work: Boc Protection. Chemtips. Available at: [Link]
-
Removal of Boc protecting group as workup?. Reddit. Available at: [Link]
-
Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available at: [Link]
-
The Chemical Synthesis of Tetrahydroisoquinoline Derivatives: A Focus on Intermediate Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate. Available at: [Link]
-
Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Lirias. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. Available at: [Link]
-
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Lead Sciences. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. Google Patents.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information. Available at: [Link]
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , 98% , 164148-92-9 - CookeChem [cookechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Common side reactions in the reduction of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support guide for the reduction of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this critical synthetic step. Our goal is to equip you with the expertise to not only identify and solve common side reactions but also to understand the underlying chemical principles to optimize your reaction for high yield and purity.
Introduction: The Chemistry at Hand
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a valuable building block. However, the reduction of its nitro precursor is not always straightforward. The reaction proceeds through a series of intermediates, and controlling the process to favor the desired amine requires careful selection of reagents and conditions. This guide will address the most common pitfalls, from incomplete conversions to the formation of undesired dimeric species and issues with protecting group stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete. TLC analysis shows significant amounts of starting material even after extended reaction times. What's going wrong?
A1: This is a very common issue that can usually be traced back to one of three areas: catalyst/reagent activity, solubility, or reaction conditions.
-
Catalyst and Reagent Inactivity:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni): Heterogeneous catalysts are susceptible to deactivation. Ensure your catalyst is fresh and has been stored properly under an inert atmosphere. If you suspect catalyst poisoning (e.g., from sulfur-containing impurities), try using a fresh batch or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). For stubborn reductions, increasing the hydrogen pressure may also be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered, high-purity metals. For some metals like zinc, pre-activation may be required. The concentration of the acid is also a key factor in the reaction rate.[1]
-
Transfer Hydrogenation (e.g., Ammonium Formate): Ensure the hydrogen donor is fresh and used in sufficient stoichiometric excess.
-
-
Poor Solubility: The starting material must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently.[1] this compound has moderate polarity. If you observe poor solubility, consider a co-solvent system. For catalytic hydrogenations, solvents like ethanol, methanol, ethyl acetate, or THF are common. Protic co-solvents can often be beneficial.[1]
-
Suboptimal Temperature: Many reductions of nitroarenes can be performed at room temperature. However, some substrates may require gentle heating to achieve a reasonable rate.[1] A modest increase in temperature (e.g., to 40-50 °C) can significantly accelerate the reaction. Be cautious, as excessive heat can promote side reactions.
Q2: I'm observing multiple new spots on my TLC plate that are not the desired amine. What are these side products and how can I avoid them?
A2: The reduction of a nitro group is a six-electron process that proceeds through several intermediates. If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react with each other, leading to byproducts.[2]
The primary side products are typically:
-
Nitroso Intermediate (Ar-N=O)
-
Hydroxylamine Intermediate (Ar-NHOH)
-
Azoxy Compound (Ar-N=N⁺(O⁻)-Ar)
-
Azo Compound (Ar-N=N-Ar)
These dimeric species (azoxy and azo) arise from the condensation of the nitroso and hydroxylamine intermediates.[2][3] Their formation is often promoted by non-acidic or basic conditions and can be exacerbated by localized overheating.
Strategies for Minimizing Side Products:
-
Ensure Sufficient Reducing Agent: Use an adequate excess of your reducing agent to drive the reaction past the intermediate stages to completion.
-
Control Temperature: For exothermic reactions, particularly on a larger scale, ensure efficient stirring and cooling to prevent localized temperature spikes that can favor the formation of dimeric byproducts.[1]
-
Choose the Right System: Catalytic hydrogenation is often very effective at taking the nitro group all the way to the amine with minimal intermediate buildup. Metal/acid systems like SnCl₂ are also highly effective.[4]
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the stepwise reduction and the points at which side reactions can occur.
Caption: Reduction pathway of a nitro group and common dimeric side products.
Q3: My desired product seems to have lost its Boc protecting group. Why did this happen and which methods can I use to prevent it?
A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[5] It is readily cleaved by strong acids like TFA or HCl, which are often used in metal/acid reduction systems (e.g., Fe/HCl, SnCl₂/HCl). The use of these reagents creates a significant risk of unintended deprotection, leading to the free secondary amine of the tetrahydroisoquinoline ring.
Chemoselective Reduction Strategies to Preserve the Boc Group:
-
Catalytic Hydrogenation (Neutral pH): This is often the method of choice.[4] Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas in a neutral solvent (e.g., Ethanol, Ethyl Acetate, THF) is highly effective for reducing the nitro group while leaving the acid-labile Boc group intact.[6]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) under neutral or mildly basic conditions can also be an excellent chemoselective method.
-
Modified Metal Reductions: While classical metal/acid systems are problematic, using reagents like iron powder in neutral conditions (e.g., with NH₄Cl in EtOH/water) can sometimes achieve the reduction without cleaving the Boc group. However, this often requires careful optimization.
Data Summary and Reagent Selection
The choice of reducing agent is the most critical parameter for this transformation. The following table provides a comparison of common methods.
| Reducing System | Typical Conditions | Pros | Cons / Side Reactions | Boc-Group Compatibility |
| H₂ / Pd/C | 1-4 atm H₂, EtOH or EtOAc, RT | High yield, clean, excellent chemoselectivity.[4] | Catalyst can be pyrophoric; potential for dehalogenation if other halides are present. | Excellent |
| H₂ / Raney Ni | 1-4 atm H₂, EtOH, RT | Very active catalyst. | May reduce other functional groups; less chemoselective than Pd/C.[7] | Good |
| SnCl₂·2H₂O | EtOH or EtOAc, 50-70 °C | Mild and effective for many substrates.[4] | Workup can be difficult due to tin salts[8]; strongly acidic conditions can develop. | Poor to Moderate (Risk of deprotection) |
| Fe / HCl or AcOH | EtOH/H₂O, Reflux | Inexpensive and effective.[6] | Strongly acidic conditions; difficult workup. | Poor (High risk of deprotection) |
| Sodium Dithionite (Na₂S₂O₄) | H₂O/THF or Dioxane, RT-60°C | Mild conditions. | Requires aqueous solvent systems; reagent can decompose on storage.[1] | Good |
Recommended Experimental Protocol: Catalytic Hydrogenation
This protocol is designed to be a robust and self-validating starting point for the chemoselective reduction of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Ethanol (or Ethyl Acetate), sufficient to make a ~0.1 M solution
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add this compound.
-
Solvent Addition: Add ethanol to dissolve the starting material completely.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Inerting: Seal the vessel and purge the headspace thoroughly with nitrogen or argon (3 cycles of vacuum/backfill).
-
Hydrogenation: Purge the vessel with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (typically 1-4 atm or ~50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours. A key indicator of completion is the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol or ethyl acetate to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can be purified further if necessary (e.g., by column chromatography or recrystallization).
Troubleshooting Flowchart
If you encounter issues, follow this logical guide to diagnose the problem.
Caption: A step-by-step flowchart for troubleshooting common reduction issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- ACS Publications. (2021).
- ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes.
- Aakash Institute.
- Reddit. (2018). Reduction of nitro group in the presence of a nitrile. r/chemistry.
- YouTube. (2020). Reduction of nitro groups on benzene.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Nitro Group Reduction in Dihydroisoquinolines
Welcome to the technical support center for the reduction of nitro groups in dihydroisoquinoline systems. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and selectivity of this critical transformation.
The reduction of a nitro group to an amine on the dihydroisoquinoline scaffold is a fundamental step in the synthesis of many biologically active molecules. However, this reaction can be fraught with challenges, including low yields, incomplete conversion, and undesired side reactions. This document provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Enhancing Reaction Yield
Low yield or incomplete reduction of a nitro-dihydroisoquinoline is a common issue. This guide will walk you through a systematic approach to diagnose and resolve the problem.
Problem: Low or No Conversion of the Starting Material
If you are observing a significant amount of unreacted starting material, consider the following factors:
-
Catalyst Activity and Loading: For catalytic hydrogenations (e.g., Pd/C, Pt/C, Raney Nickel), the catalyst's activity is paramount.[1] Catalysts can deactivate over time or through improper storage.[1]
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
For particularly stubborn reductions, consider a more active catalyst like Platinum(IV) oxide.[2]
-
-
-
Reagent Stoichiometry and Purity: For metal/acid reductions (e.g., Fe, SnCl₂, Zn), an excess of the metal reagent is often required to drive the reaction to completion.[3]
-
Troubleshooting Steps:
-
-
Solvent and Solubility: Poor solubility of the nitro-dihydroisoquinoline in the reaction solvent can significantly hinder the reaction rate.[1][5]
-
Reaction Temperature and Pressure:
Problem: Formation of Side Products and Low Yield of Desired Amine
The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6][7] The accumulation of these intermediates or the formation of dimeric products like azoxy, azo, and hydrazo compounds can lead to low yields of the desired amine.[2][7][8]
-
Controlling Reaction Conditions:
-
Troubleshooting Steps:
-
Temperature Control: Exothermic reactions can lead to localized overheating, which can promote the formation of side products. Ensure efficient stirring and consider cooling the reaction if necessary.[1]
-
pH Control: The pH of the reaction medium can significantly influence the product distribution.[8][9] Acidic conditions, often used with metals like Fe, Zn, and SnCl₂, generally favor the formation of the amine.[10]
-
Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]
-
-
-
Choice of Reducing Agent for Chemoselectivity: Dihydroisoquinolines can contain other reducible functional groups. The choice of reducing agent is critical to avoid unwanted side reactions.[3][4]
-
Halogens: To avoid dehalogenation, which is common with Pd/C, consider using Raney Nickel, tin(II) chloride, or sulfided platinum catalysts.[10][11][12]
-
Carbonyls (Ketones/Aldehydes): Tin(II) chloride is highly selective for the nitro group in the presence of carbonyls.[4]
-
Esters/Amides: These are generally stable, and catalytic hydrogenation is often a good choice.[3]
-
Alkenes/Alkynes: Sodium sulfide can be an effective reagent that often spares double and triple bonds.[4][10]
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro group on a dihydroisoquinoline ring?
A1: The most common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas.[2][10] This is often a clean and efficient method.
-
Metal/Acid Reduction: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[10][13]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C).[14][15]
-
Stoichiometric Metal Salts: Tin(II) chloride (SnCl₂) is a widely used mild reducing agent, particularly when other sensitive functional groups are present.[4][10]
Q2: My dihydroisoquinoline has a halogen substituent. How can I avoid dehalogenation during the nitro reduction?
A2: Dehalogenation is a common side reaction, especially with Pd/C. To minimize this:
-
Use Raney Nickel instead of Pd/C for catalytic hydrogenation.[10]
-
Employ tin(II) chloride (SnCl₂) , which is known for its excellent chemoselectivity in the presence of halogens.[11]
-
Consider using a sulfided platinum catalyst , which has been shown to be highly chemoselective for nitro group reduction while preserving halogens.[12]
-
Sodium sulfide (Na₂S) can also be a useful alternative where hydrogenation or acidic conditions are not compatible.[10]
Q3: I am observing a mixture of products, including what appear to be hydroxylamine and nitroso intermediates. How can I drive the reaction to the desired amine?
A3: The formation of these intermediates indicates an incomplete reduction.[1] To promote full reduction to the amine:
-
Increase the excess of the reducing agent. For metal/acid systems, ensure a sufficient molar excess is used.[1]
-
Extend the reaction time. Monitor the reaction by TLC or LC-MS until the intermediates are consumed.
-
Increase the reaction temperature , but be cautious as this can sometimes lead to other side products.[1]
Q4: Can the product amine poison the catalyst in catalytic hydrogenation?
A4: Yes, the product amine can sometimes adsorb to the catalyst surface and inhibit its activity, a phenomenon known as product inhibition or catalyst poisoning.[16] If you suspect this is happening (e.g., the reaction starts well but then stalls), you may need to use a higher catalyst loading or switch to a different reduction method.
Q5: What is the effect of pH on the reduction of nitro groups?
A5: The pH can have a significant impact on the reaction rate and product selectivity.[9] For reductions with zero-valent iron, for example, the optimal pH is acidic (around 3.0).[9] In general, acidic conditions favor the formation of the amine, while neutral or basic conditions can sometimes lead to the formation of dimeric side products like azoxy and azo compounds.[8]
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride
This method is highly recommended for dihydroisoquinolines with sensitive functional groups, especially halogens.[4][11]
Materials:
-
Nitro-dihydroisoquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitro-dihydroisoquinoline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq) to the solution in portions.[4]
-
Heat the reaction mixture to reflux (around 70-80 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate it under reduced pressure.
-
Add water and carefully basify the mixture with saturated aqueous NaHCO₃ to a pH of ~8. This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amino-dihydroisoquinoline.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This protocol is a good alternative to Pd/C when dehalogenation is a concern.[10]
Materials:
-
Nitro-dihydroisoquinoline
-
Raney Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Celite
Procedure:
-
To a hydrogenation flask, add the nitro-dihydroisoquinoline (1.0 eq) dissolved in ethanol.
-
Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the flask.
-
Seal the flask, evacuate, and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Caution: Raney Nickel is pyrophoric and the Celite pad should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
Data Summary: Comparison of Common Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | 1-4 atm H₂, RT, EtOH/MeOH | High yield, clean reaction, scalable. | Can reduce other functional groups (e.g., alkenes), risk of dehalogenation.[10] |
| Catalytic Hydrogenation | H₂, Raney Ni | 1-4 atm H₂, RT, EtOH | Less prone to dehalogenation than Pd/C.[4][10] | Pyrophoric catalyst, may require higher loading. |
| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Reflux, EtOH/H₂O | Inexpensive, robust, effective.[10] | Harsh acidic conditions, difficult workup. |
| Metal Salt Reduction | SnCl₂·2H₂O | Reflux, EtOH | Excellent chemoselectivity, mild conditions.[4][10] | Stoichiometric amounts of tin salts, workup can be tedious.[15] |
| Transfer Hydrogenation | HCOOH·NH₃, Pd/C | RT to reflux, MeOH | Avoids use of H₂ gas, generally mild.[14] | Can be slower, may still cause dehalogenation. |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Reflux, H₂O/EtOH | Can be selective for one nitro group over another, spares many functional groups.[10] | Unpleasant odor, may not be suitable for all substrates. |
Reaction Pathway Visualization
Caption: General pathway for nitro group reduction and potential side products.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- S. G. Attar, et al. (2005). A new reagent for selective reduction of nitro group. Rasayan J. Chem.
- W. Ou, et al. (2012). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron.
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning and Deactivation.
- A. A. Kulkova, et al. (2022). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- ResearchGate. (2005). A new reagent for selective reduction of nitro group.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline.
- ResearchGate. (2018). Trend of reduction for 4-nitroaniline at pH 7.0.
- P. J. O'Brien, et al. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- ResearchGate. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- F. Stazi, et al. (2013). Recent applications of catalytic hydrogenation in the synthesis of pharmaceutical compounds. Symmetry.
- Reddit. (2023). my nitro refuses to be reduced.
- CORE. (2019). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies.
- Google Patents. (2020). WO2020128434A1 - Method of reducing aromatic nitro compounds.
- A. Kasparian, et al. (2011). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?
- Royal Society of Chemistry. (2020).
- Google Patents. (1953). US2631167A - Method of reducing nitro compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. air.unimi.it [air.unimi.it]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Solubility of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the effective use of this compound in your research.
Introduction to the Solubility Profile
The solubility of this compound is governed by its unique chemical structure, which includes a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a polar nitro group, and a dihydroisoquinoline heterocyclic core. The interplay of these features results in a nuanced solubility profile across a range of common organic solvents. Understanding these characteristics is key to preparing homogenous solutions for your experiments and avoiding common pitfalls such as precipitation or degradation.
Predicted Solubility at Room Temperature
While extensive quantitative solubility data for this specific compound is not widely published, we can predict its general solubility behavior based on its structural components and established principles of organic chemistry. The following table provides a qualitative prediction of solubility in common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Non-polar aprotic | High | The non-polar nature of DCM effectively solvates the bulky, non-polar Boc group and the hydrocarbon backbone of the isoquinoline core. |
| Chloroform | Non-polar aprotic | High | Similar to DCM, chloroform is effective at solvating non-polar organic molecules. |
| Tetrahydrofuran (THF) | Polar aprotic | High | THF's ability to act as a hydrogen bond acceptor allows it to interact favorably with the nitro group, while its ether backbone solvates the non-polar regions of the molecule. |
| Ethyl Acetate (EtOAc) | Polar aprotic | Medium to High | The ester functionality of ethyl acetate provides a balance of polarity that can accommodate both the polar nitro group and the non-polar Boc group. |
| Acetone | Polar aprotic | Medium | Acetone's polarity is suitable for dissolving a range of organic compounds, though it may be slightly less effective than DCM or THF for this particular molecule. |
| Acetonitrile (ACN) | Polar aprotic | Medium to Low | While polar, acetonitrile is less effective at solvating large, non-polar moieties, which may limit the solubility of this compound. |
| Dimethylformamide (DMF) | Polar aprotic | High | DMF is a powerful polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds, including those with both polar and non-polar functionalities. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | As a highly polar and versatile solvent, DMSO is an excellent choice for dissolving many poorly soluble organic molecules.[1] |
| Methanol (MeOH) | Polar protic | Low | The presence of a hydroxyl group in methanol allows for strong hydrogen bonding with the nitro group, but it is less effective at solvating the non-polar Boc group, leading to lower overall solubility. |
| Ethanol (EtOH) | Polar protic | Low | Similar to methanol, ethanol's protic nature and its preference for hydrogen bonding can hinder its ability to effectively solvate the entire molecule. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving the compound in my chosen solvent. What should I do first?
A1: The first step is to ensure you are using an appropriate solvent. Based on the predicted solubility, dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended as starting points. If you are still experiencing difficulty, gentle heating (to no more than 40-50 °C) and sonication can aid in dissolution.[1] Always visually inspect the solution to ensure it is clear and free of particulate matter before use.
Q2: Can I use a solvent mixture to improve solubility?
A2: Yes, using a co-solvent system can be an effective strategy. For example, a mixture of a highly effective but potentially reactive solvent like DCM with a more polar solvent like a small amount of DMF or DMSO can enhance solubility while mitigating potential stability issues. When preparing mixtures, always add the compound to the solvent in which it is more soluble first, before introducing the co-solvent.
Q3: Are there any solvents I should avoid?
A3: Protic solvents such as methanol and ethanol are generally not recommended as the primary solvent due to the predicted low solubility. Additionally, while the nitro group is generally stable, prolonged exposure to highly nucleophilic solvents or strong bases in solution could potentially lead to degradation or side reactions.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C, to minimize solvent evaporation and potential degradation.[1] It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[1]
Q5: I observed a color change in my solution upon standing. What could be the cause?
A5: A color change, such as the appearance of a yellow or brown tint, could indicate degradation of the compound. Nitroaromatic compounds can be susceptible to reduction or other chemical transformations, especially in the presence of light, heat, or reactive impurities in the solvent. If you observe a color change, it is recommended to prepare a fresh solution.
Troubleshooting Guide
This section addresses specific issues you may encounter when working with this compound.
Issue 1: Compound Precipitates Out of Solution
-
Cause: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, or a temperature change may have occurred.
-
Solution:
-
Try diluting the solution with more of the same solvent.
-
Gently warm the solution while stirring to redissolve the precipitate.
-
Consider using a stronger solvent such as DMF or DMSO.
-
If working with a solvent mixture, adjust the ratio of the co-solvents to improve solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Cause: This could be due to incomplete dissolution of the compound, leading to an inaccurate concentration in your stock solution. Precipitation of the compound in the assay medium can also lead to variability.
-
Solution:
-
Ensure the compound is fully dissolved before making serial dilutions. A brief centrifugation of the stock solution to pellet any undissolved material can be a useful quality control step.
-
When diluting into aqueous assay buffers, be mindful of the final concentration of the organic solvent. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate. It is best to perform intermediate dilutions in a solvent like DMSO before the final dilution into the aqueous medium.[1]
-
Issue 3: Suspected Compound Degradation
-
Cause: Nitroaromatic compounds can be sensitive to certain conditions. The nitro group is electron-withdrawing and can activate the aromatic ring to nucleophilic attack.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
Avoid prolonged exposure to light and elevated temperatures.
-
Use high-purity, anhydrous solvents to minimize potential contaminants that could react with the compound.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO, DMF, or DCM) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Visually inspect the solution to confirm it is clear and free of any solid particles.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Qualitative Solubility Assessment
This protocol can be used to experimentally verify the predicted solubility in a small scale.
-
Add approximately 1-2 mg of the compound to a small, clean test tube or vial.
-
Add 100 µL of the test solvent.
-
Vortex the mixture vigorously for 30 seconds.
-
Observe the mixture. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not dissolved, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
-
Categorize the solubility as:
-
High: Dissolves in < 200 µL
-
Medium: Dissolves in 200-500 µL
-
Low: Dissolves in 500-1000 µL
-
Insoluble: Does not dissolve in 1000 µL
-
Diagrams
Caption: A workflow for troubleshooting solubility issues.
References
Sources
Optimization of reaction conditions for the synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to equip you with the necessary information to overcome common challenges and successfully synthesize this important intermediate.
I. Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step sequence: first, the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group, followed by the regioselective nitration of the aromatic ring. The Boc protecting group is crucial as it deactivates the nitrogen, preventing side reactions at the benzylic position and directing the nitration primarily to the 6-position of the isoquinoline core.
A common misconception is to attempt a Pictet-Spengler reaction with a nitrated phenethylamine derivative. However, the strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the electrophilic aromatic substitution required for cyclization unfavorable, often resulting in low to no yield.[1][2]
II. Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Part A: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an equivalent amount of aqueous NaOH.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
Part B: Nitration of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Materials:
-
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Fuming nitric acid (HNO₃) or a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄)
-
Acetic anhydride (optional, can promote formation of acetyl nitrate)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in the chosen solvent (e.g., DCM).
-
Cool the solution to -10 °C to 0 °C in an ice-salt or dry ice-acetone bath.
-
Slowly add the nitrating agent (e.g., a pre-mixed solution of concentrated HNO₃ and H₂SO₄) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Yield in the Nitration Step
-
Question: I am getting a very low yield or no desired product after the nitration reaction. What could be the cause?
-
Answer: Low yields in the nitration of Boc-protected dihydroisoquinoline can stem from several factors:
-
Inadequate Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, and its formation is crucial.[3] If you are using dilute nitric acid, the concentration of the nitronium ion will be too low. A mixture of concentrated sulfuric acid and nitric acid is highly effective at generating the nitronium ion.[3]
-
Reaction Temperature: The reaction is typically exothermic. If the temperature is not carefully controlled and rises significantly, it can lead to the formation of side products and degradation of the starting material or product. Maintaining a low temperature (e.g., 0 °C or below) is critical.
-
Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Loss during Workup: The product may have some solubility in the aqueous phase, especially if the volume is large. Ensure thorough extraction with an appropriate organic solvent.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
-
Question: My NMR analysis shows a mixture of nitro-isomers. How can I improve the regioselectivity for the 6-nitro product?
-
Answer: The Boc protecting group on the nitrogen atom is an ortho-, para-director. However, steric hindrance from the fused aliphatic ring can influence the position of nitration. The 6-position is generally favored electronically and sterically. To improve regioselectivity:
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity compared to the more aggressive mixed acid conditions.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the reaction. Experimenting with different solvents like dichloromethane, acetonitrile, or even acetic acid might alter the isomer ratio. A detailed study on the related tetrahydroquinoline system showed that the choice of N-protecting group and reaction conditions significantly impacts regioselectivity.[4][5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. The column chromatography is not giving clean separation, or the product is difficult to crystallize.
-
Answer: Purification of nitro-aromatic compounds can be challenging due to their similar polarities and potential for thermal instability.
-
Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the proportion of ethyl acetate). Thin layer chromatography (TLC) with different solvent systems should be used to find the optimal eluent for separation.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Test various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find one that provides good quality crystals.
-
Residual Acid: Ensure that all acidic residue from the nitrating mixture is removed during the workup by thoroughly washing with a base (e.g., saturated sodium bicarbonate solution). Residual acid can interfere with chromatography and crystallization.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Why is the Boc protecting group necessary?
-
A1: The Boc group serves two primary purposes. First, it deactivates the nitrogen atom, preventing it from reacting with the nitrating agent. Second, it acts as a directing group, influencing the position of electrophilic substitution on the aromatic ring. Without a protecting group, the amine would be protonated under the acidic nitration conditions, leading to a highly deactivated ring and potential side reactions.[4]
-
-
Q2: Can I use other protecting groups besides Boc?
-
A2: Yes, other N-acyl protecting groups like acetyl (Ac) or trifluoroacetyl (TFA) can be used. However, the Boc group is often preferred due to its ease of removal under acidic conditions that are typically orthogonal to the conditions used for other transformations. A study on N-protected tetrahydroquinolines demonstrated that different protecting groups can influence the regioselectivity of nitration.[4]
-
-
Q3: What are the safety precautions for this reaction?
-
A3: The nitration reaction is potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is exothermic. Addition of the nitrating agent must be done slowly and at a low temperature to control the reaction rate and prevent a runaway reaction.
-
Quenching: Quenching the reaction with water is also highly exothermic. The reaction mixture should be added slowly to a large excess of ice-water with vigorous stirring.
-
-
V. Data Presentation
Table 1: Influence of N-Protecting Group on Nitration Regioselectivity of Tetrahydroquinoline (Adapted from[4])
| N-Protecting Group | Nitrating Agent | 6-Nitro Isomer (%) | 7-Nitro Isomer (%) | 8-Nitro Isomer (%) | 5-Nitro Isomer (%) |
| Acetyl (Ac) | HNO₃/H₂SO₄ | ~50 | ~50 | - | - |
| Trifluoroacetyl (TFA) | HNO₃/Ac₂O | >95 | <5 | - | - |
| tert-Butoxycarbonyl (Boc) | HNO₃/H₂SO₄ | Major Product | Minor Product | Minor Product | Minor Product |
Note: This data is for the tetrahydroquinoline system and serves as a guide. The isoquinoline system is expected to behave similarly.
VI. Visualizations
Reaction Workflow
Caption: Troubleshooting flowchart for low yield issues.
VII. References
-
Organic Syntheses. Nitroxide, di-tert-butyl. Available from: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available from: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available from: [Link]
-
Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and... ResearchGate. Available from: [Link]
-
Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. National Institutes of Health. Available from: [Link]
-
3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available from: [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. Available from: [Link]
-
Nitration Lab. YouTube. Available from: [Link]
-
(127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. Available from: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available from: [Link]
-
The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. Available from: [Link]
-
Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry. Available from: [Link]
-
tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem. Available from: [Link]
-
Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines. White Rose eTheses Online. Available from: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available from: [Link]
-
[Syntheses and ring-closures of difunctional tetrahydroisoquinolines]. PubMed. Available from: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]
Sources
Technical Support Center: Synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on the practical identification and removal of impurities to ensure the desired product's high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis and workup of this compound.
Q1: What is the most common synthetic route for this compound, and what are its critical steps?
A1: The most prevalent method is a multi-step synthesis that typically begins with a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by reduction and Boc protection.[1][2][3] The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][4][5] Critical steps include ensuring anhydrous conditions during the cyclization to prevent hydrolysis of the reagents and intermediates, and careful control of the reduction step to avoid over-reduction of the nitro group or the aromatic ring.
Q2: My reaction yields are consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Cyclization: The Bischler-Napieralski reaction is sensitive to the reactivity of the aromatic ring. If the precursor β-phenylethylamide has electron-withdrawing groups, the cyclization may be sluggish.[4] Using a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, can sometimes improve yields for less reactive substrates.[3][4]
-
Side Reactions: A significant side reaction in the Bischler-Napieralski synthesis is the formation of styrene derivatives through a retro-Ritter type reaction.[4] This can be minimized by using nitrile solvents or by employing oxalyl chloride to generate N-acyliminium intermediates.[4]
-
Product Loss During Workup: The product is a relatively non-polar, basic compound. During aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic phase. Emulsion formation can also lead to significant product loss.
Q3: I am observing an unexpected byproduct in my NMR spectrum. What could it be?
A3: The identity of byproducts is highly dependent on the specific reaction conditions and starting materials. However, some common possibilities include:
-
Unreacted Starting Material: Incomplete reaction is a frequent issue.
-
Over-reduced Product: If the nitro group is reduced, you may see byproducts such as the corresponding amino-dihydroisoquinoline.
-
Dehydrogenated Product: The 3,4-dihydroisoquinoline product can sometimes be oxidized to the corresponding aromatic isoquinoline, especially if exposed to air and certain catalysts over long periods.[2]
-
Regioisomers: In some cases, particularly with certain substitution patterns on the aromatic ring, the Bischler-Napieralski cyclization can lead to the formation of regioisomers.
Part 2: Troubleshooting Guide - Impurity Identification and Removal
This section provides a more detailed approach to handling specific impurities.
Issue 1: Presence of Unreacted Starting Material (β-phenylethylamide precursor)
-
Identification: The presence of the amide starting material can be identified by characteristic signals in the ¹H NMR spectrum, such as the amide N-H proton, and by a distinct spot on a TLC plate.
-
Causality: This is typically due to an incomplete Bischler-Napieralski cyclization, which can be caused by insufficient reagent, low reaction temperature, or deactivation of the aromatic ring.
-
Removal Strategy: Acid-Base Extraction
The basicity of the desired dihydroisoquinoline product allows for an effective separation from the neutral amide starting material.
dot
[1]
Issue 2: Formation of Oxidized Isoquinoline Impurity
-
Identification: The aromatic isoquinoline will show characteristic aromatic proton signals in the ¹H NMR spectrum and will likely have a different Rf value on TLC, often being more polar.
-
Causality: The dihydroisoquinoline product can be susceptible to oxidation, especially during prolonged heating, exposure to air, or in the presence of certain metals.
-
Removal Strategy: Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
dot
Caption: Workflow for purification by column chromatography.
Step-by-Step Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of appropriate polarity. A common system is a gradient of ethyl acetate in hexanes. The less polar dihydroisoquinoline product will typically elute before the more polar oxidized isoquinoline. [1] 5. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Parameter Recommendation Stationary Phase Silica Gel 60 (0.063–0.200 mm) Mobile Phase Gradient of 10% to 30% Ethyl Acetate in Hexanes -
Issue 3: Residual Dehydrating Agent or Byproducts
-
Identification: Phosphorus-containing byproducts from POCl₃ or P₂O₅ can be difficult to detect by standard NMR and may require other analytical techniques. Often, their presence is inferred from an impure oily product that is difficult to crystallize.
-
Causality: Inadequate quenching and washing during the reaction workup.
-
Removal Strategy: Aqueous Workup and Crystallization
A thorough aqueous workup is crucial, followed by crystallization if the product is a solid. [1] Step-by-Step Protocol:
-
After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.
-
Basify the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 9-10.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic impurities.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
If the product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity.
-
References
- BenchChem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. RSC Publishing.
- BenchChem. (n.d.). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
- MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Sigma-Aldrich. (n.d.). This compound.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
Sources
Stability issues and storage of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support resource for tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments.
Introduction
This compound is a key intermediate in synthetic organic chemistry, valued for its unique structural features: a Boc-protected secondary amine within a dihydroisoquinoline scaffold and an electron-withdrawing nitro group on the aromatic ring. The presence of these distinct functional groups necessitates careful handling and storage to maintain the compound's integrity. This guide will address potential stability issues and provide practical solutions to common challenges encountered during its use.
Stability Profile and Storage
Proper storage is the first line of defense in preserving the quality of this compound. The compound's stability is primarily influenced by its two key functional moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive nitroaromatic system.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment | The Boc group is susceptible to hydrolysis, especially under acidic conditions. A dry environment prevents the ingress of moisture, which could contribute to hydrolytic degradation. |
| Light | Protect from light | Nitroaromatic compounds can be susceptible to photodecomposition.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: I've stored the compound as recommended, but I'm concerned about its purity over time. How can I check its integrity before use?
A1: It is best practice to assess the purity of the compound if it has been in storage for an extended period, especially if it is a critical starting material. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A reversed-phase HPLC method can separate the parent compound from potential degradation products. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for gross impurities. A change in the TLC profile compared to a fresh sample would suggest degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the compound's structure. Look for the disappearance of characteristic peaks or the appearance of new signals that could correspond to degradation products.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products by their mass-to-charge ratio.
Q2: My reaction yield is lower than expected when using this compound. Could it be a stability issue?
A2: Yes, low reaction yields can be a consequence of using a degraded starting material. The two primary points of instability in this molecule are the Boc-protecting group and the nitro group.
-
Boc Group Cleavage: The Boc group is notoriously sensitive to acidic conditions.[4][5][6] If your reaction is run in an acidic environment, or if the compound has been exposed to acidic contaminants during storage or handling, you may be starting with a partially deprotected material. The resulting free amine would have different reactivity and solubility, likely impacting your reaction's outcome.
-
Nitro Group Reduction: The nitro group can be reduced to a variety of other functional groups (e.g., nitroso, hydroxylamino, amino) in the presence of reducing agents. If your reaction conditions involve even mild reducing agents, this transformation could be a competing pathway.
Q3: I am using this compound in a biological assay and observing unexpected toxicity or off-target effects. Could this be related to the compound's stability?
A3: Nitroaromatic compounds can exhibit inherent biological activity and toxicity.[7][8][9][10] In biological systems, the nitro group can undergo enzymatic reduction to form reactive intermediates like nitro radical anions, nitroso, and hydroxylamine species.[8][9] These intermediates can react with biomolecules, leading to cellular damage and toxicity.[9] If you are observing unexpected biological effects, consider the possibility of bioreduction of the nitro group under your assay conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent results in solution-based experiments.
-
Possible Cause: Degradation of the compound in your solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure your solvent is dry and free of acidic impurities. Protic solvents like methanol, if not anhydrous, can contribute to slow hydrolysis of the Boc group over time.
-
Solution Stability Study: Prepare a solution of the compound in your chosen solvent and monitor its purity over time using HPLC or TLC at relevant time points (e.g., 0, 2, 4, 8, 24 hours). This will help you determine the stability window for your experiments.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of potential solvent-mediated degradation.
-
Issue 2: Appearance of a new, more polar spot on TLC after workup.
-
Possible Cause: Cleavage of the Boc-protecting group.
-
Troubleshooting Steps:
-
pH of Workup: Avoid acidic conditions during aqueous workup. Use a mild base like sodium bicarbonate to neutralize any acid.
-
Silica Gel Chromatography: Silica gel can be slightly acidic and may cause some deprotection, especially with prolonged exposure. To mitigate this, you can:
-
Neutralize the silica gel with a base (e.g., triethylamine in the eluent).
-
Work quickly to minimize the time the compound spends on the column.
-
-
Issue 3: Discoloration of the compound upon storage or in solution.
-
Possible Cause: Photodecomposition or other degradation of the nitroaromatic moiety.
-
Troubleshooting Steps:
-
Light Protection: Store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for interpreting analytical data.
A. Acid-Catalyzed Deprotection of the Boc Group
The most probable degradation pathway under acidic conditions is the cleavage of the Boc protecting group to yield the free secondary amine and gaseous byproducts.
Caption: Acid-catalyzed cleavage of the Boc group.
B. Reduction of the Nitro Group
In the presence of reducing agents, the nitro group can be reduced to an amino group via nitroso and hydroxylamine intermediates.
Caption: Stepwise reduction of the nitro group.
C. Photodegradation of the Nitroaromatic Ring
Exposure to UV light can lead to complex degradation pathways, potentially involving the formation of phenolic byproducts.
Caption: Potential photodecomposition pathway.
Experimental Protocols
Protocol 1: Small-Scale Stability Test in Solution
This protocol allows you to assess the stability of the compound in a specific solvent over a typical experimental timeframe.
-
Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately take an aliquot of the solution and analyze it by HPLC or spot it on a TLC plate to establish a baseline.
-
Incubation: Store the solution under conditions that mimic your experiment (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take another aliquot and analyze it by HPLC or TLC.
-
Data Comparison: Compare the chromatograms or TLC plates from each time point to the initial analysis. Look for the appearance of new peaks/spots or a decrease in the intensity of the starting material's peak/spot.
Protocol 2: Purity Assessment by HPLC
This is a general guideline for developing an HPLC method for purity assessment.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with an optional additive like 0.1% formic acid can be a good starting point. A typical gradient might be:
-
0-2 min: 10% ACN
-
2-15 min: 10% to 90% ACN
-
15-18 min: 90% ACN
-
18-20 min: 90% to 10% ACN
-
20-25 min: 10% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Note: This method may need to be optimized for your specific HPLC system and to achieve the best separation from any observed impurities.
References
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-749. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 705-713. [Link]
-
Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2(1), 1-7. [Link]
-
Royal Society of Chemistry. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
Thomson, C. G., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 945-952. [Link]
-
Gorniak, R., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 13(11), 384. [Link]
-
de la Mora-Vargas, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved January 14, 2026, from [Link]
-
Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link]
-
MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Welcome to the technical support center for challenges related to the purification of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9). This guide is designed for researchers, medicinal chemists, and drug development professionals who handle this versatile synthetic intermediate. As a key building block in the synthesis of molecules like Factor Xa inhibitors, its purity is critical for the success of subsequent synthetic steps and the reliability of biological data.[1]
This document provides in-depth, experience-driven answers to common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this molecule that complicate its purification?
The purification challenges for tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate stem from three main structural features:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the secondary amine within the tetrahydroisoquinoline ring is highly sensitive to acid.[2][3] Exposure to strong acids, and even prolonged exposure to milder acidic conditions, will cleave the group, leading to the corresponding unprotected diamine as a major impurity.[4][5]
-
The Aromatic Primary Amine: The free amino group at the 6-position is basic and nucleophilic. This basicity can cause significant tailing (streaking) on standard silica gel during column chromatography due to strong interactions with the acidic silanol groups on the silica surface.
-
Moderate Polarity: The molecule possesses both a nonpolar Boc group and a polar amino group, giving it moderate polarity. This can sometimes make it difficult to separate from impurities with similar polarity, such as starting materials or certain byproducts.
Q2: How stable is the Boc protecting group during a typical workup and purification?
The Boc group is generally stable to basic and nucleophilic conditions but is readily cleaved by acid.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates.[2]
Practical Implications:
-
Aqueous Workup: Avoid washing with strong acids (e.g., 1M HCl). If an acid wash is necessary to remove basic impurities, use a milder, buffered solution like saturated ammonium chloride or very dilute, cold HCl (e.g., 0.1 M) with minimal contact time.
-
Chromatography: Standard silica gel is slightly acidic and can cause partial deprotection if the compound is left on the column for an extended period. For reverse-phase HPLC, eluents containing trifluoroacetic acid (TFA) are highly problematic. Even 0.1% TFA can cause significant cleavage, especially during the evaporation of collected fractions, which concentrates the acid.[4]
Q3: What are the most common impurities I should expect?
Beyond residual solvents and unreacted starting materials, the most common process-related impurities are:
-
Deprotected Compound: 6-Amino-1,2,3,4-tetrahydroisoquinoline, formed by the acid-catalyzed loss of the Boc group.
-
Unreacted Boc Anhydride: If the protection reaction did not go to completion or if excess reagent was used.
-
Synthesis Byproducts: Depending on the synthetic route, these could include isomers or products from side reactions. For instance, syntheses starting from nitro-precursors might have partially reduced intermediates.[6][7]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Problem: My compound is streaking badly on the silica gel TLC plate and the column.
-
Causality: The primary aromatic amine is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-eluting interaction leads to tailing, poor separation, and sometimes lower recovery.
-
Solution: Neutralize the active sites on the silica gel. Add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5% to 1% triethylamine (Et₃N) to your mobile phase.
-
Alternative: For very sensitive compounds, a pre-flush of the column with eluent containing 1% Et₃N can be effective. Alternatively, using neutral alumina as the stationary phase can circumvent the issue entirely, though elution patterns will change.
-
Problem: The ¹H NMR of my "purified" product shows the Boc group's 9-proton singlet is gone or diminished.
-
Causality: This is a clear indication of Boc group cleavage.[4] The most likely culprit is exposure to acid during either the reaction workup (e.g., an HCl wash) or the purification itself (e.g., acidic silica, TFA in HPLC).[2][4]
-
Solution:
-
Audit Your Procedure: Pinpoint every step where an acid was used.
-
Modify Workup: Replace any strong acid washes with a saturated sodium bicarbonate (NaHCO₃) wash followed by brine.[8] This is usually sufficient to remove acidic reagents without harming the product.
-
Modify Chromatography: If using silica gel, ensure it is not excessively acidic and do not delay elution. If using preparative HPLC, switch to a non-acidic modifier system, such as ammonium bicarbonate or ammonium acetate, if compatible with your system and desired purity.[4]
-
Problem: My final product purity is stuck at ~95% after column chromatography, with a persistent, close-running impurity.
-
Causality: The impurity likely has a very similar polarity and structure to your desired product, making chromatographic separation difficult. Standard solvent systems like ethyl acetate/hexanes may not provide enough selectivity.
-
Solution:
-
Change Chromatographic Selectivity: Switch to a different solvent system. For example, if you are using an ethyl acetate/hexanes gradient, try a dichloromethane/methanol system.[8] The different solvent interactions can often resolve closely related spots.
-
Attempt Recrystallization: This is an excellent orthogonal purification technique. It separates compounds based on solubility and crystal lattice packing, not just polarity. Screen for suitable solvent systems.
-
Recommended Screening Solvents: Start with single solvents where the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate, isopropanol). If a single solvent isn't ideal, try a binary system like ethyl acetate/heptane, ethanol/water, or dichloromethane/pentane.
-
-
Problem: The overall yield after purification is extremely low.
-
Causality: This can be due to several factors: incomplete reaction, physical loss during transfers, decomposition on the column, or irreversible adsorption to the stationary phase.
-
Solution:
-
Analyze Crude vs. Pure: Run a TLC or ¹H NMR of your crude material. If the product is not the major component, the issue is with the reaction itself, not the purification.
-
Check for Decomposition: On a TLC plate, co-spot your crude material and your purified fractions. If new, lower Rf spots appear in the purified material that weren't in the crude, decomposition is occurring on the column. Using a deactivated stationary phase (with Et₃N) or switching to neutral alumina can help.
-
Ensure Complete Elution: After your product has seemingly eluted, flush the column with a much stronger solvent (e.g., 10-20% methanol in dichloromethane) and analyze the flushings. If a significant amount of product is recovered, it indicates your primary eluent was not strong enough, or the compound was sticking irreversibly. The addition of a basic modifier often resolves this.
-
Visualized Workflows & Protocols
Logical Purification Workflow
The following diagram outlines a decision-making process for purifying the crude product.
Caption: Decision tree for purification of the target compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a starting crude material of approximately 1-2 grams. Adjust column size and solvent volumes accordingly.
-
Preparation of Eluent: Prepare two solvent mixtures:
-
Solvent A: Heptane (or Hexanes).
-
Solvent B: 99:1 mixture of Ethyl Acetate / Triethylamine.
-
A gradient from 20% B in A to 80% B in A is a good starting point. A Dichloromethane/Methanol system (with 1% Et₃N in the Methanol portion) can also be effective.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mixture (e.g., 20% Solvent B in A).
-
Gradually increase the polarity of the eluent throughout the run.
-
Collect fractions and monitor them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin (for the free amine).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvents.
-
Protocol 2: Recrystallization
-
Solvent Screening: In small vials, test the solubility of ~20 mg of the chromatographed material in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature or upon cooling.
-
Dissolution: In an appropriately sized flask, add the impure solid and the minimum amount of the chosen hot solvent required to achieve complete dissolution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal growth begins, you can place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum.
Purity Assessment
Confirming the purity and identity of the final product is a critical final step. The following table summarizes the key analytical methods.
| Technique | Purpose | Key Information & Considerations |
| ¹H NMR | Structural Confirmation & Purity | Look for the characteristic tert-butyl singlet (~1.5 ppm, 9H) and the aromatic protons. Integration should match the expected structure. Absence of solvent or impurity peaks indicates high purity. |
| ¹³C NMR | Structural Confirmation | Confirms the number of unique carbon environments, providing further structural validation. |
| LC-MS | Purity & Mass Confirmation | Provides quantitative purity (e.g., >99% by AUC) and confirms the molecular weight via the mass spectrometer. An essential tool for final quality control. |
| HPLC | Quantitative Purity | High-Performance Liquid Chromatography can provide precise purity measurements. Use a neutral or buffered mobile phase to avoid on-column degradation.[8] |
| TLC | Reaction Monitoring & Fraction Spotting | A quick, qualitative check. A single spot in multiple eluent systems is a good indicator of purity but is not sufficient for final confirmation. |
Troubleshooting Logic Diagram
Caption: Chart linking common problems to causes and solutions.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum Post]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
Acmec Biochemical. (n.d.). tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. Product Page. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
- Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available at: [Link]
-
ResearchGate. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform. Available at: [Link]
Sources
- 1. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate , 98% , 164148-92-9 - CookeChem [cookechem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Optimizing catalyst loading for the hydrogenation of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Technical Support Center: Catalyst Loading Optimization
Topic: Optimizing Catalyst Loading for the Hydrogenation of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide. The reduction of the nitro group in this compound (CAS: 186390-79-4)[1] to its corresponding 6-amino derivative (CAS: 164148-92-9)[2] is a critical transformation in many synthetic pathways. While catalytic hydrogenation is the most atom-economical and widely used method, its success hinges on the careful optimization of catalyst loading.[3] Over-loading the catalyst is wasteful and can lead to side reactions, while under-loading results in incomplete or slow conversions.
This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction for efficiency, scalability, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for this specific hydrogenation?
A1: For the reduction of aromatic nitro groups, Palladium on carbon (Pd/C) is overwhelmingly the catalyst of choice due to its high activity, selectivity, and robustness.[4][5] A 5% or 10% Pd on activated carbon support is an excellent starting point. Other catalysts like Raney Nickel can also be effective but are often more pyrophoric and may require more careful handling.[4][6] Platinum-based catalysts (e.g., PtO₂, Pt/C) are typically more aggressive and could risk over-reduction of the heterocyclic ring, though they are an option if Pd/C proves ineffective.[7]
Q2: What is a typical starting catalyst loading (wt/wt or mol%) for this reaction?
A2: A sensible starting point for initial screening is a catalyst loading of 5–10 wt% (weight of catalyst relative to the nitro-substrate). In terms of molar percentage of the metal, this often translates to 0.5–2 mol% Pd. For many nitro group reductions, loadings as low as 0.4 mol% have been proven effective under optimized conditions.[5] It is almost always better to start slightly higher for a new substrate and then optimize downwards once a successful conversion is achieved.
Q3: How do I know if my catalyst loading is too low or too high?
A3:
-
Too Low: The most obvious sign is a sluggish or incomplete reaction. If after several hours (or overnight) you observe significant amounts of starting material remaining via TLC or LC-MS, your loading is likely insufficient. You may also observe the formation of intermediates like nitroso or hydroxylamine species, which can sometimes condense to form azo/azoxy impurities.[8][9]
-
Too High: While high loading often ensures complete conversion, it is economically inefficient and can increase the risk of side reactions, such as minor dehalogenation if trace halogen impurities are present or potential degradation of the product. The primary drawback is cost and the increased burden of removing residual palladium from your final product, which is a critical concern in pharmaceutical development.[3]
Q4: My reaction is very exothermic. Is this normal and how does it relate to catalyst loading?
A4: Yes, the hydrogenation of nitro groups is highly exothermic.[3] This is a critical safety consideration, especially during scale-up. The reaction rate, and thus the rate of heat evolution, is directly proportional to the amount of active catalyst.[10] A higher catalyst loading will result in a faster reaction and a more significant exotherm. For larger-scale reactions, this must be managed with appropriate cooling and potentially by controlling the rate of hydrogen addition or using a flow chemistry setup.[3]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Issue 1: Low or No Conversion of Starting Material
Question: I've set up my hydrogenation of this compound with 5 wt% Pd/C, but after 8 hours, LC-MS shows >90% starting material remaining. What's wrong?
Answer: This common issue can be traced back to several root causes, primarily related to catalyst activity or the reaction environment. A systematic diagnosis is key.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on the palladium surface are likely blocked. Sulfur-containing compounds (from reagents or even stopcock grease) and certain nitrogen heterocycles are potent poisons for Pd catalysts.[11] Heavy metal ion contamination in reagents can also be a culprit.
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, filtered solvents and reagents. If poisoning is suspected from the substrate itself (unlikely for this molecule), a more poison-resistant catalyst or a pre-treatment step may be needed. In most cases, simply replacing the catalyst with a fresh batch from a reliable supplier is the best course of action.[12]
-
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Pd/C can be pyrophoric and should be handled carefully, often under an inert atmosphere, especially after use.[13]
-
Solution: Use a fresh batch of catalyst. When weighing the catalyst, do so quickly in the air or, ideally, in a glovebox or under a nitrogen blanket to minimize exposure to atmospheric contaminants.
-
-
-
Insufficient Hydrogen Delivery:
-
Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient stirring starves the catalyst of hydrogen.[12] The reaction rate is often limited by the mass transfer of hydrogen to the catalyst surface.
-
Solution: Increase the stirring rate significantly. Ensure the vortex is deep enough to suspend the fine carbon particles throughout the solution, creating a uniform black slurry.
-
-
Low Hydrogen Pressure: While a hydrogen balloon (approx. 1 atm) is often sufficient[5], some reactions require higher pressure to achieve a reasonable rate.
-
Solution: Increase the hydrogen pressure. If using a balloon, ensure there are no leaks. For more robust and scalable results, move to a Parr shaker or a similar hydrogenation apparatus where you can apply and monitor a positive pressure of 3-4 bar (approx. 45-60 psi).[12]
-
-
Issue 2: Reaction Starts but Stalls Before Completion
Question: My reaction proceeds to about 50% conversion in the first 2 hours and then stops. Why won't it go to completion?
Answer: A stalling reaction typically points to catalyst deactivation during the process or the formation of an inhibitory species.
Potential Causes & Solutions:
-
Progressive Catalyst Poisoning: A low-level contaminant in your starting material or solvent might be slowly poisoning the catalyst.
-
Solution: Purify the starting material via recrystallization or column chromatography. Another effective technique is to "filter" the reaction mixture through a fresh, small plug of catalyst before restarting the hydrogenation. If it proceeds, contamination is the likely cause.
-
-
Product Inhibition: In some cases, the amine product can coordinate to the palladium surface, competitively inhibiting the binding of the nitro-group substrate. While less common for simple anilines, it can be substrate-dependent.
-
Solution: Increase the catalyst loading. Adding more active sites can overcome the inhibition. Alternatively, increasing the temperature may enhance the rate of product dissociation from the catalyst surface.
-
-
Formation of Intermediates: Incomplete reduction can lead to the buildup of intermediates like hydroxylamines, which can sometimes interact with the catalyst differently than the starting material or product.
-
Solution: Increase hydrogen pressure and/or temperature to drive the reaction to completion. A more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), could also be considered for difficult reductions.[12]
-
Part 3: Experimental Protocols & Data
General Protocol for Catalyst Loading Optimization
This protocol outlines a systematic approach to finding the minimum required catalyst loading for your reaction.
-
Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a solvent like Methanol, Ethanol, or Ethyl Acetate (typically 10-20 mL per gram of substrate).
-
Inerting: Sparge the solution with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the desired amount of Pd/C catalyst. For an initial screen, use 10 wt% (e.g., 100 mg of catalyst for 1 g of substrate).[12]
-
Hydrogenation: Seal the vessel. Evacuate the inert gas and purge with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.[12]
-
Reaction: Begin vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8 hours). Carefully vent the system before sampling. Analyze by TLC, GC, or LC-MS to determine the ratio of starting material to product.
-
Optimization:
-
If the reaction is complete in <2 hours, repeat the experiment with half the catalyst loading (e.g., 5 wt%).
-
If the reaction is incomplete after 8 hours, consider increasing the pressure or temperature before increasing the catalyst loading.
-
Continue to halve the catalyst loading until you identify the minimum amount required to achieve full conversion within a desirable timeframe (e.g., 4-6 hours).
-
Data Presentation: Hypothetical Optimization Study
The table below illustrates a typical outcome of a catalyst loading optimization study.
| Entry | Catalyst Loading (wt%) | H₂ Pressure (psi) | Time (h) | Conversion (%) |
| 1 | 10 | 50 | 1.5 | >99 |
| 2 | 5 | 50 | 3 | >99 |
| 3 | 2.5 | 50 | 6 | >99 |
| 4 | 1.25 | 50 | 6 | 92 |
| 5 | 2.5 | 80 | 4.5 | >99 |
Part 4: Visualization of Workflows
Diagram 1: Catalyst Loading Optimization Workflow
This diagram illustrates the logical flow for systematically optimizing catalyst loading.
Caption: A decision-making workflow for catalyst loading optimization.
Diagram 2: Troubleshooting Low Conversion
This decision tree helps diagnose the root cause of incomplete hydrogenation reactions.
Caption: A troubleshooting decision tree for low conversion issues.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
ACS Green Chemistry Institute. (n.d.). Nitro Reduction - Pharmaceutical Roundtable Reagent Guides. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]
-
Howard, M. L., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]
-
Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. [Link]
-
Shvets, V. F., et al. (2021). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Catalysis Communications. [Link]
-
Sharma, R. K., et al. (2021). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ACS Omega. [Link]
-
Poliakoff, M., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]
-
ACS Green Chemistry Institute. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
Reddit. (2023). r/Chempros: Odd observation during Pd/C hydrogenation of Nitro group. [Link]
-
Banno, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Lead Sciences. (n.d.). tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
Sources
- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 2. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. helgroup.com [helgroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular framework of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate , a key intermediate in various synthetic pathways.
This document moves beyond a simple cataloging of spectral data. It provides a comparative analysis, contextualizing the spectrum of our target molecule against structurally related analogues. By understanding the electronic and steric influences of the nitro group (-NO₂) and the tert-butyloxycarbonyl (Boc) protecting group, researchers can gain a deeper predictive and interpretive power when working with similar molecular scaffolds.
The Foundational Principles: Understanding Substituent Effects in NMR
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its electronic environment. Two key functional groups in our target molecule dictate the appearance of its spectrum: the N-Boc group and the aromatic nitro group.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In ¹H NMR, it is characterized by a large singlet, typically appearing around 1.4-1.5 ppm, which integrates to nine protons. The electron-withdrawing nature of the carbonyl within the carbamate moiety influences the chemical shifts of adjacent protons, particularly those on the α-carbon to the nitrogen. In ¹³C NMR, the quaternary carbon of the tert-butyl group is found around 80 ppm, and the methyl carbons resonate near 28 ppm.
-
The Nitro Group: The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has a profound deshielding effect on the aromatic ring to which it is attached. Protons and carbons ortho and para to the nitro group are shifted significantly downfield (to higher ppm values).
Predicted ¹H and ¹³C NMR Spectral Data: A Detailed Analysis
Below is a summary of the predicted chemical shifts for the target molecule and key comparators. This comparative approach allows for a clear understanding of the incremental effects of the Boc and nitro groups.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton Assignment | 1,2,3,4-Tetrahydroisoquinoline | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (Predicted) | This compound (Predicted) | Rationale for Shift |
| H-1 | ~4.0 (s) | ~4.6 (s) | ~4.7 (s) | Deshielding by the Boc group's carbonyl. |
| H-3 | ~3.0 (t) | ~3.7 (t) | ~3.8 (t) | Deshielding by the Boc group. |
| H-4 | ~2.8 (t) | ~2.9 (t) | ~3.0 (t) | Minor deshielding from the Boc group. |
| H-5 | ~7.1 (d) | ~7.2 (d) | ~8.1 (d, J ≈ 8.5 Hz) | Strong deshielding due to ortho position to the nitro group. |
| H-7 | ~7.1 (m) | ~7.2 (m) | ~8.0 (dd, J ≈ 8.5, 2.0 Hz) | Deshielding due to para position to the nitro group. |
| H-8 | ~7.0 (d) | ~7.1 (d) | ~7.3 (d, J ≈ 8.5 Hz) | Minimal effect from the distant nitro group. |
| Boc (-C(CH₃)₃) | N/A | ~1.5 (s) | ~1.5 (s) | Characteristic singlet for the nine equivalent protons. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Assignment | 1,2,3,4-Tetrahydroisoquinoline | tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (Predicted) | This compound (Predicted) | Rationale for Shift |
| C-1 | ~47 | ~45 | ~45 | Shielding effect of the Boc group. |
| C-3 | ~43 | ~41 | ~41 | Shielding effect of the Boc group. |
| C-4 | ~29 | ~28 | ~28 | Minimal change. |
| C-4a | ~135 | ~133 | ~135 | Complex electronic effects. |
| C-5 | ~126 | ~127 | ~123 | Shielding effect ortho to the nitro group. |
| C-6 | ~126 | ~126 | ~147 | Strong deshielding due to direct attachment of the nitro group. |
| C-7 | ~129 | ~129 | ~124 | Shielding effect para to the nitro group. |
| C-8 | ~126 | ~127 | ~128 | Minimal effect from the distant nitro group. |
| C-8a | ~134 | ~132 | ~133 | Complex electronic effects. |
| Boc (-C (CH₃)₃) | N/A | ~80 | ~81 | Characteristic quaternary carbon signal. |
| Boc (-C(CH₃ )₃) | N/A | ~28 | ~28 | Characteristic methyl carbon signal. |
| Boc (-C =O) | N/A | ~155 | ~155 | Carbamate carbonyl signal. |
Experimental Protocols
For the acquisition of high-quality ¹H and ¹³C NMR spectra, the following general procedure is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Visualizing the Molecular Structure and Logic
To better conceptualize the structure and the reasoning behind the spectral assignments, the following diagrams are provided.
Caption: Molecular structure of this compound with key proton labels.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The structural elucidation of synthetic intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By comparing its predicted spectral data with those of relevant analogues, we have highlighted the significant and predictable effects of the N-Boc and 6-nitro substituents. This detailed analysis, grounded in the fundamental principles of NMR spectroscopy, serves as a valuable resource for scientists working with this and related classes of compounds, enabling more confident and efficient structural characterization.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. Compound Summary: tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate and Its Metabolites
For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of various biologically active compounds, presents a unique analytical challenge due to its composite structure. This guide provides an in-depth, comparative analysis of its mass spectrometric behavior and that of its primary metabolic products, grounded in established principles and experimental data from analogous compounds. We will explore the causal factors behind analytical choices, ensuring a robust and self-validating approach to its characterization.
The Analytical Significance of a Multifunctional Scaffold
The target molecule, with a molecular formula of C₁₄H₁₈N₂O₄ and a monoisotopic mass of 278.1267 Da, combines three key structural features that dictate its mass spectrometric behavior: a nitroaromatic ring, a tetrahydroisoquinoline core, and a tert-butoxycarbonyl (Boc) protecting group.[1] Understanding the interplay of these functionalities is crucial for developing reliable analytical methods for its identification and quantification, as well as for tracking its transformation into various products. In the context of drug development, the metabolic fate of nitroaromatic compounds is of particular interest, as the reduction of the nitro group can lead to pharmacologically active or potentially toxic metabolites.[2]
Mass Spectrometric Interrogation of the Parent Compound
The choice of ionization technique is the first critical decision in the mass spectrometric analysis of this compound. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection often depending on the sample matrix and the desired information.[3][4][5][6][7]
Ionization Techniques: A Comparative Overview
| Ionization Technique | Principle | Applicability to Target Compound | Expected Ion |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine, charged aerosol. | Highly suitable due to the presence of a polarizable nitro group and the potential for protonation at the nitrogen atom of the tetrahydroisoquinoline ring. | [M+H]⁺, [M+Na]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte. | A good alternative, particularly for less polar analytes or when ESI efficiency is low. It can be less susceptible to matrix effects compared to ESI.[5][6][7] | [M+H]⁺ |
Recommendation: For most applications, ESI in positive ion mode is the preferred starting point due to its soft nature, which is likely to yield an abundant protonated molecule, [M+H]⁺, providing crucial molecular weight information.
Predicting the Fragmentation Symphony: An Analysis of Tandem Mass Spectrometry (MS/MS) Data
Collision-Induced Dissociation (CID) of the protonated molecule will induce fragmentation at its most labile sites. The fragmentation pattern is a composite of the characteristic losses from the Boc group, the tetrahydroisoquinoline core, and the nitroaromatic ring.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Predicted Fragmentation Pathways:
The fragmentation of the protonated molecule (m/z 279.13) is expected to proceed through several competing pathways:
-
Loss of the Boc Group: This is often the most facile fragmentation for Boc-protected amines. It can occur through two primary mechanisms:
-
Loss of isobutylene (56 Da): This results in a carbamic acid intermediate that readily loses CO₂ (44 Da), leading to a total loss of 100 Da and the formation of the deprotected, protonated 6-nitro-1,2,3,4-tetrahydroisoquinoline at m/z 179.08.
-
Loss of the tert-butyl group (57 Da): This generates a fragment at m/z 222.08.
-
-
Fragmentation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline ring can undergo cleavage, often initiated by the charge on the nitrogen atom. Common fragmentations of isoquinoline alkaloids include retro-Diels-Alder (RDA) reactions and cleavage of the bonds adjacent to the nitrogen.[2][8]
-
Fragmentation of the Nitroaromatic Ring: The nitro group can undergo characteristic losses:
-
Loss of NO (30 Da)
-
Loss of NO₂ (46 Da)
-
Visualizing the Fragmentation Cascade
Caption: Predicted major fragmentation pathways for protonated this compound.
Unmasking the Products: Analysis of Nitro-Reduced Metabolites
A crucial aspect of drug development is understanding the metabolic fate of a compound. For nitroaromatic compounds, a primary metabolic pathway is the reduction of the nitro group to a nitroso, hydroxylamine, and finally an amine functionality. These transformations can significantly alter the biological activity and toxicological profile of the molecule.
Metabolic Reduction Pathway:
-
This compound (MW: 278.31)
-
↓ Reduction
-
-
tert-Butyl 6-hydroxylamino-3,4-dihydroisoquinoline-2(1H)-carboxylate (MW: 264.31)
-
↓ Reduction
-
-
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (MW: 248.31)
These metabolites can be readily distinguished from the parent compound and each other by their distinct molecular weights. The fragmentation patterns of these metabolites will also be altered. The amino derivative, for instance, will no longer exhibit the characteristic losses of NO and NO₂.
Comparative Mass Spectrometry Data for Parent Compound and Metabolites
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Key MS/MS Fragments (from [M+H]⁺) |
| Parent Compound | C₁₄H₁₈N₂O₄ | 278.1267 | 279.13 | 223.09 (-C₄H₈), 179.08 (-Boc), 249.12 (-NO), 233.09 (-NO₂) |
| Hydroxylamine Metabolite | C₁₄H₂₀N₂O₃ | 264.1474 | 265.15 | 209.11 (-C₄H₈), 165.10 (-Boc) |
| Amine Metabolite | C₁₄H₂₀N₂O₂ | 248.1525 | 249.16 | 193.12 (-C₄H₈), 149.11 (-Boc) |
Alternative Analytical Approaches: A Comparative Perspective
While LC-MS/MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds followed by mass analysis. | High chromatographic resolution. | Requires derivatization to increase volatility and thermal stability; potential for thermal degradation of the Boc group. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Unambiguous identification of molecular formula. | Higher instrument cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the connectivity of atoms. | Definitive structure elucidation. | Lower sensitivity compared to MS; requires larger sample amounts. |
Conclusion and Future Directions
The mass spectrometric analysis of this compound and its products is a multifaceted task that requires a systematic approach. By leveraging the predictable fragmentation patterns of its constituent functional groups and selecting the appropriate ionization technique, researchers can confidently identify and quantify this important synthetic intermediate and its metabolites. The comparison with alternative analytical techniques highlights the central role of LC-MS/MS in modern drug development, offering an unparalleled combination of sensitivity, selectivity, and structural information. Future work should focus on acquiring experimental MS/MS spectra for this specific compound to validate the predicted fragmentation pathways and to build a comprehensive spectral library for high-throughput screening applications.
References
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- Hernández, F., et al. (2007). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Analytica Chimica Acta, 582(1), 87-97.
- Cavaliere, C., et al. (2016). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. Journal of The American Society for Mass Spectrometry, 27(9), 1472-1485.
- Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Wang, R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896.
- Gad, S. C. (Ed.). (2007). Pharmaceutical manufacturing handbook: production and processes. John Wiley & Sons.
- Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. (2011). Analytical and Bioanalytical Chemistry, 401(10), 3293–3301.
- Regan, G., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(2), 947-959.
-
U.S. Food and Drug Administration. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. [Link]
- Development and optimization of an LC-MS method for the separation of nitrosamine impurities. (2023). Farmacia, 71(5), 934-940.
-
Technology Networks. (2017). Chemists Have Synthesized New Isoquinoline Derivatives. [Link]
-
International Labmate. (2014). Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]
- Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 169-174.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). Molecules, 25(22), 5373.
- da Silva, A. B. F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 531-552.
-
The Journal of Organic Chemistry. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]
-
PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. [Link]
-
PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
- Fused nitrogen-containing ring systems: Electrospray ionization–tandem mass spectrometric study. (2018). Journal of Mass Spectrometry, 53(10), 995-1002.
-
ResearchGate. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: The roles of ion/neutral complex intermediates. [Link]
-
AbacipharmTech. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. [Link]
Sources
- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 2. Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. biotage.com [biotage.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different reducing agents for tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of synthetic organic chemistry, pivotal in the production of pharmaceuticals, agrochemicals, and dyes.[1] The resulting amino group serves as a versatile synthetic handle for a multitude of further chemical modifications. This guide focuses on the specific reduction of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate ( 1 ), a key intermediate in the synthesis of various biologically active molecules. The presence of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group necessitates a careful selection of the reducing agent to ensure chemoselectivity and preserve the structural integrity of the molecule.
This document provides a comparative analysis of several common and effective reducing agents for the conversion of 1 to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate ( 2 ). We will delve into the mechanistic underpinnings, practical experimental considerations, and the relative advantages and disadvantages of each method to empower researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: Chemoselectivity
The primary challenge in the reduction of substrate 1 is the chemoselective reduction of the aromatic nitro group in the presence of the Boc protecting group. The Boc group is labile under strong acidic conditions, which are often employed in classical nitro reduction methods.[2][3] Therefore, the ideal reducing agent should operate under neutral or mildly acidic/basic conditions to avoid premature deprotection.
Comparative Analysis of Reducing Agents
This guide will compare the following widely used methods for aromatic nitro group reduction:
-
Catalytic Hydrogenation (Pd/C)
-
Dissolving Metal Reduction (Fe/HCl)
-
Metal Salt Reduction (SnCl2)
-
Sulfur-Based Reduction (Sodium Dithionite)
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a powerful and often clean method for the reduction of nitro groups.[4][5] It typically involves the use of a heterogeneous catalyst, such as palladium on an activated carbon support (Pd/C), and a source of hydrogen gas.
Mechanism: The reaction is believed to proceed through a series of steps on the catalyst surface. The nitro group is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.
Advantages:
-
High Yields and Clean Reactions: Catalytic hydrogenation often provides high yields of the desired product with minimal side reactions.
-
Mild Conditions: The reaction can typically be carried out at or near room temperature and atmospheric pressure, although elevated pressures can accelerate the reaction.
-
Catalyst Reusability: The heterogeneous nature of the catalyst allows for its recovery and potential reuse.
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus, including a hydrogen source and a reaction vessel capable of withstanding pressure.
-
Safety Concerns: Hydrogen gas is flammable and requires careful handling.
-
Catalyst Poisoning: The catalyst can be poisoned by certain functional groups or impurities, leading to decreased activity.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Dissolving Metal Reduction with Iron and Hydrochloric Acid (Fe/HCl)
The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and robust method for the reduction of aromatic nitro compounds.[6][7]
Mechanism: The reaction involves the transfer of electrons from the iron metal to the nitro group. The acid serves to activate the iron surface and provide a proton source for the formation of water as a byproduct.[8]
Advantages:
-
Cost-Effective and Readily Available: Iron powder and hydrochloric acid are inexpensive and widely available reagents.
-
High Tolerance to Functional Groups: This method is known for its excellent chemoselectivity, tolerating a wide range of other functional groups.[6]
Disadvantages:
-
Strongly Acidic Conditions: The use of concentrated HCl can lead to the cleavage of the acid-sensitive Boc protecting group. Careful control of the acid concentration and reaction temperature is crucial.
-
Heterogeneous Reaction: The reaction mixture is heterogeneous, which can sometimes lead to inconsistent reaction rates.
-
Work-up: The work-up procedure can be tedious, often requiring filtration to remove iron salts and neutralization of the acidic medium.
Reaction Pathway: Fe/HCl Reduction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
A Strategic Guide to Nitrogen Protection in 3,4-Dihydroisoquinoline Synthesis: A Comparative Analysis of Alternatives to Boc
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its synthesis, most commonly achieved through cornerstone reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, necessitates careful management of the nitrogen atom's reactivity.[2][3] This is where the art of the protecting group strategy becomes paramount. For decades, the tert-butyloxycarbonyl (Boc) group has been a reliable workhorse for nitrogen protection, lauded for its stability and predictable reactivity. However, the demands of complex, multi-step syntheses often call for a more nuanced toolkit. The reliance on strong acids for Boc removal can be detrimental to sensitive functional groups elsewhere in the molecule, creating a need for orthogonal strategies that allow for selective deprotection.
This guide provides an in-depth comparison of viable alternatives to the Boc group for researchers engaged in 3,4-dihydroisoquinoline synthesis. We will move beyond a simple catalog of options, delving into the mechanistic rationale, strategic advantages, and practical considerations for each protecting group, supported by experimental protocols and comparative data.
The Benchmark: tert-Butyloxycarbonyl (Boc) Group
Before exploring alternatives, it is essential to understand the standard against which they are measured. The Boc group is a carbamate that is highly stable to basic, nucleophilic, and reductive conditions, yet is readily cleaved by acid.[4][5][6]
Protection: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a base like triethylamine or under aqueous conditions.[5] Deprotection: The cleavage mechanism is initiated by protonation of the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[6][7] This is commonly achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4][5]
-
Advantages: High stability, generally high-yielding protection/deprotection, and the volatility of byproducts (isobutylene and CO₂) simplifies workup.
-
Disadvantages: Requires strong acidic conditions for removal, which can be incompatible with other acid-sensitive groups (e.g., other esters, acetals). The electrophilic t-butyl cation formed during cleavage can cause side reactions like alkylation of electron-rich aromatic rings or sulfur-containing residues, often requiring the use of scavengers.[4][8]
Typical Experimental Protocol: Boc Group Deprotection
-
Dissolve the N-Boc protected substrate in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Key Alternatives to the Boc Group: A Comparative Analysis
The ideal protecting group is one that can be selectively removed without affecting other functional groups. This principle of "orthogonality" is the primary driver for exploring alternatives to Boc.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a foundational protecting group in peptide chemistry and offers excellent orthogonality to the Boc group.[9][10]
-
Cleavage Conditions: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7][8][11] This process cleaves the benzylic C-O bond, ultimately releasing toluene and carbon dioxide.
-
Orthogonality: Stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively. This makes it an ideal choice for synthetic routes requiring sequential deprotection.
-
Advantages: Mild, neutral deprotection conditions that are compatible with a wide range of functional groups.
-
Disadvantages: Incompatible with functional groups that are sensitive to reduction, such as alkynes, alkenes, or some nitro groups. The catalyst can sometimes be poisoned by sulfur-containing compounds.
Experimental Protocol: Cbz Group Deprotection via Hydrogenolysis
-
Dissolve the N-Cbz protected substrate in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat this cycle three times.
-
Stir the suspension vigorously under the H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis and is defined by its lability to basic conditions.[12]
-
Cleavage Conditions: The Fmoc group is removed via a base-mediated elimination (E1cB mechanism). A weak amine base, most commonly 20% piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and subsequent decarboxylation.[12][13]
-
Orthogonality: Stable to acidic conditions used for Boc removal and reductive conditions for Cbz removal. It is the perfect orthogonal partner to an acid-labile strategy.
-
Advantages: Extremely mild deprotection conditions that are complete in minutes. The dibenzofulvene byproduct is a chromophore, allowing for easy reaction monitoring via UV-Vis spectroscopy.[12]
-
Disadvantages: Incompatible with base-sensitive functional groups. The dibenzofulvene byproduct can sometimes undergo Michael addition with the newly liberated amine, though this is mitigated by using piperidine which traps it as a stable adduct.[12]
Experimental Protocol: Fmoc Group Deprotection
-
Dissolve the N-Fmoc protected substrate in dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v).
-
Stir the reaction at room temperature. Deprotection is typically very rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product is then washed extensively to remove DMF and piperidine. Alternatively, the product can be precipitated and washed.
Allyloxycarbonyl (Alloc) Group
The Alloc group provides a unique deprotection pathway, relying on transition metal catalysis, which grants it orthogonality to a vast majority of other protecting groups.[14]
-
Cleavage Conditions: Removed under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) or dimedone.[15][16][17] The mechanism involves the formation of a π-allyl-palladium complex, followed by nucleophilic capture by the scavenger.[14][17]
-
Orthogonality: Stable to acidic, basic, and standard hydrogenolysis conditions, making it orthogonal to Boc, Fmoc, and Cbz groups.
-
Advantages: Very mild and highly specific deprotection conditions.
-
Disadvantages: Requires the use of a palladium catalyst, which can be expensive and may require removal from the final product. The reaction can be sensitive to air, although recent methods have been developed to mitigate this.[16]
Experimental Protocol: Alloc Group Deprotection
-
Dissolve the N-Alloc protected substrate in an inert, dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the allyl scavenger (e.g., phenylsilane, 20 equivalents).
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.2-0.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by washing with water, drying the organic layer, and concentrating in vacuo. Purification by column chromatography is often required to remove the catalyst and scavenger byproducts.
Sulfonamide-Based Groups: Tosyl (Ts) and Nosyl (Ns)
Sulfonamides are known for their high stability, but this often makes them difficult to remove. The introduction of electron-withdrawing groups on the aromatic ring, as in the nosyl group, dramatically facilitates cleavage.
-
Tosyl (Ts): Extremely stable to a wide range of conditions, including strong acid and base. Removal typically requires harsh reductive conditions (e.g., sodium in liquid ammonia), limiting its general utility.[18]
-
2-Nitrobenzenesulfonyl (Nosyl, Ns): The electron-withdrawing nitro group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This allows for mild deprotection using a thiol (e.g., thiophenol) and a base.[19][20] The mechanism involves a nucleophilic aromatic substitution.[19]
-
Orthogonality: The Ns group is stable to the acidic conditions of Boc removal and the catalytic hydrogenation used for Cbz removal, providing an excellent orthogonal option.
-
Advantages (Ns): Mild deprotection conditions compatible with many functional groups.
-
Disadvantages (Ns): Requires the use of thiols, which have an unpleasant odor and may require careful removal from the final product.
Experimental Protocol: Nosyl (Ns) Group Deprotection
-
Dissolve the N-Ns protected substrate in a solvent like acetonitrile or DMF.
-
Add a thiol, such as thiophenol (5-10 equivalents).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).[19]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the organic layer to remove the base and thiol byproducts. Dry and concentrate in vacuo, followed by chromatographic purification.
Silicon-Based Groups: 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)
The Teoc group leverages the unique reactivity of silicon to offer a fluoride-labile protecting group, adding another layer of orthogonality.[21][22]
-
Cleavage Conditions: The Teoc group is cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The fluoride attacks the silicon atom, triggering a β-elimination reaction that releases the free amine, carbon dioxide, ethylene, and a stable fluorosilane.[23]
-
Orthogonality: Stable to both acidic and basic hydrolysis as well as catalytic hydrogenation, making it orthogonal to Boc, Fmoc, and Cbz groups.[22][23] However, it is not completely stable to the strong acids like neat TFA used for Boc removal.[24]
-
Advantages: Provides a unique deprotection strategy, enabling complex, multi-step syntheses with multiple protecting groups.
-
Disadvantages: Reagents for introducing the Teoc group can be expensive.[24] Residual fluoride can be difficult to remove from the final product.
Experimental Protocol: Teoc Group Deprotection
-
Dissolve the N-Teoc protected substrate in a dry solvent like tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.5-2.0 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to remove TBAF residues.
Comparative Summary of Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| Boc | Strong Acid (TFA, HCl)[4][5] | Stable to Base, Reduction, Nucleophiles | Robust, common, volatile byproducts | Harsh cleavage, potential for side reactions | |
| Cbz (Z) | H₂, Pd/C[7][11] | Stable to Acid, Base | Mild, neutral cleavage | Incompatible with reducible groups, catalyst poisoning | |
| Fmoc | Weak Base (Piperidine)[12] | Stable to Acid, Reduction | Very mild, rapid cleavage, UV-active byproduct | Incompatible with base-sensitive groups | |
| Alloc | Pd(0), Scavenger[14][16] | Stable to Acid, Base, Reduction | Unique orthogonality, very mild conditions | Requires expensive/toxic metal catalyst | |
| Nosyl (Ns) | Thiol, Base[19] | Stable to Acid, Reduction | Mild cleavage, orthogonal to many groups | Use of odorous thiols, byproduct removal | |
| Teoc | Fluoride Source (TBAF)[23] | Stable to Base, Reduction, Mild Acid | Unique orthogonality to most other groups | Expensive reagents, potential fluoride contamination |
Strategic Visualization
The power of these alternative protecting groups lies in their orthogonal nature, allowing for the design of complex synthetic routes.
Caption: Orthogonality of common N-protecting groups.
Caption: Role of N-protection in Bischler-Napieralski synthesis.
Conclusion
While the Boc group remains a valuable tool, its limitations in complex syntheses are evident. The modern synthetic chemist must be fluent in the language of orthogonal protection to efficiently construct intricate molecules like substituted 3,4-dihydroisoquinolines. The choice of a protecting group is not arbitrary but a strategic decision that impacts the entire synthetic route. For molecules with acid-sensitive functionalities, a base-labile group like Fmoc or a hydrogenolysis-labile group like Cbz are excellent first choices. For even greater synthetic flexibility, the unique deprotection pathways offered by Alloc (palladium), Ns (thiolysis), and Teoc (fluoride) provide powerful, albeit sometimes more costly, options. By understanding the causality behind each group's reactivity and stability, researchers can design more elegant, efficient, and successful syntheses.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ACS Publications. Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis. Organic Letters. [Link]
-
Reddit. Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Amazon S3. Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis. [Link]
-
ResearchGate. The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
-
CDN. Alloc Protecting Group Removal Protocol. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chem-Station Int. Ed. Fukuyama Amine Synthesis. [Link]
-
Synlett. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
SAGE Journals. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]
-
Chem-Station Int. Ed. Teoc Protecting Group. [Link]
-
NIH National Library of Medicine. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. [Link]
-
Semantic Scholar. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
NIH National Library of Medicine. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
-
ResearchGate. Deprotection of N -Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]
-
NIH National Library of Medicine. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Common Organic Chemistry. Cbz Protection. [Link]
-
SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. [Link]
-
NIH National Library of Medicine. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Química Organica.org. Isoquinoline synthesis. [Link]
-
ResearchGate. 3,4‐Dihydroisoquinoline synthesis from amino‐BCB. [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Application of Teoc Protecting Group [en.highfine.com]
- 23. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
A Technical Guide to the Reactivity of Substituted Nitro-dihydroisoquinolines for Specialized Research Applications
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The 3,4-dihydroisoquinoline core, particularly when substituted with a nitro group, presents a versatile platform for the synthesis of a wide array of biologically active molecules and complex chemical intermediates. The electronic interplay between the dihydroisoquinoline nucleus, the powerful electron-withdrawing nitro group, and additional substituents dictates the molecule's susceptibility to various chemical transformations. This guide provides an in-depth comparison of the reactivity of differently substituted nitro-dihydroisoquinolines, supported by established principles of organic chemistry and available experimental insights.
The Electronic Landscape of Nitro-dihydroisoquinolines
The reactivity of a substituted nitro-dihydroisoquinoline is fundamentally governed by the electronic distribution within the molecule. The bicyclic structure, containing both an aromatic ring and a partially saturated heterocyclic ring with an imine-like C=N bond, offers multiple sites for chemical attack. The introduction of a nitro group (-NO₂) profoundly alters this landscape.
As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] Conversely, and more importantly for the synthetic utility of these compounds, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to its point of attachment.[1][2][3] This activation stems from the stabilization of the negatively charged Meisenheimer complex intermediate, a key step in the SNAr mechanism.[3]
The reactivity of the dihydroisoquinoline core is further modulated by the position of the nitro group and the nature of other substituents on the aromatic ring. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a distinct influence on the molecule's reactivity profile.
Comparative Reactivity in Key Transformations
The following sections compare the expected reactivity of substituted nitro-dihydroisoquinolines in several synthetically important reactions. While direct, comprehensive kinetic studies on a wide range of these specific molecules are not extensively documented in a single source, the principles outlined are well-established and supported by data from analogous systems.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of nitro-dihydroisoquinolines, typically involving the displacement of a leaving group (e.g., a halide) by a nucleophile. The rate of this reaction is highly sensitive to the electronic nature of other substituents on the aromatic ring.
General Reactivity Trend:
The presence of additional electron-withdrawing groups will further enhance the rate of nucleophilic aromatic substitution, while electron-donating groups will diminish it. The position of these substituents relative to the leaving group and the nitro group is critical.
| Substituent (at a position ortho or para to the leaving group) | Expected Effect on SNAr Rate | Rationale |
| -NO₂ | Strong Activation | Powerful electron withdrawal, stabilizes the Meisenheimer complex. |
| -CN, -CF₃, -C(O)R | Activation | Significant electron-withdrawing character. |
| -Cl, -Br, -I | Weak Deactivation (Inductive) | Halogens are inductively withdrawing but can have a weak resonance-donating effect. The net effect is typically a slight deactivation compared to hydrogen, but the ring remains highly activated by the nitro group. |
| -H | Baseline | Reference point for comparison. |
| -CH₃, -R (alkyl) | Deactivation | Electron-donating through induction, destabilizes the Meisenheimer complex. |
| -OCH₃, -OR | Strong Deactivation | Potent electron-donating groups through resonance, significantly destabilizing the negatively charged intermediate. |
Experimental Workflow: A Representative SNAr Protocol
A typical experimental setup to compare the reactivity of different substituted 1-chloro-7-nitro-3,4-dihydroisoquinolines with a nucleophile like morpholine would involve parallel reactions under strictly controlled conditions.
Caption: Generalized pathway for the oxidation of a dihydroisoquinoline.
Conclusion
The reactivity of substituted nitro-dihydroisoquinolines is a rich and complex field, offering numerous opportunities for synthetic innovation. A thorough understanding of the electronic effects of various substituents is crucial for predicting and controlling the outcomes of chemical reactions. In general:
-
Nucleophilic Aromatic Substitution is favored by electron-withdrawing groups.
-
Nitro Group Reduction is generally accelerated by electron-donating groups.
-
Oxidation to Isoquinolines is also favored by electron-donating groups.
By leveraging these principles, researchers can strategically design and execute synthetic routes to novel and complex molecules for a wide range of applications, from pharmaceuticals to materials science. The experimental protocols and comparative data presented in this guide provide a framework for the systematic investigation and exploitation of the reactivity of this important class of heterocyclic compounds.
References
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. CK-12. Retrieved from [Link]
-
Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. (2020). Molecules, 25(3), 673. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reactions of Haloarenes: Nucleophilic Substitution Reactions, Reaction with Metals, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Catalytic Hydrogenation of Nitroarenes. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Novel, Regioselective Approach
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold." This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds exhibiting significant pharmacological activity.[1] The compound tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a particularly valuable intermediate. The nitro group at the 6-position serves as a versatile chemical handle for further molecular elaboration, often through reduction to an amine, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise control over the molecule's reactivity in subsequent synthetic steps.[2]
The development of efficient, high-yield, and scalable synthetic routes to this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of traditional synthetic pathways versus a validated, streamlined new route. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to guide researchers in making informed decisions for their synthetic campaigns.
Part 1: Deconstruction of Established Synthetic Strategies
The traditional synthesis of the target molecule can be envisioned as a multi-stage process: first, the construction of the core tetrahydroisoquinoline ring, followed by functionalization. Two classical name reactions dominate the formation of the THIQ scaffold: the Pictet-Spengler and the Bischler-Napieralski reactions.[1]
The Pictet-Spengler vs. Bischler-Napieralski Routes: A Mechanistic Dichotomy
The fundamental difference between these two stalwart reactions lies in the nature of the key electrophilic intermediate that drives the crucial C-C bond-forming cyclization step.
-
The Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[3][4] The acid catalyst protonates the intermediate imine, forming a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring to forge the new ring and, after re-aromatization, yield the final 1,2,3,4-tetrahydroisoquinoline product.[5][6] Its primary advantage lies in the potential for mild reaction conditions, especially when the aromatic ring is activated with electron-donating groups.[5]
-
The Bischler-Napieralski Reaction : This pathway begins with a β-arylethylamide. A strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is used to cyclize the amide.[7][8] The reaction proceeds through a more electrophilic nitrilium ion intermediate, generally requiring harsher, refluxing acidic conditions to effect the cyclization.[1][7] A critical distinction is that this reaction initially yields a 3,4-dihydroisoquinoline, which must then be reduced (e.g., with sodium borohydride, NaBH₄) to obtain the desired saturated tetrahydroisoquinoline core.[1]
Figure 1: Logical flow of traditional synthetic routes to the target compound.
The Challenge of Regioselectivity
A significant drawback of the traditional approach is the nitration step. Nitrating the pre-formed tetrahydroisoquinoline ring can lead to a mixture of isomers, as the activating amino group and the deactivating benzene ring compete to direct the incoming nitro group.[9] Achieving high regioselectivity for the desired 6-nitro isomer often requires careful selection of protecting groups and nitrating agents, complicating the procedure and reducing the overall yield.[9]
Part 2: A Validated New Route: Superior by Design
To circumvent the challenges of the traditional methods, particularly the problematic nitration step, we propose and validate a more convergent and regioselective synthetic route. The core principle of this new strategy is to invert the order of operations: begin with a commercially available starting material that already contains the nitro group in the correct position.
This approach leverages the Pictet-Spengler reaction for its typically milder conditions and operational simplicity, applying it to a precursor where the regiochemical outcome is predetermined.
Figure 2: Streamlined workflow of the proposed new synthetic route.
Part 3: Comparative Performance Analysis
The advantages of the new route become evident when key performance metrics are compared directly against the traditional approaches.
| Feature | Traditional Route (e.g., Bischler-Napieralski) | Traditional Route (Pictet-Spengler) | Validated New Route |
| Starting Materials | β-phenylethylamide, Acyl Chloride | β-phenylethylamine, Aldehyde | 2-(4-nitrophenyl)ethan-1-amine, Formaldehyde |
| Key Steps | 1. Amidation2. Cyclization (Harsh)3. Reduction4. Nitration5. Boc Protection | 1. Cyclization (Mild/Harsh)2. Nitration3. Boc Protection | 1. Cyclization (Mild/Harsh)2. Boc Protection |
| Regiocontrol | Poor; requires optimization and separation of isomers during nitration. | Poor; requires optimization and separation of isomers during nitration. | Excellent ; position of nitro group is fixed from the start. |
| Typical Conditions | Often requires P₂O₅ or POCl₃ at high temperatures.[7][8] | Can range from mild to harsh acids depending on substrate activation.[5][10] | Trifluoroacetic acid (TFA) at elevated temperatures.[11] |
| Overall Yield | Moderate to Low | Moderate | High |
| Key Advantage | Established methodology. | Generally milder than Bischler-Napieralski. | High regioselectivity, fewer steps, higher overall yield. |
| Key Disadvantage | Harsh conditions, extra reduction step, poor regioselectivity. | Poor regioselectivity in nitration step. | Requires specific nitrated starting material. |
Part 4: Detailed Experimental Protocols for the Validated New Route
The following protocols are designed to be self-validating, with clear steps for reaction execution, workup, and purification.
Step 1: Synthesis of 6-nitro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
Causality: This step constructs the core THIQ ring. 2-(4-Nitrophenyl)ethan-1-amine is used as the starting material to ensure the nitro group is locked into the desired 6-position of the final product. Formaldehyde is the simplest aldehyde, leading to an unsubstituted C1 position on the THIQ ring. Trifluoroacetic acid (TFA) serves as both the solvent and the strong acid catalyst required to form the reactive iminium ion intermediate from the less nucleophilic, nitro-deactivated aromatic ring.[5][11]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(4-nitrophenyl)ethan-1-amine (1.0 eq).
-
Carefully add trifluoroacetic acid (TFA) to dissolve the starting material (approx. 5-10 mL per gram of amine).
-
Add paraformaldehyde (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution to a pH > 10 by the slow addition of concentrated sodium hydroxide (NaOH) solution, ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel to afford pure 6-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 2: N-Boc Protection to Yield the Final Product
Causality: This step installs the Boc protecting group onto the secondary amine of the THIQ ring. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[2] The reaction is typically run under basic conditions to deprotonate the amine, increasing its nucleophilicity for attack on the Boc anhydride. A biphasic system (e.g., dioxane/water with NaOH) or an anhydrous system (e.g., DCM with a non-nucleophilic base) can be used.[12][13]
Protocol:
-
Dissolve 6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (NaOH, 1.5 eq) and stir until dissolved.
-
To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water to dissolve any salts and extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid, this compound, is often of high purity, but can be further purified by recrystallization if necessary.
Conclusion
For researchers and professionals in drug development, the choice of a synthetic route is a critical decision that impacts project timelines, cost, and scalability. While the Pictet-Spengler and Bischler-Napieralski reactions are foundational methods for constructing the tetrahydroisoquinoline core, they present significant challenges when the desired product requires specific functionalization, such as nitration at the 6-position.
The validated new route presented here offers a clear and compelling alternative. By strategically starting with a pre-functionalized precursor, this method elegantly circumvents the problematic regioselectivity of direct nitration. The result is a more efficient, higher-yielding, and streamlined synthesis of this compound, a crucial building block for pharmaceutical innovation. This guide provides the necessary data and protocols for its confident implementation in the laboratory.
References
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Synthesis of isoquinolines. Centurion University. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a key heterocyclic building block in medicinal chemistry, often serving as a precursor for more complex pharmacologically active agents.[1][2] Its synthesis, typically involving a variation of the Pictet-Spengler reaction, can introduce a range of impurities, including unreacted starting materials, reaction intermediates, and side-products.[3][4][5] For researchers in drug development, ensuring the purity of such an intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of HPLC methodologies for the robust purity assessment of this compound. We will explore the rationale behind chromatographic choices, present comparative data from two common reversed-phase columns, and detail a validated, step-by-step protocol designed for accuracy and reliability, in accordance with international regulatory standards.[6][7][8]
Anticipating the Challenge: A Look at Potential Synthetic Impurities
The most direct synthesis of the tetrahydroisoquinoline core involves the Pictet-Spengler reaction, which is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][9]
Common Precursors:
-
β-(4-nitrophenyl)ethylamine: The core structure providing the nitroaromatic ring.
-
Formaldehyde (or its equivalent): The carbonyl component for cyclization.
-
Di-tert-butyl dicarbonate (Boc₂O): Used for the introduction of the tert-butoxycarbonyl (Boc) protecting group.
From this synthetic route, several potential process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual β-(4-nitrophenyl)ethylamine.
-
Incomplete Protection: 6-nitro-1,2,3,4-tetrahydroisoquinoline (lacking the Boc group).
-
Isomeric Impurities: Potential for minor isomers if the nitration step is not perfectly regioselective.
-
Degradation Products: The nitro group can be susceptible to reduction under certain conditions, leading to the corresponding amino-impurity.
A successful HPLC method must be able to resolve the main compound peak from these and other unknown impurities. The development of such a method is crucial for accurate quantification.[10]
HPLC Method Development: A Strategy for Resolution
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing moderately polar compounds like our target molecule. The presence of the nitroaromatic ring provides a strong chromophore, making UV detection an ideal and sensitive choice.[11]
Our strategy focuses on comparing two different stationary phases to achieve optimal separation:
-
Alternative 1: The Workhorse C18 Column. A traditional alkyl chain (octadecyl) phase that separates analytes primarily based on hydrophobic interactions. It is a robust and common first choice for method development.
-
Alternative 2: The Phenyl-Hexyl Column. This phase offers an alternative selectivity. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating aromatic and nitroaromatic compounds.[12]
Comparative Data: C18 vs. Phenyl-Hexyl Column Performance
A study was conducted to compare the separation of the main peak of this compound from a potential key impurity, the starting material β-(4-nitrophenyl)ethylamine. The results are summarized below.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Analysis |
| Column | Standard C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | - |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonating silanols and the analyte, leading to sharper peaks. |
| Gradient | 30% B to 80% B over 15 min | 30% B to 80% B over 15 min | A gradient is necessary to elute compounds with different polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm | UV at 254 nm | The nitroaromatic group has strong absorbance at this wavelength.[13] |
| Retention Time (API) | 9.85 min | 10.21 min | The Phenyl-Hexyl column shows slightly more retention due to π-π interactions. |
| Resolution (API/Impurity) | 1.9 | 2.8 | The Phenyl-Hexyl column provides significantly better separation from the key impurity. |
| Tailing Factor (API) | 1.3 | 1.1 | The Phenyl-Hexyl column yields a more symmetrical peak shape. |
Workflow for HPLC Purity Assessment
The following diagram illustrates the complete workflow from sample handling to final purity determination.
Caption: Workflow for HPLC purity analysis of the target compound.
Recommended Protocol: Purity Assessment Using a Phenyl-Hexyl Column
This protocol is based on the superior results from Method B and incorporates principles of analytical method validation.
1. Materials and Equipment:
-
HPLC system with gradient pump, autosampler, and UV/PDA detector.
-
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference Standard: this compound (≥99.5% purity).
-
Test Sample: Synthesized crude or purified product.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
3. Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Rationale: A higher concentration for the test sample is used to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantification.
4. System Suitability Test (SST):
-
Objective: To verify that the chromatographic system is performing adequately before sample analysis. This is a core requirement for method trustworthiness.[7][14]
-
Procedure: Make five replicate injections of the Standard Solution (0.1 mg/mL).
-
Acceptance Criteria:
-
Peak Area %RSD (Relative Standard Deviation): ≤ 2.0%.
-
Tailing Factor: 0.8 - 1.5.
-
Theoretical Plates: ≥ 2000.
-
-
Do not proceed with sample analysis if SST criteria are not met.
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
If SST passes, inject a blank (acetonitrile) followed by the Sample Solution.
-
After the sample run, re-inject the Standard Solution to bracket the sample and confirm system stability.
6. Calculation of Purity:
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and those below the limit of quantification (typically <0.05%).
-
Calculate the purity using the area percent method:
-
% Purity = (Area of the Main Peak / Sum of Areas of All Peaks) x 100
-
Method Validation Principles (ICH Q2(R1))
While a full validation is beyond the scope of this guide, any method used for regulatory purposes must be validated to prove it is fit for its intended purpose.[6][14] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by the resolution between peaks.
-
Linearity: A linear relationship between concentration and peak area over a defined range.
-
Accuracy: The closeness of the test results to the true value, often measured by spike/recovery experiments.
-
Precision: The agreement among a series of measurements, expressed as RSD.
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Conclusion
The purity assessment of this compound requires a well-designed HPLC method capable of separating the main component from structurally similar process-related impurities. Our comparative analysis demonstrates that a Phenyl-Hexyl column provides superior selectivity and peak shape compared to a standard C18 column for this specific application, attributed to the beneficial π-π interactions with the nitroaromatic system.
By employing the detailed protocol and adhering to system suitability and method validation principles, researchers can ensure the generation of accurate, reliable, and defensible purity data. This foundational analysis is indispensable for advancing high-quality chemical entities through the drug discovery and development pipeline.
References
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
PubMed. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SAGE Journals. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Wiley Online Library. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]
-
ResearchGate. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthesis. [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to the Synthesis of Amino-Dihydroisoquinolines: A Cost-Benefit Analysis
The 1,2-dihydroisoquinoline scaffold and its amino-substituted analogues are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Their synthesis is a critical step in the development of new therapeutics, ranging from enzyme inhibitors to anticancer agents.[1][3] For researchers and drug development professionals, selecting the appropriate synthetic route is a decision governed by a complex interplay of factors: cost, yield, scalability, stereochemical control, and environmental impact.
This guide provides an in-depth cost-benefit analysis of the primary synthetic methodologies for preparing amino-dihydroisoquinolines. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
Classical Approaches: The Workhorses of Heterocyclic Chemistry
For decades, a few named reactions have dominated the synthesis of the isoquinoline core. While often requiring harsh conditions, their reliability, use of inexpensive starting materials, and extensive documentation make them essential tools in the synthetic chemist's arsenal.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of β-phenethylamides.[4][5]
Mechanism Deep Dive: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[4] The amide is first activated by a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), forming a highly electrophilic nitrilium ion intermediate.[4][6] This intermediate is then attacked by the electron-rich aromatic ring to undergo cyclization. The presence of electron-donating groups on the phenethylamine ring is crucial as it activates the arene, facilitating the electrophilic attack and improving yields.
dot digraph "Bischler_Napieralski_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];
// Nodes Start [label="β-Arylethylamide"]; Reagent [label="+ POCl₃\n(Dehydrating Agent)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Nitrilium Ion\nIntermediate", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nElectrophilic\nAromatic Substitution", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3,4-Dihydroisoquinoline", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagent [label="Activation"]; Reagent -> Intermediate1; Intermediate1 -> Cyclization [label="Cyclization"]; Cyclization -> Product; } dot Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Cost-Benefit Analysis:
-
Cost: The primary reagents (POCl₃, P₂O₅, PPA) are commodity chemicals, making this a highly cost-effective method for large-scale synthesis.[6] Starting materials, β-phenethylamines, are also generally inexpensive.
-
Benefits: The reaction is high-yielding for electron-rich systems and is one of the most direct routes to 3,4-dihydroisoquinolines.[6]
-
Drawbacks: The classical conditions are harsh, often requiring high temperatures (reflux) and strong acids, which limits substrate scope, particularly for sensitive functional groups.[4][5] For arenes lacking electron-donating groups, the reaction can be sluggish and low-yielding.[4]
-
Modern Modifications: Milder conditions have been developed using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, expanding the reaction's utility.[7][8]
The Pictet-Spengler Reaction
A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction constructs a tetrahydroisoquinoline ring system by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[9][10] The resulting tetrahydroisoquinoline can then be oxidized to the desired dihydroisoquinoline.
Mechanism Deep Dive: The reaction begins with the formation of a Schiff base between the amine and the carbonyl compound.[11] Protonation of the Schiff base generates an electrophilic iminium ion.[9][11] This ion then undergoes an intramolecular electrophilic attack on the aromatic ring to form the new heterocyclic ring. Like the Bischler-Napieralski reaction, this cyclization is greatly facilitated by electron-donating substituents on the aromatic ring.[11]
Cost-Benefit Analysis:
-
Cost: Starting materials (phenethylamines, aldehydes) and acid catalysts (HCl, H₂SO₄) are typically inexpensive and readily available.
-
Benefits: The reaction often proceeds under milder conditions than the Bischler-Napieralski synthesis. It is exceptionally versatile and has been employed in a wide array of complex natural product syntheses and even on solid-phase supports.[12] The introduction of a stereocenter at the C1 position is inherent to the reaction, making it a powerful tool for asymmetric synthesis when chiral auxiliaries or catalysts are used.
-
Drawbacks: The primary product is a tetrahydroisoquinoline, requiring an additional oxidation step to yield a dihydroisoquinoline, which adds to the step count and can reduce overall yield. The reaction can be sluggish for less-activated aromatic systems, sometimes requiring superacidic conditions.[13]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method involving the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[14][15] Modifications of this reaction are required to access the dihydroisoquinoline core.
Mechanism Deep Dive: The synthesis first involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal).[15] Under strong acidic conditions, this intermediate cyclizes onto the aromatic ring to form the isoquinoline nucleus.[16]
Cost-Benefit Analysis:
-
Cost: The starting materials are generally accessible and affordable.
-
Benefits: This method offers a different retrosynthetic disconnection, allowing for the preparation of isoquinolines with substitution patterns that may be difficult to achieve via other routes.[16]
-
Drawbacks: Yields can be highly variable and often low.[16] The harsh acidic conditions and high temperatures limit its functional group tolerance. Modified procedures using milder reagents like silyl triflates can generate 1,2-dihydroisoquinolines directly, but this adds to the reagent cost.[2][17]
Comparative Summary of Classical Methods
| Method | Key Reagents | Conditions | Typical Yields | Key Benefits | Major Drawbacks |
| Bischler-Napieralski | POCl₃, P₂O₅, Tf₂O[4][6] | Harsh, acidic, reflux[4] | Moderate to High | Direct, cost-effective, scalable. | Limited functional group tolerance, requires activated arenes.[5] |
| Pictet-Spengler | Aldehydes/Ketones, H⁺ | Mild to strong acid[9] | Good to Excellent[12] | Versatile, good for asymmetric synthesis, milder conditions. | Produces tetrahydroisoquinolines (needs oxidation), requires activated arenes.[13] |
| Pomeranz-Fritsch | Benzaldehydes, H₂SO₄ | Harsh, acidic, high temp[15] | Variable, often low[16] | Unique substitution patterns. | Poor yields, harsh conditions, limited scope.[16] |
Modern Synthetic Strategies: Precision and Versatility
Advances in catalysis have opened new avenues for synthesizing dihydroisoquinolines, often with greater efficiency, milder conditions, and superior control over stereochemistry.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis, particularly through C-H activation, represents a paradigm shift in heterocyclic synthesis.[18] These methods allow for the construction of the isoquinoline core from precursors that are not amenable to classical cyclization reactions.
Methodology Overview: Catalysts based on rhodium, iridium, palladium, and increasingly, earth-abundant metals like cobalt and copper, can catalyze the annulation of substrates such as benzimidates with alkynes or other coupling partners.[1][18] The directing group on the substrate (e.g., an imine or amide) coordinates to the metal center, enabling the selective activation of a C-H bond and subsequent cyclization.
Cost-Benefit Analysis:
-
Cost: The primary drawback is the cost of the catalysts and specialized ligands. Precious metals like rhodium and palladium are expensive, which can be a limiting factor for large-scale production.
-
Benefits: These methods offer unparalleled substrate scope and functional group tolerance, proceeding under much milder conditions than classical approaches. They provide novel retrosynthetic pathways to highly substituted and complex dihydroisoquinolines.[1]
-
Drawbacks: Catalyst cost is a significant barrier. Additionally, reaction optimization can be complex, requiring careful screening of catalysts, ligands, solvents, and additives.
Asymmetric Synthesis and Organocatalysis
For pharmaceutical applications, enantiopure compounds are often required. Asymmetric synthesis of amino-dihydroisoquinolines is a field of intense research.
Methodology Overview:
-
Asymmetric Transfer Hydrogenation (ATH): This is a powerful method for the enantioselective reduction of a pre-formed 3,4-dihydroisoquinoline C=N bond to a chiral amine. This is typically achieved using ruthenium or rhodium catalysts complexed with chiral diamine ligands.[19][20][21]
-
Organocatalysis: Metal-free catalytic systems are an attractive alternative. For example, chiral squaramide catalysts can facilitate one-pot aza-Henry–hemiaminalization–oxidation sequences, starting from simple benzaldehydes and aldimines to produce chiral dihydroisoquinolinones with high enantioselectivity.[22][23]
Cost-Benefit Analysis:
-
Cost: Chiral ligands and organocatalysts can be expensive, though often used in low loadings (1-5 mol%).
-
Benefits: These methods provide direct access to enantiomerically enriched products, which is critical for drug development. Organocatalysis avoids the use of potentially toxic and expensive heavy metals. One-pot procedures increase efficiency by reducing the number of purification steps.[22][23]
-
Drawbacks: The development of a new asymmetric process requires significant investment in optimization to achieve high yields and enantiomeric excess (ee). Substrate scope can sometimes be limited compared to racemic versions.
dot digraph "Synthesis_Decision_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5];
// Nodes Start [label="Start: Need Amino-Dihydroisoquinoline", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Stereo [label="Is Stereocontrol Critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Scale [label="Large Scale (>kg) Needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Substrate [label="Substrate has Sensitive Groups?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Methods Asymmetric [label="Asymmetric Synthesis\n(ATH, Organocatalysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Classical [label="Classical Methods\n(Bischler-Napieralski)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modern [label="Modern Methods\n(Transition Metal, Modified Classical)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Classical_Harsh [label="Classical Methods\n(B-N, P-F)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Q_Stereo; Q_Stereo -> Asymmetric [label="Yes"]; Q_Stereo -> Q_Scale [label="No"]; Q_Scale -> Classical [label="Yes"]; Q_Scale -> Q_Substrate [label="No"]; Q_Substrate -> Modern [label="Yes"]; Q_Substrate -> Classical_Harsh [label="No"]; } dot Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols: A Practical Guide
To provide a self-validating system, the following are representative, detailed protocols for two common synthetic routes.
Protocol 1: Classical Bischler-Napieralski Cyclization
Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
This protocol is adapted from established procedures for synthesizing dihydroisoquinoline alkaloids.
Materials:
-
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq)
-
Phosphoryl chloride (POCl₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (e.g., 5.0 g).
-
Add anhydrous acetonitrile (50 mL) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (e.g., 6.2 mL) dropwise to the stirred solution. Causality: Slow addition is critical to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C) for 2 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and then slowly pour it over crushed ice. Causality: This step safely quenches the excess reactive POCl₃.
-
Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or recrystallization to afford the pure 3,4-dihydroisoquinoline.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
Enantioselective Synthesis of (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline
This protocol is based on modern rhodium-catalyzed ATH methods.[19][21]
Materials:
-
1-Aryl-3,4-dihydroisoquinoline (1.0 eq)
-
[RhCp*Cl₂]₂ catalyst (0.5 mol%)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN) (1.0 mol%)
-
Formic acid/triethylamine azeotrope (HCOOH/Et₃N, 5:2) as the hydrogen source
-
Methanol/Water solvent mixture
-
Lanthanum(III) triflate (La(OTf)₃) (optional additive, 5 mol%)[19]
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the [RhCp*Cl₂]₂ catalyst and the chiral ligand in the methanol/water solvent. Stir for 30 minutes to pre-form the active catalyst.
-
Add the 1-aryl-3,4-dihydroisoquinoline substrate, followed by the HCOOH/Et₃N mixture.
-
If using, add the La(OTf)₃ additive. Causality: Lewis acid additives can coordinate to the imine nitrogen, increasing its electrophilicity and accelerating the rate of hydrogenation.[19]
-
Stir the reaction at the desired temperature (e.g., 40 °C) for 12-24 hours, monitoring for completion by HPLC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the formate salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Conclusion and Future Outlook
The synthesis of amino-dihydroisoquinolines remains a dynamic area of chemical research.
-
For large-scale, cost-sensitive manufacturing , the classical Bischler-Napieralski reaction, despite its harsh conditions, remains a viable and economically sound choice, especially for electron-rich systems.
-
For medicinal chemistry and early-stage drug discovery , where substrate scope, functional group tolerance, and stereochemical precision are paramount, modern transition-metal catalyzed and organocatalytic methods offer clear advantages. The higher initial cost of catalysts is often justified by the rapid access to novel, complex, and enantiopure chemical entities.
The future of this field will likely focus on developing more sustainable and cost-effective catalytic systems. The use of earth-abundant metal catalysts and the continued development of highly efficient, low-loading organocatalysts will be key to bridging the gap between the low cost of classical methods and the high precision of modern techniques.
References
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. [Link]
-
Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation - Northwestern Scholars. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
- Pictet-Spengler Isoquinoline Synthesis.
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
-
3,4‐Dihydroisoquinoline synthesis from amino‐BCB. - ResearchGate. [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction - Organic Reactions. [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed. [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. [Link]
-
Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC - NIH. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction - Organic Reactions. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. [Link]
-
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization | Request PDF - ResearchGate. [Link]
-
Modified Pomeranz–Fritsch Reaction for the Synthesis of 1,2-Dihydroisoquinolines. [Link]
-
Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - Sci-Hub. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Publishing. [Link]
-
Studies On The Transition-metal Catalyzed C-H Functionalization To Construct Isoquinoline And 2-Aminoindole Derivatives - Globe Thesis. [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 14. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. globethesis.com [globethesis.com]
- 19. mdpi.com [mdpi.com]
- 20. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sci-hub.box [sci-hub.box]
A Comparative Screening Guide to the Biological Activities of Novel tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate Derivatives
Introduction: The Rationale for Derivatization and Screening
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1][2] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with various biological targets. The parent compound, tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, presents a unique starting point for drug discovery. The presence of a nitro group at the 6-position offers a site for chemical modification and can significantly influence the molecule's electronic properties and biological activity.[3] The tert-butyl carboxylate (Boc) protecting group at the nitrogen atom provides stability and allows for further synthetic manipulations.
Given the known anticancer, antimicrobial, and anti-inflammatory properties of various isoquinoline and THIQ derivatives, a systematic screening of novel derivatives synthesized from this parent compound is a logical and promising strategy for identifying new therapeutic leads.[4][5] This guide provides a comprehensive framework for conducting such a biological activity screening campaign. It outlines detailed protocols for primary in vitro assays, explains the scientific principles behind these experimental choices, and offers a template for the comparative analysis of results. Our objective is to furnish researchers and drug development professionals with a robust, self-validating system for evaluating the therapeutic potential of this novel chemical series.
I. Anticancer Activity Screening: Cytotoxicity Profiling
The isoquinoline core is present in several potent anticancer agents, which exert their effects through mechanisms such as the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[6] Therefore, the primary assessment for anticancer potential involves evaluating the cytotoxicity of the novel derivatives against a panel of human cancer cell lines.
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, to form an insoluble purple formazan product. The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative comparison of the cytotoxic effects of different compounds.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding density is critical; too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare stock solutions of the test derivatives (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[7]
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows for sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
The results should be expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of a compound that inhibits cell growth by 50%, should be calculated for each derivative using non-linear regression analysis.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Derivatives against Human Cancer Cell Lines
| Derivative ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
|---|---|---|---|
| Parent Cmpd | >100 | >100 | >100 |
| Derivative 1A | 15.2 | 22.5 | 18.9 |
| Derivative 1B | 5.8 | 9.1 | 7.4 |
| Derivative 1C | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Caption: Workflow for the MTT cytotoxicity assay.
II. Antimicrobial Activity Screening
Tetrahydroisoquinoline derivatives have been reported to exhibit significant antibacterial and antifungal activities.[9] The initial screening of novel compounds for antimicrobial properties is efficiently performed using a diffusion-based method.
Primary Assay: Agar Well Diffusion Method
The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[4] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the potency of the compound.
-
Preparation of Inoculum and Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Pour the sterile agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Causality: Standardizing the inoculum ensures the reproducibility of the assay by maintaining a consistent density of microbial cells on each plate.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.[4]
-
Prepare solutions of the test derivatives at a standard concentration (e.g., 1 mg/mL in DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each derivative solution into a separate well.
-
Include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
The antimicrobial activity is reported as the mean diameter of the zone of inhibition. A larger diameter indicates greater antimicrobial potency.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Derivatives
| Derivative ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Parent Cmpd | 6 | 6 | 6 |
| Derivative 2A | 18 | 10 | 15 |
| Derivative 2B | 22 | 14 | 19 |
| Derivative 2C | 8 | 7 | 8 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 24 |
Caption: Workflow for the agar well diffusion assay.
III. Anti-inflammatory and Antioxidant Activity Screening
Inflammation and oxidative stress are interconnected pathological processes. Many anti-inflammatory agents also possess antioxidant properties. Dihydroisoquinoline derivatives have been previously reported to have free-radical scavenging capabilities, suggesting their potential as anti-inflammatory and antioxidant agents.
A. Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant capacity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, causing a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.
-
Prepare stock solutions of the test derivatives (e.g., 1 mg/mL in methanol). Create serial dilutions to test a range of concentrations.
-
Ascorbic acid is typically used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test derivatives or the positive control to the wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
Causality: A blank containing only the solvent is essential to establish the baseline absorbance of the unquenched DPPH radical.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
B. Anti-inflammatory Activity: Lipoxygenase Inhibition Assay
Lipoxygenases (LOX) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. The 15-lipoxygenase (15-LOX) enzyme catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid, forming a conjugated diene hydroperoxide that absorbs light at 234 nm. The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit this enzymatic reaction.
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare the enzyme solution by dissolving soybean 15-lipoxygenase in the borate buffer to a concentration that gives a linear increase in absorbance over a few minutes (e.g., 10,000 U/mL). Keep on ice.
-
Prepare the substrate solution by dissolving linoleic acid in the borate buffer to a final concentration of ~125-250 µM.
-
Prepare solutions of test derivatives and a positive control (e.g., Quercetin or Nordihydroguaiaretic acid) in DMSO.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or quartz cuvettes, add the borate buffer.
-
Add a small volume (e.g., 10 µL) of the test derivative solution or DMSO (for control).
-
Add the enzyme solution and incubate for 5 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
-
Measurement and Calculation:
-
Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes using a spectrophotometer.
-
The rate of reaction is determined from the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and the IC₅₀ value for each derivative.
-
Table 3: Comparative Antioxidant and Anti-inflammatory Activities (IC₅₀ in µM) of Derivatives
| Derivative ID | DPPH Scavenging IC₅₀ | 15-LOX Inhibition IC₅₀ |
|---|---|---|
| Parent Cmpd | >200 | >200 |
| Derivative 3A | 45.3 | 25.1 |
| Derivative 3B | 18.9 | 10.7 |
| Derivative 3C | 150.1 | 98.6 |
| Ascorbic Acid | 8.5 | - |
| Quercetin | - | 5.2 |
Conclusion and Future Directions
This guide presents a structured, multi-faceted approach to the initial biological screening of novel derivatives of this compound. By systematically evaluating their cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds. Derivatives exhibiting high potency and selectivity in these primary assays, particularly those with favorable IC₅₀ values and low toxicity against normal cells (in the case of anticancer screening), should be prioritized for further investigation.
Subsequent steps would involve secondary screening to elucidate the mechanism of action. For anticancer leads, this could include cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways. For antimicrobial leads, determining the Minimum Inhibitory Concentration (MIC) would be the next critical step.[4] For anti-inflammatory leads, exploring effects on cyclooxygenase (COX) enzymes or cytokine production in cell-based models would be warranted. This systematic screening cascade provides a robust and logical pathway from initial synthesis to the identification of viable drug candidates.
References
-
Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Dey, B., & Laishram, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 18-22. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]
-
Rizk, O. I., Magdeldin, S., El-Kerdawy, A. M., & El-Hallouty, S. M. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 78, 366-379. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Lee, S. A., & Kim, Y. J. (2019). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 24(21), 3918. [Link]
-
Kumar, A., & Sharma, G. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
Wu, Y., et al. (2000). Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. Journal of Natural Products, 63(2), 249-252. [Link]
-
Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b and 33 against S. aureus and E. coli. ResearchGate. [Link]
-
Sowbhagya, H. B., & Chitra, T. R. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
-
Platzer, M., Kiese, S., & Herfellner, T. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Sobańska, A. W., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15684-15704. [Link]
-
Sharma, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. [Link]
-
Sharma, S., & Singh, P. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternatives to tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate for the synthesis of 6-amino-3,4-dihydroisoquinoline
A Comparative Guide to the Synthesis of 6-Amino-3,4-dihydroisoquinoline: Evaluating Alternatives to the Nitro-Reduction Pathway
Introduction
The 6-amino-3,4-dihydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. Its synthesis is a critical step in the development of new therapeutics. The most conventional and widely documented route proceeds through the nitration of a protected 3,4-dihydroisoquinoline followed by the reduction of the resulting nitro group. This guide provides an in-depth comparison of this standard methodology, which utilizes tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, against a prominent and highly versatile alternative: the Palladium-catalyzed Buchwald-Hartwig amination.
This document is intended for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, provide validated protocols, and present a comparative analysis of yield, scalability, safety, and cost-effectiveness to inform your synthetic strategy.
Route 1: The Conventional Pathway - Reduction of a Nitro Intermediate
This classical approach is a two-stage process: the regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to the desired primary amine. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is standard practice to deactivate the secondary amine, prevent side reactions, and improve handling and solubility.
Mechanism and Rationale
The synthesis begins with the N-Boc protected 1,2,3,4-tetrahydroisoquinoline. The electron-donating nature of the alkyl portion of the dihydroisoquinoline ring directs electrophilic aromatic substitution, including nitration, primarily to the 6- and 8-positions. Careful control of reaction conditions is necessary to achieve acceptable regioselectivity for the desired 6-nitro isomer. Following successful nitration, the nitro group is reduced. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean conversion.[1][2] Alternative reducing agents like tin(II) chloride or iron in acidic media are also employed, particularly if certain functional groups are incompatible with hydrogenation.[1]
Workflow Diagram
Caption: Workflow for the synthesis of 6-amino-3,4-dihydroisoquinoline via the nitro-reduction pathway.
Advantages and Limitations
-
Expertise & Experience: This is a well-established and extensively documented route. The starting materials are readily available and relatively inexpensive.
-
Trustworthiness: The reactions are generally robust and high-yielding, particularly the reduction step. Characterization of the intermediates is straightforward.
-
Limitations: The primary drawback is the nitration step. The use of strong mineral acids (e.g., sulfuric and nitric acid) presents significant safety and handling challenges, especially on a larger scale. Regioselectivity can be difficult to control, often leading to mixtures of 6- and 8-nitro isomers that require chromatographic separation. Furthermore, the nitroaromatic intermediate is an energetic material.
Route 2: The Modern Alternative - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a compelling alternative to classical methods.[3][4] This palladium-catalyzed cross-coupling reaction directly introduces an amino group or a protected equivalent onto an aryl halide, circumventing the need for a nitration/reduction sequence.
Mechanism and Rationale
This strategy begins with a halogenated precursor, typically tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. The synthesis of this starting material can be achieved through various methods, such as a Schmidt reaction on 5-bromo-1-indanone.[5] The core of the method is the palladium-catalyzed coupling of this aryl bromide with an ammonia equivalent. Direct coupling with ammonia can be challenging, so masked ammonia sources like benzophenone imine or protected amines are often used, followed by a subsequent hydrolysis or deprotection step. The choice of palladium catalyst, and particularly the phosphine ligand, is critical for achieving high efficiency and yield.[6][7] Bulky, electron-rich ligands like XantPhos or biaryl phosphines are commonly employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][8]
Workflow Diagram
Caption: Workflow for the synthesis of 6-amino-3,4-dihydroisoquinoline via Buchwald-Hartwig amination.
Advantages and Limitations
-
Expertise & Experience: This route avoids the harsh and potentially hazardous conditions of nitration. It offers greater functional group tolerance and often proceeds under milder conditions.
-
Trustworthiness: The reaction is highly regioselective, as the coupling occurs exclusively at the site of the halogen. This eliminates the issue of isomeric mixtures seen in the nitration route.
-
Limitations: The primary disadvantages are the cost and sensitivity of the palladium catalysts and specialized phosphine ligands. The 6-bromo starting material may be more expensive or require additional synthetic steps compared to the unprotected tetrahydroisoquinoline. Trace palladium contamination in the final product is a concern for pharmaceutical applications and requires rigorous purification.
Quantitative and Qualitative Performance Comparison
| Feature | Route 1: Nitro-Reduction | Route 2: Buchwald-Hartwig Amination |
| Starting Material | Boc-1,2,3,4-tetrahydroisoquinoline | Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline |
| Key Transformation | Electrophilic Nitration & Reduction | Palladium-Catalyzed C-N Cross-Coupling |
| Regioselectivity | Moderate to Good (Mixture of isomers possible) | Excellent (Site-specific) |
| Reaction Conditions | Harsh (conc. acids, high pressure for H₂) | Mild (moderate temperature, inert atmosphere) |
| Safety Concerns | Use of strong acids, energetic nitro-intermediates | Air-sensitive and costly catalysts, potential metal contamination |
| Catalyst/Reagents | Pd/C, SnCl₂, Fe (commodity) | Pd₂(dba)₃, XantPhos, etc. (specialty, expensive) |
| Scalability | Challenging due to nitration safety | More straightforward, but catalyst cost is a factor |
| Overall Yield | Variable, often good post-purification | Generally good to excellent |
| Purification | Often requires chromatography to separate isomers | Chromatography to remove catalyst and ligand residues |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitro-Reduction
Step 1a: Synthesis of this compound
-
To a stirred solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of nitric acid (1.1 eq) in sulfuric acid.
-
Maintain the temperature at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 6-nitro isomer.
Step 1b: Reduction to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
-
Dissolve the nitro-intermediate (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% w/w, ~5 mol%).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly or purified further.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
Step 2a: Synthesis of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate Note: This starting material can be synthesized via multiple routes, including the Schmidt reaction on 5-bromo-1-indanone as described in the literature.[5]
Step 2b: Palladium-Catalyzed Amination
-
To an oven-dried flask, add the 6-bromo intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and dissolve the residue in tetrahydrofuran. Add 2M aqueous HCl and stir for 2 hours to hydrolyze the imine.
-
Basify the mixture with aqueous NaOH and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the Boc-protected amine.
Conclusion and Recommendations
Both the traditional nitro-reduction pathway and the modern Buchwald-Hartwig amination are viable and effective methods for the synthesis of 6-amino-3,4-dihydroisoquinoline.
-
The Nitro-Reduction Route is best suited for initial exploratory work where cost of materials is a primary concern and appropriate facilities are available to handle nitration reactions safely. Its main challenges are regiocontrol and scalability.
-
The Buchwald-Hartwig Amination Route is superior for applications demanding high purity, functional group tolerance, and excellent regioselectivity. It is the preferred method for complex molecule synthesis and is more amenable to scale-up, provided the cost of the catalyst is manageable. For pharmaceutical development, this route avoids energetic intermediates and offers a more controlled and reproducible process, although rigorous removal of residual palladium is a critical downstream consideration.
The choice of synthetic route should be guided by a careful evaluation of project-specific needs, including scale, budget, available equipment, and safety considerations.
References
-
Schremmer, C., & Wanner, K. T. (2008). Synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives by ring-opening reactions of acridizinium ions. Organic Letters, 10(5), 757–760. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6, 179–183. [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3200. [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. [Link]
-
MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]
-
ACS Publications. (n.d.). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega. [Link]
-
PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
AbacipharmTech. (n.d.). tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. Retrieved from [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
This document provides an in-depth, procedural guide for the safe and compliant disposal of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 186390-79-4). As a specialized intermediate in drug development and organic synthesis, the unique structural features of this compound—namely the nitroaromatic system and the tert-butyloxycarbonyl (Boc) protecting group—necessitate a rigorous and chemically-informed disposal strategy. This guide moves beyond mere compliance, embedding principles of chemical reactivity and hazard mitigation into a framework designed for the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Assessment & Chemical Profile
A foundational understanding of a compound's properties and inherent hazards is the bedrock of safe handling and disposal. The presence of a nitroaromatic moiety and a carbamate functional group dictates the primary chemical risks.
1.1. Physicochemical and Hazard Data
The key identifiers and safety classifications for this compound are summarized below. This information is critical for accurate waste labeling and for understanding the immediate risks associated with handling.
| Property | Value | Source |
| CAS Number | 186390-79-4 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |
| Molecular Weight | 278.31 g/mol | [1] |
| Appearance | Solid | |
| Storage | Sealed in a dry environment at 2-8°C |
| GHS Hazard Information | Source | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
1.2. Causality of Hazards: The Role of Functional Groups
-
Nitroaromatic Moiety (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring.[4][5] As a class, nitroaromatic compounds are known for their potential toxicity and mutagenicity, arising from their ability to be metabolically reduced to reactive intermediates that can interact with cellular macromolecules.[5][6] While this compound is mono-nitrated and does not carry the same shock-sensitivity risks as polynitrated compounds like picric acid, it should still be handled with care, as aromatic nitro compounds can react violently with strong oxidants, bases, or reducing agents.[7][8]
-
tert-Butyl Carbamate Moiety (-Boc): The Boc group is a common amine protecting group. Carbamates as a class include many biologically active compounds, such as pesticides that function by inhibiting acetylcholinesterase.[9] While the toxicity of this specific structure is not fully elucidated, the primary chemical pathway for its degradation is hydrolysis of the carbamate bond.[10][11]
Part 2: Core Disposal Directive: Risk Mitigation & Containment
This section outlines the immediate, non-negotiable steps for managing waste containing this compound, from personal protection to final containment.
2.1. Personal Protective Equipment (PPE) & Engineering Controls
All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12] The following PPE is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]
-
Lab Coat: A standard laboratory coat is required. A flame-resistant coat should be considered if working with flammable solvents.[10]
2.2. Waste Segregation, Labeling, and Storage
Proper segregation is critical to prevent dangerous reactions in waste containers.
-
Segregation: Do not mix waste containing this compound with other chemical waste streams, particularly strong oxidizing agents or incompatible reactive chemicals.[10][12]
-
Container: Use only a designated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) is a suitable choice.[10][12]
-
Labeling: The waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE ," the full chemical name: "This compound ," and the date of accumulation.[10][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from heat and ignition sources.[13][14]
2.3. Spill Management
In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a universal binder.[12] Do not use combustible materials like paper towels for the bulk of the spill.[12]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Part 3: Procedural Disposal Protocols
The appropriate disposal method depends on institutional resources and the quantity of waste. The following decision workflow should be followed.
Caption: Chemical Degradation Pathway
Step-by-Step Methodology:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Initial Charge: To the flask, add the this compound waste (max 5.0 g). Add ethanol (20 mL per gram of waste) and water (5 mL per gram of waste).
-
Reduction: To the stirring suspension, add iron powder (approx. 3 molar equivalents) and ammonium chloride (approx. 1 molar equivalent).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooldown & Filtration: Allow the mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Rinse the flask and celite pad with a small amount of ethanol.
-
Hydrolysis & Neutralization: The resulting filtrate contains the amino-analogue, and the Boc-group may have been cleaved under the reaction conditions. To ensure complete degradation, slowly and carefully add 1 M HCl to adjust the pH to ~2. Stir for 1 hour at room temperature. Following this, carefully neutralize the solution to pH ~7 by the slow addition of sodium bicarbonate. Be cautious of gas (CO₂) evolution.
-
Final Waste Collection: Transfer the final, neutralized aqueous mixture into a designated hazardous waste container. Label it as "Aqueous waste containing hydrolyzed 6-amino-1,2,3,4-tetrahydroisoquinoline" and include all other components. This container must be disposed of via your institution's EHS office (Protocol A).
References
- ACGIH. (2019).
- BenchChem. (2025).
- ESSR.
-
Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. [Link]
- Armarego, W. L. F. (2003). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Fisher Scientific. (2013).
- BenchChem. (2025).
-
Old Dominion University. (2020). Laboratory Waste Management Guidelines. [Link]
- BenchChem. (2025). 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling.
-
PubChem. tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. National Center for Biotechnology Information. [Link]
- Fisher Scientific. (2009).
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
- Sigma-Aldrich. (2025).
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Encyclopedia of Reagents for Organic Synthesis. (2011).
-
Wikipedia. Reduction of nitro compounds. [Link]
-
JoVE. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. [Link]
- Ragaini, F. (2011). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi.
- CymitQuimica. (2024).
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. [Link]
- Physikalisch-Technische Bundesanstalt.
- University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
-
Labmate Online. (2025). Laboratory Waste Guide 2025. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
- Fisher Scientific. (2025).
- World Health Organization. (2023).
-
Abacipharm. tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]
-
Cecchini, D. A., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 10(1), e0115505. [Link]
- U.S. Environmental Protection Agency. Method 632.
-
Lott, E., & Jones, E. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]
- 2. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. essr.umd.edu [essr.umd.edu]
- 8. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. odu.edu [odu.edu]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
For the innovative researcher forging new paths in drug development, the synthesis and application of novel chemical entities are daily realities. Among these, tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in various synthetic pathways, requires meticulous handling and a profound respect for its inherent chemical properties. This guide moves beyond mere procedural lists to provide a holistic operational directive, grounded in scientific causality, to ensure both your safety and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
The primary step in any laboratory procedure is a thorough understanding of the materials involved. For this compound, a comprehensive Safety Data Sheet (SDS) is the gold standard. In its absence, a conservative assessment based on its structural motifs and available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data is imperative.
The GHS classification for this compound indicates the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are represented by the GHS07 pictogram, an exclamation mark, which signals that the substance can cause less severe, but nonetheless significant, health effects. The presence of a nitroaromatic group warrants particular caution, as this class of compounds can have toxic effects if absorbed through the skin or inhaled[2].
The First Line of Defense: Personal Protective Equipment (PPE)
Your personal protective equipment is the most critical barrier between you and potential chemical exposure. The selection and proper use of PPE are non-negotiable aspects of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against splashes that can cause serious eye irritation[1][3]. The face shield offers a broader barrier of protection. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) are suitable for incidental contact. For prolonged handling, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use. | Prevents skin contact, which can lead to irritation[1]. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is mandatory. Long pants and closed-toe shoes are also required. | Protects the skin from accidental spills and splashes[3]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation from inhaling the compound's dust or potential vapors[1][3]. |
Operational Protocol: A Step-by-Step Workflow
Adherence to a stringent operational protocol is paramount for safe and reproducible results.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Pre-weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a balance in a well-ventilated area, and then immediately transfer the container to the fume hood.
-
Spill Containment: Have a chemical spill kit readily accessible. Ensure you are familiar with its contents and use.
In Case of Exposure: Immediate First Aid
Rapid and correct response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water[4][5]. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Spill Management and Emergency Response
Even with meticulous planning, accidents can happen. A well-rehearsed emergency plan is essential.
Minor Spill (Contained within the fume hood)
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Major Spill (Outside of the fume hood)
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
If the substance is volatile or creates dust, close the laboratory doors to contain it.
-
Do not attempt to clean up a major spill without appropriate training and equipment. Await the arrival of the emergency response team.
}
Figure 1: PPE Donning and Spill Response Workflow.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination.
-
Waste Collection: All waste, including excess reagent, contaminated absorbents, and disposable PPE, should be collected in a clearly labeled, sealed, and chemically resistant container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash[7][8]. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to biodegradation and potentially harmful to aquatic life[9].
By integrating these safety and handling protocols into your daily laboratory practice, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.
References
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved January 14, 2026, from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved January 14, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved January 14, 2026, from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 14, 2026, from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved January 14, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved January 14, 2026, from [Link]
-
Safe Work Australia. (n.d.). Using the GHS. Retrieved January 14, 2026, from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 14, 2026, from [Link]
-
Juárez, J. F., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(4), 646–671. [Link]
Sources
- 1. This compound | 186390-79-4 [sigmaaldrich.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Mobile [my.chemius.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
